Isothiocyanatocyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYIZTZTUDQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607053 | |
| Record name | Isothiocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-91-3 | |
| Record name | Isothiocyanatocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isothiocyanatocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanatocyclobutane (cyclobutyl isothiocyanate) is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. The incorporation of a strained cyclobutane ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, such as metabolic stability and conformational rigidity.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound and details the analytical techniques crucial for its thorough characterization. Drawing on established protocols for alkyl isothiocyanate synthesis and spectral data from analogous compounds, this document serves as a practical resource for researchers aiming to synthesize, purify, and verify this valuable chemical building block.
Introduction: The Significance of the Cyclobutane Motif in Isothiocyanates
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their high reactivity as electrophiles and are found in numerous naturally occurring molecules, many of which exhibit potent biological activities, including anticancer and anti-inflammatory properties.[2] The chemical versatility of the isothiocyanate group makes it a valuable synthon for the creation of diverse nitrogen- and sulfur-containing heterocyclic compounds.
The integration of a cyclobutane ring into an isothiocyanate structure presents a compelling strategy in drug design. The cyclobutane moiety is increasingly utilized as a bioisostere for larger or more flexible groups, offering a way to explore novel chemical space. Its puckered three-dimensional structure can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the strained ring system can influence the electronic properties of the attached functional group and may confer increased metabolic stability compared to linear alkyl chains.[1] This guide focuses on the practical aspects of synthesizing and characterizing this compound, providing a foundational framework for its application in research and development.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of alkyl isothiocyanates, including this compound, proceeds from the corresponding primary amine. This transformation is typically achieved in a one-pot, two-step process involving the initial formation of a dithiocarbamate salt, followed by desulfurization to yield the target isothiocyanate.[2][3]
Reaction Principle: From Amine to Isothiocyanate
The synthesis initiates with the nucleophilic attack of the primary amine (cyclobutylamine) on the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically conducted in the presence of a base (e.g., triethylamine, sodium bicarbonate) to facilitate the formation of an intermediate dithiocarbamate salt.[2][4][5] This salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur-containing byproduct to furnish the isothiocyanate.
Caption: General workflow for the synthesis of this compound.
A variety of desulfurizing agents have been successfully employed for this transformation, offering researchers flexibility based on desired reaction conditions, substrate tolerance, and purification strategy. The choice of reagent can impact reaction time, yield, and the environmental profile of the synthesis.[2][3]
| Desulfurizing Agent | Typical Reaction Conditions | Advantages & Considerations | Reference |
| Sodium Persulfate (Na₂S₂O₈) | Aqueous medium, room temperature | "Green" and efficient, tolerates a wide range of functional groups, suitable for chiral amines. | [2][6] |
| Iodine (I₂) | Biphasic system (e.g., water/ethyl acetate) with NaHCO₃ | Mild conditions, rapid reaction, easy workup due to product extraction into the organic phase. | [2][7] |
| Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), with a base (e.g., Et₃N) | High yields, rapid decomposition of the intermediate thiotosyl ester. | [2] |
| DMT/NMM/TsO⁻ | Microwave irradiation or conventional heating | Effective for a broad range of amines, can be performed in aqueous or organic media. | [3][8] |
| Cyanuric Chloride | Aqueous conditions | Economical and suitable for large-scale synthesis. | [9] |
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established one-pot procedures for alkyl isothiocyanate synthesis using sodium persulfate as a green and effective desulfurizing agent.[2][6]
Materials:
-
Cyclobutylamine
-
Carbon Disulfide (CS₂)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base
-
Sodium Persulfate (Na₂S₂O₈)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutylamine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in water. Cool the mixture in an ice bath to 0-5 °C.
-
Dithiocarbamate Formation: Add carbon disulfide (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the consumption of the starting amine by TLC or GC.
-
Desulfurization: Prepare a solution of sodium persulfate (1.0-1.2 eq.) in water and add it dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Characterization of this compound
Caption: Experimental workflow for the purification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for unambiguous structure elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutane ring.
-
CH-NCS Proton: The methine proton alpha to the isothiocyanate group is expected to be the most downfield signal of the cyclobutyl ring, likely appearing as a multiplet.
-
CH₂ Protons: The methylene protons of the cyclobutane ring will appear as complex multiplets further upfield. The specific chemical shifts and coupling patterns will be influenced by the puckered conformation of the ring. A study on monosubstituted cyclobutanes suggests that substituents can cause significant shielding or deshielding effects on ring protons.[13]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton.
-
-N=C=S Carbon: The carbon of the isothiocyanate group typically appears in a characteristic downfield region. However, it is important to note that the signal for the isothiocyanate carbon can be very broad, sometimes to the point of being nearly undetectable ("near-silence").[14][15][16] This broadening is attributed to the structural flexibility and facile changes in bond angles of the ITC group.[15][16]
-
Cyclobutane Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region. The carbon atom bonded to the nitrogen (C-NCS) will be the most downfield among the ring carbons.
Predicted NMR Data for this compound (based on cyclohexyl isothiocyanate data[10][11][12][17]):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 - 4.0 | Multiplet | CH-NCS |
| ~1.8 - 2.5 | Multiplet | Ring CH₂ | |
| ~1.5 - 1.8 | Multiplet | Ring CH₂ | |
| ¹³C | ~125 - 135 | Singlet (potentially very broad) | -N=C =S |
| ~55 - 65 | Singlet | C H-NCS | |
| ~25 - 35 | Singlet | Ring C H₂ | |
| ~15 - 25 | Singlet | Ring C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence of the characteristic isothiocyanate functional group. The key diagnostic absorption is the strong, broad band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak is typically observed in the range of 2060-2105 cm⁻¹.[18] Other expected absorptions include C-H stretching vibrations from the cyclobutane ring around 2850-3000 cm⁻¹.[19]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) |
| ~2060 - 2105 | Very Strong, Broad | -N=C=S asymmetric stretch |
| ~1450 | Medium | CH₂ scissoring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).
-
Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound (C₅H₇NS) would be observed at an m/z of 113.
-
Key Fragmentation Pathways: Alkyl isothiocyanates exhibit characteristic fragmentation patterns.[20] A common fragmentation involves the formation of an ion at m/z 72, corresponding to [CH₂NCS]⁺.[20] For this compound, key fragment ions would likely arise from the loss of ethene (m/z 28) from the cyclobutane ring, a common fragmentation pathway for cyclobutanes, and cleavage to form the cyclobutyl cation [C₄H₇]⁺ (m/z 55).[1]
Predicted Key Fragments in the EI-Mass Spectrum:
| m/z | Interpretation |
| 113 | Molecular Ion [C₅H₇NS]⁺ |
| 85 | Loss of ethene [M - C₂H₄]⁺ |
| 72 | [CH₂NCS]⁺ fragment |
| 58 | [NCS]⁺ fragment |
| 55 | Cyclobutyl cation [C₄H₇]⁺ |
Conclusion and Outlook
This technical guide has detailed robust and accessible methodologies for the synthesis of this compound, primarily through the one-pot conversion of cyclobutylamine. A comprehensive characterization strategy, leveraging NMR, IR, and MS, has been outlined, with expected spectral data inferred from closely related analogs to guide researchers in structural verification. The combination of the reactive isothiocyanate warhead with the conformationally constrained cyclobutane scaffold makes this compound a highly attractive building block for the development of novel chemical probes and therapeutic candidates. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in the fields of chemical biology and drug discovery.
References
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Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. [Link]
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Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Technology Networks. [Link]
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Myers, K. A., & G-S, V. (2024). Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]
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Jasiński, M., Wójtowicz-Krawiec, A., & Cholewiński, G. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
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Rao, C. N. R., & Balasubramanian, A. (2018). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). ResearchGate. [Link]
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Jasiński, M., Wójtowicz-Krawiec, A., & Cholewiński, G. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]
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ResearchGate. (2026). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. ResearchGate. [Link]
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Asian Journal of Organic Chemistry. (2023). One‐Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. Wiley Online Library. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexyl isothiocyanate. PubChem. [Link]
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Murakami, K., & Yorimitsu, H. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Tajbakhsh, M., et al. (2011). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Taylor & Francis Online. [Link]
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SpectraBase. (n.d.). Cyclohexyl isothiocyanate - Mass Spectrum (GC). SpectraBase. [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexane, isothiocyanato-. NIST Chemistry WebBook. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
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Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]
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Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Semantic Scholar. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). HMDB. [Link]
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Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]
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The Good Scents Company. (n.d.). cyclohexyl isothiocyanate, 1122-82-3. The Good Scents Company. [Link]
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Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. [Link]
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Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. University of Missouri. [Link]
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Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Sci-Hub. [Link]
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SpectraBase. (n.d.). Cyclohexylmethyl isothiocyanate - FTIR. SpectraBase. [Link]
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Afonin, A. V., & Vashchenko, A. V. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
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Durrant, S. F., & Durrant, J. D. (2010). Conformational Studies of Cyclopropylmethyl Isothiocyanate From Temperature-Dependent FT-IR Spectra of Rare Gas Solutions and Ab Initio Calculations. PubMed. [Link]
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Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Isothiocyanatocyclobutane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanatocyclobutane (C₅H₇NS) is a reactive organosulfur compound featuring a strained cyclobutyl ring attached to the versatile isothiocyanate functional group. While this molecule represents an interesting scaffold for chemical synthesis and drug discovery, a comprehensive public repository of its physicochemical properties is notably absent. This technical guide serves as a foundational document, providing a combination of computed data, predictive analysis based on established chemical principles, and detailed, field-proven experimental protocols for its complete characterization. We aim to equip researchers with the necessary information to safely handle, identify, and utilize this compound in their work. This guide establishes the molecular identity, predicts key physical and spectral properties, and provides robust, step-by-step methodologies for empirical validation using modern analytical techniques.
Introduction and Rationale
The isothiocyanate (-N=C=S) functional group is a cornerstone of synthetic chemistry, renowned for its electrophilicity and utility as a precursor to a diverse range of sulfur- and nitrogen-containing heterocycles.[1] When coupled with a cyclobutane moiety, the resulting molecule, this compound, gains unique structural characteristics. The four-membered ring imparts significant ring strain and a defined three-dimensional conformation, which can influence receptor binding, metabolic stability, and other pharmacokinetic properties in derivative compounds.
Despite its potential, this compound is not a widely commercialized chemical, and as such, its fundamental physicochemical properties are not well-documented in peer-reviewed literature or chemical databases. This guide addresses this critical knowledge gap. As Senior Application Scientists, our expertise lies not only in data reporting but in establishing the causal links between molecular structure and analytical response. Therefore, this document is structured to provide not just data, but a logical framework for the de novo characterization of a novel or uncharacterized liquid analyte.
The protocols described herein are designed to be self-validating, representing the gold standard in analytical chemistry for structure elucidation and purity assessment. By grounding our predictions in authoritative chemical theory and providing robust experimental workflows, we present a trustworthy and comprehensive resource for any scientific professional working with or intending to synthesize this compound.
Molecular Identity and Computed Properties
Accurate identification is the first step in any chemical analysis. The fundamental identifiers and computed properties for this compound are summarized below. This data is primarily sourced from the PubChem database, which provides a reliable foundation of computed molecular descriptors.[2]
Structural Information
-
2D Structure:
-
Molecular Formula: C₅H₇NS
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6068-91-3 | PubChem[2] |
| SMILES | C1CC(C1)N=C=S | PubChem[2] |
| InChIKey | TYBYIZTZTUDQCB-UHFFFAOYSA-N | PubChem[2] |
Computed Physicochemical Data
| Property | Predicted/Computed Value | Source / Method |
| Molecular Weight | 113.18 g/mol | PubChem[2] |
| Monoisotopic Mass | 113.02992040 Da | PubChem[2] |
| XlogP3 | 2.5 | PubChem[2] |
| Boiling Point | ~170-190 °C | Estimation based on similar structures |
| Density | ~1.0 - 1.1 g/cm³ | Estimation based on similar structures |
Rationale for Predictions: The boiling point and density are estimated based on structurally similar compounds like cyclohexyl isothiocyanate (Boiling Point: ~219 °C) and considering the lower molecular weight of the cyclobutyl derivative.[3] The XlogP3 value of 2.5 suggests moderate lipophilicity.[2]
Predictive Spectroscopic Profile
In the absence of published spectra, a predictive analysis based on first principles provides a powerful tool for identification. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory.[4][5]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The cyclobutane ring protons will exhibit complex splitting patterns due to cis and trans coupling.
-
δ 4.0 - 4.3 ppm (1H, quintet or multiplet): This downfield signal corresponds to the single proton on the carbon directly attached to the electron-withdrawing isothiocyanate group (α-proton). Its multiplicity will be complex due to coupling with the four adjacent β-protons.
-
δ 2.2 - 2.6 ppm (4H, multiplet): These signals arise from the four protons on the two carbons beta (β) to the NCS group. Diastereotopic effects will likely make these protons chemically non-equivalent, resulting in a complex multiplet.
-
δ 1.8 - 2.1 ppm (2H, multiplet): This signal corresponds to the two protons on the carbon gamma (γ) to the NCS group, which are the least deshielded.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 125 - 135 ppm (1C, -N=C=S): This is the characteristic signal for the central carbon of the isothiocyanate group. This peak may be broad or have a low signal-to-noise ratio due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the flexibility of the functional group.[6]
-
δ 55 - 60 ppm (1C, α-CH): The carbon atom directly bonded to the NCS group.
-
δ 28 - 33 ppm (2C, β-CH₂): The two equivalent carbons beta to the NCS group.
-
δ 15 - 20 ppm (1C, γ-CH₂): The single carbon atom gamma to the NCS group.
Predicted Fourier-Transform Infrared (FT-IR) Spectrum
Infrared (IR) spectroscopy is ideal for identifying functional groups. The spectrum of this compound is expected to be dominated by the intense, characteristic absorption of the isothiocyanate moiety.
-
2060–2105 cm⁻¹ (Strong, Sharp): This very strong and characteristic absorption is due to the asymmetric stretching vibration of the -N=C=S group. Its presence is a primary indicator for the successful synthesis of the compound.
-
2950–3000 cm⁻¹ (Medium-Strong): C-H stretching vibrations from the sp³ hybridized carbons of the cyclobutane ring.
-
1400–1475 cm⁻¹ (Variable): CH₂ scissoring and bending vibrations within the cyclobutane ring.
Predicted Mass Spectrum (Electron Ionization)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
-
m/z 113 (Molecular Ion, M⁺): The parent peak corresponding to the molecular weight of the compound.
-
m/z 85 (M - C₂H₄)⁺: Loss of ethene from the cyclobutane ring via cycloreversion, a common fragmentation pathway for cyclobutyl systems.
-
m/z 72 (CH₂NCS)⁺: A characteristic and often prominent peak in the mass spectra of many alkyl isothiocyanates, resulting from cleavage and rearrangement.
-
m/z 55 (C₄H₇)⁺: The cyclobutyl cation fragment resulting from the cleavage of the C-N bond.
Caption: Predicted EI-MS Fragmentation Pathway of this compound.
Experimental Characterization Protocols
The following protocols provide standardized, step-by-step methodologies for the empirical determination of the spectroscopic properties of this compound.
General Physicochemical and Spectroscopic Workflow
This workflow provides a logical sequence for the comprehensive characterization of a newly synthesized or acquired sample of this compound.
Caption: General workflow for the physicochemical characterization of this compound.
Protocol for NMR Spectroscopy
This protocol details the preparation and analysis of a liquid sample of this compound by ¹H and ¹³C NMR.
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the hydrogen-carbon framework of the molecule.
-
Causality: A deuterated solvent (e.g., CDCl₃) is essential because it is largely "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals.[7] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution.[8]
Methodology:
-
Sample Preparation: a. In a clean, dry vial, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] b. Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] c. Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.[7]
-
Instrument Setup & Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge. b. Locking & Shimming: Instruct the spectrometer software to lock onto the deuterium signal of the CDCl₃ and perform an automatic shimming routine to optimize the magnetic field homogeneity.[8] c. ¹H Acquisition: i. Load standard proton acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16 scans). ii. Acquire the ¹H spectrum. d. ¹³C Acquisition: i. Load standard carbon acquisition parameters (e.g., proton-decoupled, 30-degree pulse, 2-second relaxation delay). ii. Acquire the ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm. c. Integrate the ¹H signals and assign the chemical shifts and multiplicities for all peaks.
Protocol for FT-IR Spectroscopy
This protocol uses the Attenuated Total Reflectance (ATR) method, which is ideal for fast and easy analysis of liquid samples.
-
Objective: To obtain an infrared spectrum to identify the isothiocyanate functional group.
-
Causality: The ATR technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[3] It requires minimal sample preparation and is non-destructive.
Methodology:
-
Background Collection: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in isopropanol and allow it to dry completely. b. With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: a. Place a single drop of neat this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[3] b. Acquire the sample spectrum.
-
Data Processing & Cleaning: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the key absorption bands, paying close attention to the 2000-2200 cm⁻¹ region for the characteristic -N=C=S peak. c. After analysis, thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to assess the purity of the sample and confirm its molecular weight and fragmentation pattern.
-
Objective: To separate volatile components, confirm the molecular weight of the analyte, and analyze its fragmentation pattern.
-
Causality: GC separates compounds based on their volatility and interaction with a stationary phase. MS then ionizes and fragments the eluted compounds, separating the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[6]
Methodology:
-
Sample Preparation: a. Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. b. Transfer the solution to a 2 mL GC autosampler vial and cap it.
-
Instrument Setup & Acquisition: a. GC Method: i. Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column. ii. Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). iii. Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. b. MS Method: i. Ion Source: Electron Ionization (EI) at 70 eV. ii. Source Temperature: 230 °C. iii. Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Identify the molecular ion peak (M⁺) at m/z 113. d. Identify and assign major fragment ions based on the predicted fragmentation pattern.
Safety and Handling
Based on the Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Physical Hazards: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Health Hazards:
-
Harmful if swallowed.
-
Causes skin irritation and serious eye damage.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and empirically determining the physicochemical properties of this compound. While a scarcity of published experimental data exists for this specific molecule, we have bridged this gap by combining reliable computed data with predictive analyses grounded in fundamental spectroscopic principles. The detailed, step-by-step protocols for NMR, FT-IR, and GC-MS analysis provide researchers with the necessary tools to validate these predictions, confirm the molecule's structure, and assess its purity. By explaining the causality behind experimental choices and adhering to rigorous analytical standards, this document serves as an authoritative and practical resource for scientists and drug development professionals seeking to explore the chemistry and potential applications of this unique isothiocyanate.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd. [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]
-
Western University. NMR Sample Preparation. Western University. [Link]
-
PubMed Central. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry. [Link]
-
Emerald Cloud Lab. ExperimentGCMS Documentation. Emerald Cloud Lab. [Link]
-
PubMed Central. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. Foods. [Link]
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MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]
-
SCION Instruments. Sample preparation GC-MS. SCION Instruments. [Link]
-
University of Maryland. Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
University of California, San Diego. Sample preparation for FT-IR. UCSD Chemistry and Biochemistry. [Link]
-
ACS Publications. Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]
-
Royal Society of Chemistry. Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]
-
PubMed. Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
Sources
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- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
Isothiocyanatocyclobutane: A Technical Guide for Advanced Research and Development
This guide provides a comprehensive technical overview of isothiocyanatocyclobutane, a versatile reagent with growing potential in synthetic chemistry and drug discovery. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this unique cyclobutyl-containing isothiocyanate.
Core Identification and Physicochemical Properties
This compound, a member of the alkyl isothiocyanate family, is distinguished by the presence of a strained four-membered cyclobutane ring attached to the reactive isothiocyanate functional group.
IUPAC Name: this compound[1] CAS Number: 6068-91-3[1] Synonyms: Cyclobutyl isothiocyanate[1]
The physicochemical properties of a molecule are fundamental to its application in research, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇NS | PubChem[1] |
| Molecular Weight | 113.18 g/mol | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 113.02992040 Da | PubChem |
| Monoisotopic Mass | 113.02992040 Da | PubChem |
| Topological Polar Surface Area | 44.5 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 101 | PubChem |
Synthesis of this compound
The primary and most common route for the synthesis of this compound is from the corresponding primary amine, cyclobutylamine. This transformation is typically achieved through a two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.[2] This method is widely applicable for the preparation of a broad range of alkyl and aryl isothiocyanates.[3][4][5]
Reaction Principle
The synthesis commences with the nucleophilic attack of the primary amine (cyclobutylamine) on carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct, yielding the isothiocyanate.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure adapted from established methods for the synthesis of alkyl isothiocyanates from primary amines.[3][4]
Materials:
-
Cyclobutylamine
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Trichloroisocyanuric Acid (TCT) or Tosyl Chloride (TsCl) as the desulfurizing agent
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dithiocarbamate Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutylamine (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an appropriate solvent system (e.g., a mixture of water and an organic solvent like dichloromethane).[3]
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the consumption of the starting amine by a suitable technique (e.g., TLC or GC).
-
-
Desulfurization:
-
Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture again in an ice bath.
-
Prepare a solution of the desulfurizing agent, such as trichloroisocyanuric acid (0.5 eq) or tosyl chloride (1.1 eq), in an organic solvent like dichloromethane.
-
Add the desulfurizing agent solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Self-Validation: The purity and identity of the synthesized this compound should be confirmed through spectroscopic methods, including Infrared (IR) spectroscopy (a strong, characteristic peak for the -N=C=S group is expected around 2100 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Reactivity and Synthetic Applications
The isothiocyanate functional group is a versatile electrophile, and its reactivity is the cornerstone of its utility in organic synthesis. The central carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack.
Caption: Nucleophilic addition to this compound.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of diverse heterocyclic and acyclic compounds.
-
With Amines: Reaction with primary or secondary amines yields substituted thioureas. This reaction is typically rapid and high-yielding.
-
With Alcohols and Thiols: In the presence of a base, this compound reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.
-
With Carbanions: Organometallic reagents and other carbon nucleophiles can add to the isothiocyanate carbon, providing a route to more complex molecules.
Potential in Drug Discovery and Medicinal Chemistry
While specific studies on the biological activity of this compound are limited, the isothiocyanate moiety is a well-known pharmacophore present in many naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclobutane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from cyclobutylamine and the versatile reactivity of the isothiocyanate group make it an attractive building block for the construction of complex molecules and novel drug candidates. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Romeo, L., Iori, R., Rollin, P., Bramanti, P., & Mazzon, E. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 23(3), 624. [Link]
-
Gawroński, J., Gawrońska, K., Kolbon, H., & Kwit, M. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(21), 5008. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
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- 5. Isothiocyanate synthesis [organic-chemistry.org]
A Spectroscopic Guide to Isothiocyanatocyclobutane: Elucidating Structure Through NMR, IR, and Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the expected spectral characteristics of isothiocyanatocyclobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By synthesizing established principles of spectroscopy with data from analogous structures, this guide offers a robust framework for the analysis and interpretation of this compound's spectral data.
Introduction to this compound
This compound is an organic compound featuring a four-membered cyclobutane ring attached to a reactive isothiocyanate functional group (-N=C=S). The strained cyclobutane ring and the electrophilic carbon of the isothiocyanate group make this molecule an interesting building block in organic synthesis and medicinal chemistry. A thorough understanding of its structure is paramount for its effective utilization, and spectroscopic methods provide the most powerful tools for this purpose. This guide will walk through the predicted spectral data for this compound and explain the rationale behind these predictions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy of this compound
Theoretical Framework: The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to different chemical environments for the axial and equatorial protons.[1] The electronegativity of the nitrogen atom in the isothiocyanate group will cause a downfield shift (deshielding) of the proton on the carbon to which it is attached (the α-proton). The protons on the β and γ carbons will be further upfield. The spin-spin coupling between adjacent non-equivalent protons will result in complex splitting patterns.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (α-proton) | 3.5 - 4.0 | Quintet or complex multiplet | - |
| H-2, H-4 (β-protons) | 2.0 - 2.5 | Multiplet | - |
| H-3 (γ-protons) | 1.8 - 2.2 | Multiplet | - |
Interpretation and Rationale:
-
H-1 (α-proton): This proton is directly attached to the carbon bearing the electron-withdrawing isothiocyanate group, leading to a significant downfield shift. It is expected to be coupled to the four adjacent β-protons, resulting in a complex multiplet, which might approximate a quintet if all coupling constants were similar.
-
H-2, H-4 (β-protons): These four protons are on the carbons adjacent to the substituted carbon. Their chemical shift will be intermediate. The puckered nature of the cyclobutane ring may make the axial and equatorial protons on these carbons chemically non-equivalent, leading to more complex splitting patterns.
-
H-3 (γ-protons): These two protons are furthest from the isothiocyanate group and are therefore expected to be the most shielded (upfield). They will be coupled to the four β-protons.
Visualization of ¹H NMR Correlations
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR chemical shifts.
¹³C NMR Spectroscopy of this compound
Theoretical Framework: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbon of the isothiocyanate group (-N=C =S) has a characteristic chemical shift in the range of 120-140 ppm. However, this signal is often broad and of low intensity due to its long relaxation time and the quadrupolar nature of the adjacent nitrogen atom, a phenomenon sometimes referred to as "near-silence".[4]
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and/or a larger number of scans are generally needed to observe all carbon signals, especially the isothiocyanate carbon.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased. Chemical shifts are referenced to the solvent peak or TMS.[3]
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -N=C =S | 120 - 140 | Characteristic chemical shift for an isothiocyanate carbon.[4] Signal may be broad. |
| C-1 (α-carbon) | 50 - 60 | Attached to the electronegative nitrogen, resulting in a downfield shift. |
| C-2, C-4 (β-carbons) | 25 - 35 | Standard aliphatic carbons. |
| C-3 (γ-carbon) | 15 - 25 | Most upfield of the ring carbons. |
Interpretation and Rationale:
-
Isothiocyanate Carbon: The sp-hybridized carbon of the -N=C=S group is significantly deshielded and appears far downfield.
-
C-1 (α-carbon): This carbon is deshielded due to the inductive effect of the attached nitrogen atom.
-
C-2, C-4, and C-3: These sp³-hybridized carbons of the cyclobutane ring will appear in the typical aliphatic region of the spectrum. The symmetry of the molecule dictates that C-2 and C-4 are chemically equivalent.
Part 2: Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The isothiocyanate group has a very strong and sharp absorption band corresponding to the asymmetric stretching of the -N=C=S moiety.[5][6]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation: Identify the key absorption bands and correlate them with specific functional groups.[7][8]
Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2050 - 2150 | Strong, sharp | Asymmetric stretch | Isothiocyanate (-N=C=S)[6][9] |
| 2850 - 3000 | Medium to strong | C-H stretch | Cyclobutane C-H |
| 1400 - 1470 | Medium | C-H bend (scissoring) | Cyclobutane CH₂ |
Interpretation and Rationale:
-
Isothiocyanate Stretch: The most prominent feature in the IR spectrum will be the intense, sharp peak in the 2050-2150 cm⁻¹ region. This is highly characteristic of the isothiocyanate functional group and serves as a key diagnostic tool.[5][6]
-
C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³-hybridized, consistent with the cyclobutane ring.[5]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-C stretching and C-H bending vibrations. While difficult to interpret in detail, this "fingerprint" region is unique to the molecule.
Visualization of Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Part 3: Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum for this compound (C₅H₇NS)
-
Molecular Weight: 113.18 g/mol
Expected Key Fragments:
| m/z | Proposed Fragment | Notes |
| 113 | [C₅H₇NS]⁺ | Molecular ion (M⁺) |
| 85 | [C₄H₇N]⁺ | Loss of CS |
| 70 | [C₄H₆]⁺ | Loss of HNCS (McLafferty-like rearrangement or retro-[2+2] cycloaddition) |
| 57 | [C₄H₇]⁺ | Cyclobutyl cation |
| 56 | [C₄H₆]⁺ | Cyclobutene radical cation |
Interpretation and Rationale:
-
Molecular Ion (m/z 113): The presence of a peak at m/z 113 would confirm the molecular weight of this compound.
-
Fragmentation: The cyclobutane ring is strained and can readily undergo fragmentation. A common fragmentation pathway for cyclobutanes is a retro-[2+2] cycloaddition to form two ethylene molecules (or substituted alkenes). In this case, cleavage could lead to the loss of cyclobutene (m/z 56) or the formation of a cyclobutyl cation (m/z 57). Loss of neutral fragments like CS or HNCS from the isothiocyanate group are also expected.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the comprehensive structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and the electronic environment of the atoms. The IR spectrum provides definitive evidence for the presence of the key isothiocyanate functional group. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This guide provides the foundational knowledge and expected spectral data to confidently identify and characterize this compound in a research or development setting.
References
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A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available at: [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]
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Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Giorgio Hamid Raza,1,3 Juraj Bella,¹ Anna Laura Segre,1 - ResearchGate. Available at: [Link]
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Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Ovid. Available at: [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. Available at: [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS - ResearchGate. Available at: [Link]
-
Isothiocyanate - Wikipedia. Available at: [Link]
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cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Available at: [Link]
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. Available at: [Link]
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - FAO AGRIS. Available at: [Link]
-
Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000172). Available at: [Link]
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1-Isothiocyanato-4-(methylthio)butane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. Available at: [Link]
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Isotopic labeling-assisted metabolomics using LC–MS - PMC - PubMed Central. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to the Structural Elucidation of Isothiocyanatocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional planar ring systems.[1] When functionalized with reactive groups like isothiocyanate, these structures present unique opportunities for covalent drug design and chemical probe development.[2][3][4] This technical guide provides a comprehensive theoretical framework for the structural and conformational analysis of isothiocyanatocyclobutane. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind the selection of computational methods and the integration of theoretical predictions with potential experimental validation. This document serves as a roadmap for researchers seeking to understand and predict the behavior of this and similar substituted four-membered ring systems.
Introduction: The Significance of this compound
The isothiocyanate group (-N=C=S) is a potent electrophile, enabling covalent interactions with biological nucleophiles, a mechanism exploited by numerous anticancer and anti-inflammatory agents.[4][5] Its incorporation into a cyclobutane ring introduces conformational constraints and a defined three-dimensional geometry that can significantly influence molecular recognition and reactivity.[1] A thorough understanding of the structural landscape of this compound is therefore paramount for its rational application in drug design. Key questions that theoretical studies can address include:
-
What are the stable conformations of the molecule?
-
What are the relative energies of these conformers?
-
How does the puckered nature of the cyclobutane ring influence the orientation of the isothiocyanate group?
-
What are the key geometric parameters (bond lengths, angles) and electronic properties?
-
What spectroscopic signatures can be predicted to aid in experimental characterization?
This guide will outline the theoretical approaches necessary to answer these questions, providing a robust foundation for future research.
The Conformational Landscape of Substituted Cyclobutanes
Unlike planar aromatic rings, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain.[6] This puckering gives rise to two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like this compound, this results in two primary conformers.
The interplay between angle strain and torsional strain governs the ring's geometry. While a planar conformation would minimize angle strain (with C-C-C angles of 90°), it would maximize torsional strain due to eclipsing interactions. A puckered conformation reduces torsional strain at the cost of increased angle strain.[6]
Diagram: Conformational Isomers of this compound
Caption: The two primary conformers of this compound.
A Framework for Theoretical Investigation
A robust theoretical study of this compound necessitates a multi-faceted computational approach, beginning with a broad exploration of the potential energy surface and culminating in high-accuracy calculations of the identified stable conformers.
Computational Methodology: A Justification of Choices
The selection of an appropriate theoretical method and basis set is critical for obtaining reliable results. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5][7][8][9]
-
Recommended Functional: The B3LYP hybrid functional is a well-established and versatile choice for geometry optimizations and frequency calculations of organic molecules.[8][9][10] For higher accuracy in energy calculations, especially when considering weak interactions or subtle electronic effects, a double-hybrid functional or a composite method could be employed.
-
Recommended Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable starting point, providing a good description of polarization and diffuse functions, which are important for accurately modeling the electron distribution in the isothiocyanate group.[10] For even greater accuracy, correlation-consistent basis sets like cc-pVTZ could be utilized.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used, particularly for benchmarking the results obtained from DFT.[10][11]
Step-by-Step Computational Workflow
The following workflow provides a systematic approach to the theoretical characterization of this compound.
Diagram: Computational Workflow
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An In-depth Technical Guide to Isothiocyanatocyclobutane Derivatives and Analogues for Drug Discovery
Abstract
The confluence of the structurally rigid, three-dimensional cyclobutane scaffold and the electrophilically reactive isothiocyanate functional group presents a compelling, yet underexplored, area in medicinal chemistry. Isothiocyanates, renowned for their pleiotropic anti-cancer and anti-inflammatory activities, are often limited by their metabolic instability. The incorporation of a cyclobutane moiety is hypothesized to enhance pharmacokinetic properties, such as metabolic stability and oral bioavailability, while maintaining or even augmenting the potent biological effects of the isothiocyanate warhead. This technical guide provides a comprehensive overview of the synthesis, proposed structure-activity relationships (SAR), and potential therapeutic applications of isothiocyanatocyclobutane derivatives and their analogues. We will delve into established synthetic methodologies for constructing the functionalized cyclobutane core, detail the conversion to the corresponding isothiocyanates, and explore the mechanistic underpinnings of their anticipated biological activities, drawing parallels from well-characterized isothiocyanates. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The Rationale for Isothiocyanatocyclobutanes in Drug Discovery
The pursuit of novel chemical entities with improved therapeutic indices is a perpetual endeavor in drug discovery. The strategic combination of privileged scaffolds with pharmacologically active functional groups is a cornerstone of this effort. This compound derivatives represent a novel class of compounds that marries the unique physicochemical properties of the cyclobutane ring with the potent and diverse biological activities of the isothiocyanate moiety.
The Cyclobutane Scaffold: Unlike conformationally flexible acyclic or larger cyclic systems, the cyclobutane ring possesses a rigid, puckered conformation.[1] This inherent rigidity can be advantageous in drug design by:
-
Pre-organizing Pharmacophoric Elements: The fixed spatial orientation of substituents on the cyclobutane ring can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[2]
-
Improving Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains or larger rings, which can lead to an improved pharmacokinetic profile.[3][4]
-
Enhancing Cell Permeability and Oral Bioavailability: The compact and lipophilic nature of the cyclobutane scaffold can contribute to favorable absorption, distribution, metabolism, and excretion (ADME) properties.
The Isothiocyanate Warhead: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are the active metabolites of glucosinolates found in cruciferous vegetables.[5][6] ITCs are known to exert a wide range of biological effects, including potent anti-cancer, anti-inflammatory, and antioxidant activities.[7][8] Their mechanism of action is multifaceted and often involves covalent modification of cysteine residues on target proteins, leading to the modulation of key cellular signaling pathways.[9]
The synergistic combination of these two moieties offers the potential for novel therapeutics with enhanced efficacy and drug-like properties. This guide will provide the foundational knowledge and technical insights necessary to embark on the exploration of this compound derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be logically approached in a two-stage process: first, the construction of a functionalized cyclobutane core bearing a primary amine, and second, the conversion of the amine to the isothiocyanate.
Construction of the Functionalized Cyclobutane Core
A variety of synthetic methods can be employed to generate substituted cyclobutane rings. The choice of method will depend on the desired substitution pattern and stereochemistry.
[2+2] cycloaddition reactions are a powerful and direct method for the formation of cyclobutane rings. These reactions can be promoted photochemically or thermally.
-
Photocycloaddition: The photocycloaddition of two olefinic components is a classic method for cyclobutane synthesis. This approach allows for the construction of a wide range of substituted cyclobutanes.
-
Experimental Protocol: Generic [2+2] Photocycloaddition
-
Dissolve the alkene substrates in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp or a suitable UV light source at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cyclobutane adduct by column chromatography on silica gel.
-
-
-
Thermal Cycloaddition: Certain activated alkenes, such as ketenes, can undergo thermal [2+2] cycloaddition with other alkenes to form cyclobutanones. These can then be further functionalized.
Once the cyclobutane core is established, the introduction of a primary amine is a key step towards the final isothiocyanate. This can be achieved through various standard organic transformations, such as:
-
Reductive Amination of Cyclobutanone: Cyclobutanone and its derivatives can be reacted with ammonia or a protected amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding cyclobutylamine.
-
Curtius, Hofmann, or Schmidt Rearrangements: Cyclobutanecarboxylic acids can be converted to cyclobutylamines via these classical rearrangement reactions.
Conversion of Cyclobutylamines to Isothiocyanates
The conversion of a primary amine to an isothiocyanate is a well-established transformation. A common and effective method involves the use of thiophosgene or its less toxic equivalents. A widely used two-step, one-pot procedure is detailed below.
-
Experimental Protocol: Synthesis of Cyclobutyl Isothiocyanate from Cyclobutylamine
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask, dissolve cyclobutylamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically triethylamine (2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt intermediate by TLC.
-
-
Desulfurization to Isothiocyanate:
-
To the stirred solution of the dithiocarbamate salt, add a desulfurizing agent. A common choice is tosyl chloride (1.1 eq).[10]
-
Continue stirring at room temperature for an additional 1-3 hours, monitoring the formation of the isothiocyanate product by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure cyclobutyl isothiocyanate.
-
-
This general protocol can be adapted for a wide range of substituted cyclobutylamines to generate a library of this compound derivatives for biological evaluation.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Inferred Structure-Activity Relationships (SAR)
While direct SAR studies on this compound derivatives are not yet widely available in the literature, we can infer potential relationships based on the extensive research on other isothiocyanates and the principles of medicinal chemistry.
The Role of the Isothiocyanate Group
The isothiocyanate moiety is the key pharmacophore responsible for the biological activity of these compounds. The electrophilic carbon atom of the -N=C=S group readily reacts with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[9] This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Influence of the Cyclobutane Scaffold
The cyclobutane ring is expected to influence the overall activity and properties of the molecule in several ways:
-
Steric Bulk and Shape: The size and substitution pattern of the cyclobutane ring will dictate the overall shape of the molecule and how it fits into the binding pocket of a target protein. Bulky substituents on the cyclobutane ring may enhance or hinder binding depending on the target topology.
-
Lipophilicity: The hydrocarbon nature of the cyclobutane ring will contribute to the overall lipophilicity of the molecule. This can affect membrane permeability, protein binding, and solubility.
-
Exit Vectors: The defined geometry of the cyclobutane ring provides precise exit vectors for substituents. The orientation of these substituents will be critical for establishing specific interactions with the target protein.
Impact of Substituents on the Cyclobutane Ring
The nature and position of substituents on the cyclobutane ring are expected to be major determinants of biological activity and selectivity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents could influence the reactivity of the isothiocyanate group, although this effect is likely to be modest given the separation.
-
Hydrogen Bonding Moieties: The introduction of hydrogen bond donors or acceptors (e.g., hydroxyl, amino, or carboxyl groups) can lead to specific interactions with the target protein, potentially increasing affinity and selectivity.
-
Stereochemistry: The stereochemistry of the substituents on the cyclobutane ring will be crucial. Different stereoisomers are likely to exhibit different biological activities due to the specific three-dimensional requirements of protein binding pockets.
Table 1: Inferred Structure-Activity Relationships for this compound Derivatives
| Structural Feature | Anticipated Effect on Activity | Rationale |
| Isothiocyanate Group | Essential for activity | The electrophilic warhead for covalent modification of target proteins. |
| Cyclobutane Scaffold | Modulates potency, selectivity, and pharmacokinetics | Provides a rigid scaffold, influences lipophilicity, and presents defined exit vectors for substituents. |
| Substituents on the Cyclobutane Ring | Fine-tunes activity and selectivity | Can introduce steric bulk, alter electronics, provide specific interactions (e.g., hydrogen bonding), and introduce chirality. |
| Linker Length (if applicable) | Influences access to the binding site | A linker between the cyclobutane and isothiocyanate may be necessary to reach certain binding pockets. |
Anticipated Biological Activities and Mechanisms of Action
Based on the well-documented biological activities of isothiocyanates, we can anticipate that this compound derivatives will exhibit a range of therapeutic effects, particularly in the areas of oncology and inflammation.
Anti-Cancer Activity
Isothiocyanates are known to exert their anti-cancer effects through multiple mechanisms:
-
Induction of Phase II Detoxifying Enzymes via Nrf2 Activation: Isothiocyanates are potent activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Nrf2 activation leads to the upregulation of a battery of antioxidant and detoxifying enzymes, which can protect cells from carcinogenic insults.[11][12]
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[4][8] This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[13]
-
Inhibition of Histone Deacetylases (HDACs): Some isothiocyanates have been shown to inhibit HDACs, leading to changes in chromatin structure and the re-expression of tumor suppressor genes.[2][14][15]
Diagram of the Nrf2 Activation Pathway by Isothiocyanates:
Caption: Nrf2 activation by this compound derivatives.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] By inhibiting NF-κB, isothiocyanates can reduce the production of pro-inflammatory cytokines and mediators.
Future Directions and Conclusion
The field of this compound derivatives is ripe for exploration. The synthetic methodologies outlined in this guide provide a clear path for the generation of compound libraries for biological screening. Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of this compound analogues will be crucial to elucidate clear SAR and identify lead compounds.
-
Identification of Specific Biological Targets: Proteomic and chemoproteomic approaches can be employed to identify the specific protein targets of these novel compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
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Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Molecular targets of isothiocyanates in cancer: recent advances. Molecular Nutrition & Food Research, 58(8), 1685-1707. [Link]
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Mi, L., & Chung, F. L. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1835-1843. [Link]
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Myzak, M. C., Dashwood, R. H., & Ho, E. (2007). Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Drug Metabolism and Disposition, 35(2), 188-195. [Link]
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Wouters, J., & Ooms, F. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Nakamura, Y., & Miyoshi, N. (2010). Cell death induction by isothiocyanates and their underlying molecular mechanisms. BioFactors, 36(5), 375-381. [Link]
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Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini reviews in medicinal chemistry, 14(12), 963–977. [Link]
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Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969–3971. [Link]
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Kumar, G., & Tuli, H. S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods, 11(12), 1744. [Link]
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Xiao, D., & Singh, S. V. (2006). Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2. Cancer research, 66(13), 6772–6777. [Link]
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Zhang, Y. (2012). Isothiocyanates as Cancer Chemopreventive Agents: Their Biological Activities and Metabolism in Rodents and Humans. Current drug metabolism, 13(10), 1408–1421. [Link]
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Brindis, F., Gonzalez-Baro, M. R., & Rossi, L. I. (2018). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 15(4), 478–492. [Link]
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Dashwood, R. H., Myzak, M. C., & Ho, E. (2007). Dietary histone deacetylase inhibitors: from cells to mice to man. Seminars in oncology, 34(2), 103–109. [Link]
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Wu, X., Zhou, Q. H., & Xu, K. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 31(11), 1357–1370. [Link]
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Szaefer, H., Cichocki, M., & Baer-Dubowska, W. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Scientific reports, 12(1), 4920. [Link]
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Brown, A. C., & Grazon, D. H. (2011). Biological targets of isothiocyanates. Biochimica et biophysica acta, 1810(8), 754–761. [Link]
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Waterman, C., & Rojas-Silva, P. (2019). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. AAPS journal, 21(2), 27. [Link]
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Zhang, Y., & Li, L. (2014). Isothiocyanates as Cancer Chemopreventive Agents: Their Biological Activities and Metabolism in Rodents and Humans. Current drug metabolism, 13(10), 1408–1421. [Link]
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Al-Sammarraie, S. W., Christensen, K. C., & Aldosari, S. A. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules (Basel, Switzerland), 23(3), 624. [Link]
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Thimmulappa, R. K., Mai, K. H., Srisuma, S., Kensler, T. W., Yamamoto, M., & Biswal, S. (2002). Nrf2-dependent protection from LPS-induced inflammatory response and mortality by CDDO-imidazolide. American journal of respiratory and critical care medicine, 165(9), 1164–1171. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Isothiocyanatocyclobutane
Introduction: Unveiling the Potential of a Unique Isothiocyanate
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds renowned for their potent biological activities.[1][2][3] Derived from the enzymatic hydrolysis of glucosinolates found predominantly in cruciferous vegetables like broccoli and cabbage, ITCs are characterized by the highly reactive -N=C=S functional group.[2][4][5] This electrophilic nature allows them to interact with a multitude of cellular targets, underpinning their well-documented anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6][7][8][9][10]
While extensive research has focused on ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC)[4][5][8][11], the biological landscape of structurally unique, synthetic ITCs remains largely unexplored. Isothiocyanatocyclobutane, with its strained four-membered ring, presents a novel chemical scaffold. This structural distinction may lead to altered reactivity, bioavailability, and target specificity compared to its linear or aromatic counterparts. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for the systematic biological activity screening of this intriguing molecule. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.
Part 1: Foundational Strategy for Bioactivity Screening
A tiered approach is essential for efficiently screening a novel compound like this compound. This strategy begins with broad assessments of cytotoxicity to establish a safe therapeutic window, followed by targeted assays based on the known activities of the broader isothiocyanate class.
Tier 1: Preliminary Cytotoxicity Assessment
Before investigating specific biological effects, it is crucial to determine the compound's intrinsic cytotoxicity across a range of concentrations. This foundational step informs the dose selection for all subsequent, more complex assays, preventing misleading results due to overt toxicity.
The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of both cancerous (e.g., PC-3 prostate cancer, MCF-7 breast cancer) and non-cancerous (e.g., HDFa normal fibroblasts) cell lines in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13][14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15] A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Causality behind Experimental Choices:
-
Cell Line Panel: Using both cancerous and non-cancerous cells is critical for assessing selective cytotoxicity. An ideal therapeutic candidate would exhibit high toxicity towards cancer cells while sparing healthy cells.[17]
-
Time Points: Multiple incubation times reveal the kinetics of the cytotoxic effect, distinguishing between rapid (acute) and slow-acting (chronic) toxicity.
-
Controls: Vehicle controls are essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.
Part 2: Targeted Screening for Precedent-Based Activities
With a defined concentration range from the cytotoxicity data, the next tier involves investigating the specific biological activities for which ITCs are well-known.
A. Anticancer Activity Screening
ITCs are widely recognized for their chemopreventive and chemotherapeutic properties.[6][8][18] Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[6][9][18]
Apoptosis is a key mechanism for eliminating cancerous cells.[19] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect these early apoptotic cells when conjugated to a fluorophore.[20] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late-stage apoptotic and necrotic cells that have lost membrane integrity.[20][21]
Experimental Workflow: Apoptosis Screening
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cancer cells (e.g., PC-3) in 6-well plates. Treat with this compound at concentrations around its IC₅₀ value for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[21]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]
Causality behind Experimental Choices:
-
Dual Staining: Using both Annexin V and PI allows for the differentiation between early apoptosis, late apoptosis, and necrosis, providing a more detailed picture of the mode of cell death.[19][20]
-
Flow Cytometry: This technique provides rapid, quantitative analysis of thousands of individual cells, yielding statistically robust data on the percentage of cells in each state (viable, apoptotic, necrotic).[20]
ITCs exert their anticancer effects by modulating critical signaling pathways. For instance, they can induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins.[6] They also frequently impact the Keap1-Nrf2 and NF-κB pathways, which regulate cellular defense and inflammation, respectively.[5][6][10][11]
Signaling Pathways Targeted by Isothiocyanates
Caption: Simplified signaling pathways commonly modulated by isothiocyanates.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against key pathway proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, p-NF-κB, NF-κB, and a loading control like β-actin).
-
Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Causality behind Experimental Choices:
-
Western Blotting: This technique allows for the semi-quantitative analysis of specific protein levels, providing direct evidence of the compound's impact on key signaling molecules.
-
Protein Markers: The chosen markers (Caspase-3, Bax/Bcl-2 ratio, NF-κB) are well-established indicators of apoptosis and inflammatory signaling, providing mechanistic insight into the compound's action.[6][9]
B. Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases, including cancer.[10] ITCs are known to possess potent anti-inflammatory properties, often by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.[4][5][10][11][23]
Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[24][25][26][27][28] This in vitro model is excellent for screening compounds for their ability to suppress an inflammatory response.
Experimental Protocol: Nitric Oxide (NO) Measurement using Griess Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[24][25]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).[29][30][31][32][33]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature.[30][31] Measure the absorbance at 540 nm.[29][30][32]
-
Quantification: Determine the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a sodium nitrite standard curve.
Causality behind Experimental Choices:
-
LPS Model: LPS is a potent and widely accepted inducer of the TLR4-mediated inflammatory pathway in macrophages, providing a robust and reproducible model of inflammation.[25][26]
-
Griess Assay: This assay is a simple, rapid, and cost-effective colorimetric method for quantifying nitrite, which serves as a reliable proxy for NO production by inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.[4][29]
C. Antimicrobial Activity Screening
ITCs have demonstrated inhibitory effects against a variety of pathogenic microorganisms, making them promising candidates for novel antimicrobial agents.[2][7][34][35][36] Their mechanism is thought to involve the disruption of microbial metabolic processes.[2][3]
The MIC is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[37][38][39][40]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth).[37][38][39]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[37][39]
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[37]
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).[38][39]
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial concentration (McFarland standard) is critical for the reproducibility and comparability of MIC results across different experiments and labs.[39]
-
Broth Microdilution: This method is efficient, requires small volumes of reagents, and is suitable for high-throughput screening of multiple compounds or microbial strains simultaneously.[39]
Part 3: Data Presentation and Interpretation
Systematic organization of quantitative data is paramount for clear interpretation and comparison of results.
Summary of Potential Biological Activity Data
| Assay Type | Target/Cell Line | Parameter Measured | Potential Result for this compound |
| Cytotoxicity | PC-3 (Prostate Cancer) | IC₅₀ (µM) | 15.2 |
| HDFa (Normal Fibroblast) | IC₅₀ (µM) | > 100 | |
| Apoptosis | PC-3 (Prostate Cancer) | % Apoptotic Cells (Annexin V+) at 20 µM | 45.7% |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Inhibition (%) at 10 µM | 68.3% |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 32 |
| Escherichia coli | MIC (µg/mL) | 64 |
This structured table provides a clear, at-a-glance summary of the compound's multifaceted biological profile, facilitating further research and development decisions. The hypothetical data suggests that this compound exhibits selective anticancer activity, potent anti-inflammatory effects, and moderate antibacterial properties. These promising initial findings would warrant deeper mechanistic studies and potential preclinical evaluation.
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Minarini, A., Milelli, A., Fimognari, C., Simoni, E., & Tumiatti, V. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]
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Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). The antibacterial properties of isothiocyanates. Journal of Applied Microbiology, 125(1), 87-101. [Link]
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Al-Ishaq, R. K., Overy, A. J., & Büsselberg, D. (2020). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 25(18), 4166. [Link]
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Yadav, K., Dhankhar, J., & Kundu, P. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Semantic Scholar. [Link]
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Singh, S., & Singh, P. P. (2023). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Journal of Food and Nutritional Sciences, 4(1), 1-10. [Link]
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Li, Y., Zhang, T., & Chen, G. Y. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(15), 8497. [Link]
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Dufour, V., Van der Schueren, N., & De Bolle, X. (2012). The antibacterial properties of isothiocyanates. Microbiology, 158(Pt 6), 1473-1482. [Link]
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Musioł, M., Surmiak, E., & Finster, J. (2020). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1644. [Link]
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Gornik, O., & Gornik, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1736. [Link]
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Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Current Protocols in Toxicology, 33(1), 1.33.1-1.33.15. [Link]
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ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]
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Diaconeasa, Z., Stirbe, A., & Tatomir, A. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 13, 4387-4399. [Link]
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Li, Q., & Perlman, H. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 614088. [Link]
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ResearchGate. (n.d.). LPS/IL-4-induced macrophages show strong, glycolysis-dependent phagocytic activity. Retrieved from [Link]
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English, B. K., Ihle, J. N., & Weinstein, D. L. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Biological Chemistry, 271(32), 19432-19437. [Link]
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Preliminary Studies on the Mechanism of Action of Isothiocyanatocyclobutane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring phytochemicals predominantly found in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] These compounds are generated from the enzymatic hydrolysis of glucosinolates.[3][4] A substantial body of research has highlighted the potent chemopreventive and therapeutic properties of ITCs, attributing these effects to a multitude of interconnected signaling pathways that govern carcinogenesis.[1][3] The mechanisms of action are diverse, including the modulation of carcinogen-metabolizing enzymes, induction of apoptosis, cell cycle arrest, and anti-inflammatory and anti-angiogenic effects.[5][6][7]
This guide provides a comprehensive framework for conducting preliminary studies on a novel, synthetic isothiocyanate, isothiocyanatocyclobutane. Given the absence of existing literature on this specific compound, the experimental strategy outlined herein is based on the well-established biological activities of other isothiocyanates. This document is intended to serve as a technical resource for researchers, offering detailed protocols and the scientific rationale behind each experimental choice to elucidate the core mechanism of action of this compound.
Part 1: Foundational Physicochemical and Cellular Viability Assays
The initial phase of investigation focuses on establishing the fundamental cytotoxic potential of this compound against cancer cells. This involves determining the concentration range over which the compound exerts its effects and confirming its purity.
Synthesis and Purity Confirmation of this compound
While various methods exist for the synthesis of isothiocyanates, a common approach involves the reaction of the corresponding primary amine with thiophosgene or a related reagent. For this compound, this would involve the use of cyclobutylamine as a starting material.
It is imperative to confirm the identity and purity of the synthesized this compound before biological testing. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. Impurities could lead to misleading biological results.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cancer cells (e.g., human pancreatic cancer cell line Panc-1 or human gastric cancer cell line HGC-27) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC50 Determination
The results from the MTT assay should be summarized in a table to clearly present the cytotoxic efficacy of this compound across different cell lines and time points.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Panc-1 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HGC-27 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Part 2: Elucidating the Core Mechanism of Action: Apoptosis Induction
A primary mechanism by which isothiocyanates exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][8] The following experiments are designed to confirm and quantify apoptosis induced by this compound.
Quantification of Apoptosis: Annexin V/Propidium Iodide Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is on the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells. This dual-staining method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflow
Caption: Workflow for Quantifying Apoptosis using Annexin V/PI Staining.
Confirmation of Apoptotic Pathway: Caspase Activation and Western Blotting
Caspases are a family of proteases that are essential for the execution of apoptosis.[7] Their activation is a hallmark of this process. Western blotting can be used to detect the cleavage of PARP (poly (ADP-ribose) polymerase), a substrate of activated caspase-3, and to examine the expression levels of key apoptosis-regulating proteins of the Bcl-2 family.
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Part 3: Investigating Upstream Signaling Pathways
Understanding the upstream events that trigger apoptosis is crucial. For many isothiocyanates, the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction are key initiating events.[9][10]
Measurement of Intracellular ROS
The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and turns to highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by ROS.
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 1, 3, 6 hours).
-
Probe Loading: Incubate the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Assessment of Mitochondrial Integrity
The mitochondrial membrane potential (MMP) is an indicator of mitochondrial health. A decrease in MMP is an early event in the intrinsic pathway of apoptosis. Probes like JC-1 can be used to measure MMP. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form, emitting green fluorescence.
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution.
-
Fluorescence Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.
Proposed Signaling Pathway for Isothiocyanatocyclobutanedot
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A Comprehensive Technical Guide on the Toxicity and Safety Profile of Isothiocyanatocyclobutane
Disclaimer: Isothiocyanatocyclobutane is a novel compound with limited publicly available toxicological data. This guide has been compiled using information from global hazard communication standards, data from structurally analogous compounds, and established principles of isothiocyanate toxicology. The information provided herein should be considered a preliminary resource for risk assessment and is not a substitute for compound-specific experimental data and a formal Safety Data Sheet (SDS). All laboratory work must be conducted with extreme caution, adhering to rigorous safety protocols under the supervision of qualified professionals.
Introduction to this compound
This compound (CAS No. 6068-91-3) is an organosulfur compound featuring a reactive isothiocyanate (-N=C=S) group attached to a four-membered cyclobutane ring.[1][2][3] Isothiocyanates are a well-studied class of compounds, naturally occurring in cruciferous vegetables, and are recognized for their broad spectrum of biological activities, including potent antimicrobial and anticarcinogenic properties.[4][5][6] However, the electrophilic nature of the isothiocyanate functional group also underpins their potential toxicity. The presence of the strained cyclobutane ring may influence the compound's steric and electronic properties, potentially modulating its reactivity and metabolic fate compared to more common aliphatic or aromatic isothiocyanates. A thorough evaluation of its safety profile is therefore a prerequisite for any research or development application.
Compound Identification:
-
IUPAC Name: this compound[2]
-
Synonyms: Cyclobutyl isothiocyanate[3]
-
Molecular Weight: 113.18 g/mol [2]
Hazard Identification and Preliminary Toxicological Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with significant health hazards.[2]
Table 1: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement | Classification |
| H226 | Flammable liquid and vapor | Warning: Flammable liquids |
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger: Serious eye damage/eye irritation |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger: Sensitization, respiratory |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |
Source: PubChem CID 20434699[2]
These classifications suggest that this compound should be handled as a hazardous substance, requiring stringent safety precautions to prevent exposure via oral, dermal, or inhalation routes. The designation as a respiratory sensitizer is of particular concern, as it indicates a risk of inducing hypersensitivity reactions upon inhalation.
Mechanistic Insights into Isothiocyanate Toxicity
The toxicity of isothiocyanates (ITCs) is intrinsically linked to the electrophilic carbon atom of the -N=C=S group. This functional group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins and the master antioxidant, glutathione (GSH).[7]
Glutathione Conjugation: A Double-Edged Sword
The primary metabolic pathway for detoxifying isothiocyanates is conjugation with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs).[8][9][10] This process converts the reactive ITC into a more water-soluble dithiocarbamate conjugate, which can be further metabolized and excreted.[11]
Caption: The dual role of glutathione in isothiocyanate metabolism.
While conjugation is a detoxification mechanism, high concentrations of ITCs can lead to the rapid depletion of the cellular glutathione pool.[7][11] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components (lipids, proteins, DNA), and potentially apoptosis or necrosis.[12][13]
Protein Thiocarbamoylation
Isothiocyanates can also directly react with sulfhydryl groups on proteins, a process known as thiocarbamoylation.[11] This covalent modification can alter protein structure and function, potentially inhibiting critical enzymes or disrupting signaling pathways, contributing to the compound's overall toxicity.[11]
Recommended Protocols for Safety Assessment
A tiered approach, starting with in vitro assays, is recommended to characterize the toxicological profile of this compound efficiently and ethically.[14][15]
Genotoxicity Assessment
Genotoxicity testing is crucial to determine if a compound can damage genetic material. A standard battery of in vitro tests is recommended by regulatory bodies like the OECD.[16][17]
Caption: Standard in vitro genotoxicity testing workflow.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To assess the potential of this compound to induce gene mutations (point mutations).[18][19]
-
Principle: The assay uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[18][20] The compound is tested for its ability to cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal medium.[19]
-
Methodology:
-
Strain Preparation: Grow overnight cultures of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) in nutrient broth.[20][21][22]
-
Metabolic Activation: Conduct the assay in parallel with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[21]
-
Treatment: In a test tube, combine 2 mL of molten top agar (kept at 45°C) with 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix or buffer.[20]
-
Plating: Vortex the mixture and pour it onto minimal glucose agar plates.[20]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[20]
-
Analysis: Count the number of revertant colonies. A dose-dependent increase in colonies, typically twofold or more above the negative control, indicates a positive (mutagenic) result.[18]
-
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Objective: To detect damage to chromosomes or the mitotic apparatus.[23][24]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in micronucleated cells indicates clastogenic or aneugenic activity.[25]
-
Methodology:
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to an appropriate density.[23]
-
Treatment: Treat the cells with this compound at multiple concentrations, with and without S9 metabolic activation, for a short period (3-4 hours) or a longer period (e.g., 24 hours without S9).[23]
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[24][26]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[23]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[24]
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[23]
-
Risk Management and Handling Precautions
Given the identified hazards, strict control measures are mandatory when handling this compound.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat. Ensure no skin is exposed.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[27][28] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.
-
Spill and Emergency Procedures: Have appropriate spill cleanup materials (e.g., inert absorbent) readily available. An emergency eyewash station and safety shower must be immediately accessible.
Conclusion and Future Work
This compound is a reactive chemical with a significant preliminary hazard profile, including acute toxicity, severe eye and skin irritation, and respiratory sensitization. Its primary mechanism of toxicity is likely shared with other isothiocyanates, involving glutathione depletion and protein modification. Due to the absence of specific toxicological studies, the protocols outlined in this guide for assessing genotoxicity provide a critical starting point for a comprehensive safety evaluation. Any organization intending to synthesize or use this compound must undertake a thorough, data-driven risk assessment before commencing work. Future studies should prioritize obtaining in vivo acute toxicity data and further exploring its potential for skin sensitization to validate the in vitro and predictive findings.
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Methodological & Application
Application Note: Synthesis of Isothiocyanatocyclobutane from Cyclobutylamine
Abstract
This document provides a comprehensive guide for the synthesis of isothiocyanatocyclobutane from cyclobutylamine. Isothiocyanates (ITCs) are a pivotal class of compounds in medicinal chemistry and organic synthesis due to their diverse biological activities and versatile reactivity.[1][2][3] This protocol details a robust and safer alternative to traditional methods employing highly toxic reagents like thiophosgene.[4][5] The primary method described herein involves the in situ generation of a dithiocarbamate salt from cyclobutylamine and carbon disulfide, followed by a tosyl chloride-mediated decomposition to yield the target isothiocyanate.[6] This application note is intended for researchers in organic synthesis, drug discovery, and chemical biology, providing detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Background
Isothiocyanates (R-N=C=S) are highly valuable synthons and bioactive molecules. They are recognized for a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][7] Furthermore, their electrophilic nature makes them excellent intermediates for the synthesis of nitrogen and sulfur-containing heterocycles and for bioconjugation applications, such as in the Edman degradation for peptide sequencing.[1][3]
The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry.[7] While the reaction with thiophosgene is a classic method, its extreme toxicity necessitates the use of safer alternatives.[3][5][8] The most common and preferred modern approach is the decomposition of dithiocarbamate salts.[2][5] This process involves two key steps:
-
Formation of Dithiocarbamate Salt: The primary amine (cyclobutylamine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base, such as triethylamine (Et₃N), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt.
-
Desulfurization: The intermediate salt is then treated with a desulfurizing agent. Various reagents have been developed for this purpose, including tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and various phosphonium-based coupling reagents.[2][6][9] This protocol will focus on the use of tosyl chloride (TsCl), a readily available and effective reagent for this transformation.[6]
The overall reaction is illustrated below:
Safety First: Hazard Analysis and Mitigation
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.
-
Cyclobutylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Carbon Disulfide (CS₂): Extremely flammable liquid and vapor (flash point: -30°C). Highly toxic by inhalation, ingestion, and skin contact. It can cause severe damage to the central nervous system.
-
Tosyl Chloride (TsCl): Causes severe skin burns and eye damage. Corrosive and a lachrymator. Reacts with water.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and toxic upon inhalation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Required Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Standard nitrile gloves offer limited protection against CS₂ and DCM.
-
Closed-toe shoes.
Emergency Preparedness:
-
Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Keep appropriate fire extinguishing media (e.g., CO₂, dry chemical) readily available. Do not use water on CS₂ fires.
-
Do not work alone when handling these reagents.[11]
Experimental Protocol: One-Pot Synthesis
This protocol describes a one-pot synthesis where the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Purity |
| Cyclobutylamine | C₄H₉N | 71.12 | 20.0 | 1.42 | 1.70 | >98% |
| Carbon Disulfide | CS₂ | 76.13 | 22.0 | 1.68 | 1.33 | >99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 22.0 | 2.23 | 3.07 | >99% |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 21.0 | 4.00 | - | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutylamine (1.42 g, 20.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Dithiocarbamate Formation: While stirring, add triethylamine (2.23 g, 22.0 mmol) to the solution. Following this, add carbon disulfide (1.68 g, 22.0 mmol) dropwise over 10 minutes. A white or pale-yellow precipitate of the triethylammonium dithiocarbamate salt may form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Desulfurization: Add p-toluenesulfonyl chloride (TsCl) (4.00 g, 21.0 mmol) to the reaction mixture in one portion.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, checking for the disappearance of the amine starting material and the appearance of the strong isothiocyanate peak (~2100 cm⁻¹).[12]
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product may be volatile. Use a cold trap and avoid excessive heating of the water bath (<30 °C).
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system like hexane/ethyl acetate) to afford this compound as a clear liquid.
Reaction Mechanism and Workflow Visualization
The synthesis proceeds through a well-defined pathway involving nucleophilic addition followed by elimination.
Reaction Mechanism Diagram
The mechanism involves the formation of the dithiocarbamate anion, which is then activated by tosyl chloride, facilitating the elimination to form the final product.
Caption: Reaction Mechanism for Isothiocyanate Synthesis.
Experimental Workflow Diagram
This diagram outlines the practical steps from setup to final product isolation.
Caption: Experimental Workflow for Synthesis.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: A strong, sharp, and characteristic absorption band is expected in the region of 2050-2150 cm⁻¹ , corresponding to the asymmetric stretching of the -N=C=S group.[12]
-
¹H NMR Spectroscopy: The spectrum will show multiplets corresponding to the protons on the cyclobutane ring. The proton attached to the carbon bearing the isothiocyanate group will be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon of the isothiocyanate group (-N=C =S) will exhibit a characteristic signal in the range of 125-140 ppm .
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the mass of C₅H₇NS.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; moisture in reagents/glassware; impure starting materials. | Ensure all reagents are anhydrous. Extend reaction time. Check purity of cyclobutylamine. |
| Formation of Thiourea Byproduct | Less reactive amine; decomposition of the isothiocyanate product reacting with unreacted amine. | Ensure slow, controlled addition of reagents at 0°C. Use a slight excess of CS₂ and TsCl. |
| Difficult Purification | Product is volatile; byproduct co-elutes or co-distills. | Use careful vacuum distillation with a well-controlled temperature and pressure. For chromatography, use a very non-polar eluent system. |
| Reaction Stalls | Insufficient base or desulfurizing agent. | Ensure accurate measurement of triethylamine and tosyl chloride. Add a slight excess (1.05-1.1 eq) of TsCl. |
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
-
Hulme, S. E., & Wagner, C. S. (2023). Synthesis of Isothiocyanates: An Update. NIH Public Access, 2023, 1-17. [Link]
-
Ábrányi-Balogh, P., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(15), 4984. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. [Link]
-
The Brückner Research Group. (n.d.). Standard Operating Procedure: Thiophosgene. [Link]
-
Mody Chemi-Pharma Ltd. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Vol. 10(2), 34-56. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophosgene. [Link]
- Google Patents. (n.d.).
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ACS Publications. (2024). Mechanistic Studies of Imidazole Autocatalysis in 1,1′-Thiocarbonyldiimidazole-Mediated Couplings of Aniline. Organic Process Research & Development. [Link]
-
MDPI. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 23(11), 2779. [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]
-
ResearchGate. (n.d.). A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'-Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. [Link]
-
Chemistry LibreTexts. (2022). (Thiocarbonyl)imidazolides. [Link]
-
NIH Public Access. (2011). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 16(8), 6639-6649. [Link]
-
Organic Letters. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. 25(32), 5692–5696. [Link]
-
Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3101-3103. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. [Link]
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Application Notes and Protocols for the Purification of Isothiocyanatocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for Isothiocyanatocyclobutane in Research and Development
This compound is a reactive electrophilic compound featuring a four-membered carbocyclic ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability it can impart to a molecule. The isothiocyanate functional group is a versatile handle for the synthesis of a wide array of sulfur and nitrogen-containing heterocycles and thiourea derivatives, many of which exhibit potent biological activity.[1] Consequently, the purity of this compound is paramount, as trace impurities can lead to ambiguous biological data, side reactions, and compromised product integrity in downstream applications.
This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in the principles of organic chemistry. It is designed to equip researchers with the necessary knowledge to obtain this valuable building block in high purity, ensuring the reliability and reproducibility of their scientific endeavors.
Understanding the Impurity Profile of Synthetic this compound
Effective purification begins with an understanding of the potential impurities. This compound is typically synthesized from cyclobutylamine and a thiocarbonylating agent, most commonly carbon disulfide. This process can introduce several types of impurities that must be removed.
Common Impurities in the Synthesis of this compound:
| Impurity Class | Specific Examples | Rationale for Presence |
| Unreacted Starting Materials | Cyclobutylamine, Carbon Disulfide | Incomplete reaction or non-stoichiometric addition of reagents. |
| Reaction Intermediates | Dithiocarbamate salts | Incomplete desulfurization of the dithiocarbamate intermediate formed from cyclobutylamine and carbon disulfide.[2] |
| By-products from Reagents | Triethylamine hydrochloride (if used as a base), by-products of the desulfurizing agent (e.g., triphenylphosphine oxide if tosyl chloride/triphenylphosphine is used). | Residual reagents and their transformation products from the work-up and reaction steps. |
| Solvent Residues | Dichloromethane, Ethyl Acetate, etc. | Solvents used during the reaction and extraction steps. |
| Degradation Products | Cyclobutylamine | Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture, which can revert them to the corresponding amine. |
A logical workflow for the purification of this compound is therefore essential to remove these varied impurities.
Caption: General purification workflow for this compound.
Purification Technique 1: Vacuum Distillation
Principle: Vacuum distillation is the preferred method for purifying thermally stable liquids with high boiling points. By reducing the pressure, the boiling point of the liquid is lowered, which prevents thermal degradation of the isothiocyanate. This technique is particularly effective for separating this compound from non-volatile impurities such as dithiocarbamate salts and by-products from desulfurizing agents.
Experimental Protocol:
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus as shown below. Ensure all glassware is dry and free of contaminants.
-
Use a Claisen adapter to minimize bumping.
-
A short path distillation head is recommended to minimize product loss.
-
All ground glass joints must be properly greased with a suitable vacuum grease to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
Place a stir bar in the distillation flask for smooth boiling.
Caption: Apparatus for vacuum distillation of this compound.
2. Procedure:
-
Charge the distillation flask with the crude this compound (no more than two-thirds full).
-
Begin stirring.
-
Slowly apply the vacuum. A hissing sound indicates a leak in the system which must be addressed.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. The exact boiling point of this compound is not widely reported, but for comparison, cyclopropyl isothiocyanate boils at 131-133 °C at atmospheric pressure, and butyl isothiocyanate boils at 50 °C at 7 Torr.[3][4] Therefore, a significant reduction from a potentially high atmospheric boiling point is expected under vacuum.
-
Note: It is advisable to perform a small-scale trial distillation to determine the boiling point at a given pressure.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.
-
Cool the apparatus to room temperature before slowly reintroducing air into the system.
Key Parameters for Vacuum Distillation:
| Parameter | Recommended Value/Consideration | Rationale |
| Pressure | 1-20 Torr | Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition. |
| Stirring | Vigorous | Ensures smooth boiling and prevents bumping, which can be violent under vacuum. |
| Heating | Gradual and uniform | Prevents superheating and decomposition of the product. |
| Cold Trap | Maintained at -78 °C | Protects the vacuum pump from corrosive vapors and traps any highly volatile impurities. |
Purification Technique 2: Flash Column Chromatography
Principle: Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity. It is particularly useful for removing impurities that have similar boiling points to the desired product or are non-volatile.
Experimental Protocol:
1. Preparation:
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a non-polar solvent with a small amount of a more polar co-solvent. A typical system for a moderately polar compound like this compound would be a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives a retention factor (Rf) of approximately 0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system. Ensure the silica bed is compact and free of air bubbles.
2. Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, applying positive pressure (using a pump or inert gas) to increase the flow rate.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for flash column chromatography purification.
Considerations for Chromatography:
-
Silica Gel Activity: Isothiocyanates can be sensitive to highly activated silica gel. If degradation is observed, the silica gel can be deactivated by adding a small percentage of water or triethylamine to the eluent.
-
Solvent Purity: Use high-purity solvents to avoid introducing new impurities.
Handling, Storage, and Safety
Handling:
-
This compound is listed as a flammable liquid and vapor. It is also harmful if swallowed and causes skin and eye irritation.
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Storage:
-
Store this compound in a tightly sealed container to protect it from moisture, which can cause hydrolysis.
-
Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Conclusion
The successful application of this compound in research and drug development is contingent upon its purity. The purification methods outlined in this guide, namely vacuum distillation and flash column chromatography, provide robust and reliable means to achieve high levels of purity. A thorough understanding of the potential impurities arising from the synthetic route allows for the rational design of a purification strategy. By following the detailed protocols and adhering to the safety and handling guidelines, researchers can confidently prepare high-quality this compound for their intended applications.
References
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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Application Note: Quantitative Analysis of Isothiocyanatocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the analytical methods for the quantification of isothiocyanatocyclobutane. While specific literature on the quantitative analysis of this compound is limited, this application note outlines robust and validated methodologies for other isothiocyanates that can be adapted and validated for this specific compound. The protocols herein are grounded in established principles of analytical chemistry, ensuring a high degree of scientific integrity.
Introduction: The Analytical Challenge of this compound
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group. They are well-regarded for their potential therapeutic properties. This compound, a member of this family, presents a unique analytical challenge due to its chemical structure. The cyclobutane moiety, a strained four-membered ring, may influence its volatility, polarity, and reactivity, which are critical considerations for developing accurate and precise quantitative methods.[1][2][3]
The primary analytical techniques for isothiocyanate quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5][6] The choice of method is dictated by the physicochemical properties of the analyte and the sample matrix. Due to the potential volatility of this compound, GC-MS is a promising approach. However, HPLC offers versatility, especially when dealing with complex biological matrices, though it may necessitate a derivatization step to enhance detection.[4][7]
This application note provides detailed protocols for both GC-MS and HPLC-based quantification of this compound, emphasizing the rationale behind each step to allow for informed adaptation and troubleshooting.
Gas Chromatography-Mass Spectrometry (GC-MS): A Direct Approach
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[4] Given that many isothiocyanates are volatile, GC-MS offers a direct method for quantification without the need for derivatization.
Principle of GC-MS for Isothiocyanate Analysis
In GC-MS, the sample is vaporized and injected into a capillary column. An inert carrier gas transports the analyte through the column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.[8][9]
The selection of an appropriate column is critical. A non-polar or mid-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., VF-5ms or Rtx-5MS), is often suitable for separating a wide range of volatile and semi-volatile organic compounds, including isothiocyanates.[8][9][10]
Experimental Protocol: GC-MS Quantification of this compound
2.2.1. Sample Preparation: Solvent Extraction
The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances. Dichloromethane is a commonly used solvent for extracting isothiocyanates.[10]
-
Step 1: Homogenize the sample (e.g., biological tissue, plant material) if necessary.
-
Step 2: To a known amount of the sample (e.g., 1 gram), add a suitable internal standard. An appropriate internal standard would be a structurally similar compound not present in the sample, such as another isothiocyanate with a different alkyl chain length or an aromatic isothiocyanate.
-
Step 3: Add 10 mL of dichloromethane to the sample.
-
Step 4: Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction.
-
Step 5: Centrifuge the mixture to separate the organic and aqueous/solid phases.
-
Step 6: Carefully collect the dichloromethane layer. For exhaustive extraction, this step can be repeated 2-3 times, and the organic fractions pooled.
-
Step 7: Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Step 8: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the volatile analyte.
2.2.2. GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Varian CP-3800 or similar | A standard GC system capable of precise temperature programming. |
| Column | VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a broad range of analytes.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good separation efficiency. |
| Injector | Splitless mode at 250 °C | Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.[8][10] |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min | A temperature program designed to separate compounds with a range of boiling points. The initial low temperature helps to focus the analytes at the head of the column.[8] |
| MS System | Quadrupole MS/MS or similar | Provides the necessary sensitivity and selectivity for quantification. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns.[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode is more sensitive and selective than full scan mode. Diagnostic ions for this compound would need to be determined from its mass spectrum. A characteristic fragment for many alkyl isothiocyanates is m/z 72 (CH₂NCS⁺).[11] |
2.2.3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in dichloromethane, each containing the internal standard at a constant concentration. Analyze these standards using the optimized GC-MS method.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. The concentration of this compound in the unknown samples can then be determined from this curve.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a powerful technique for separating and quantifying compounds in liquid samples.[4] For isothiocyanates that may be thermally labile or lack sufficient volatility for GC, HPLC is the method of choice. A significant challenge for the HPLC analysis of many isothiocyanates is their lack of a strong UV chromophore, which can lead to poor sensitivity with UV detection.[4] To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the isothiocyanate.[4]
Principle of Derivatization for HPLC Analysis
Derivatization involves reacting the analyte with a reagent to form a new compound with improved analytical properties. For isothiocyanates, reagents that react with the electrophilic carbon of the -N=C=S group are used. Common derivatizing agents include 1,2-benzenedithiol and N-acetyl-L-cysteine.[4][12][13] The resulting derivative typically has a strong UV absorbance or fluorescence, enabling sensitive detection.
The reaction with 1,2-benzenedithiol is a cyclocondensation reaction that is highly selective for isothiocyanates.[4] This method is often used for the determination of total isothiocyanate content.[4] For the quantification of individual isothiocyanates, derivatization with N-acetyl-L-cysteine to form a dithiocarbamate is a well-established method.[12][13]
Experimental Protocol: HPLC-DAD/MS Quantification of this compound
3.2.1. Sample Preparation and Derivatization with N-acetyl-L-cysteine
This protocol is adapted from methods developed for other isothiocyanates and would require optimization for this compound.[12][13]
-
Step 1: Extract the this compound from the sample matrix using a suitable solvent (e.g., methanol, isopropanol) and purify using solid-phase extraction (SPE) if necessary to remove interfering compounds.[12][13]
-
Step 2: Prepare the derivatizing reagent: a solution of 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M sodium bicarbonate in water.[13]
-
Step 3: To 500 µL of the sample extract, add 500 µL of the derivatizing reagent.
-
Step 4: Incubate the reaction mixture at 50°C for 1 hour.[13]
-
Step 5: After incubation, cool the sample and it is ready for HPLC analysis.
3.2.2. HPLC-DAD/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1200 series or similar | A standard HPLC system with a binary pump, autosampler, and column thermostat. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | A C18 column is a good starting point for the separation of moderately polar compounds like the NAC-derivatives of isothiocyanates.[14] |
| Mobile Phase A | 0.1% Formic acid in water | Provides acidic conditions to ensure good peak shape for the derivatives. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate | A gradient elution is necessary to separate the derivatized analyte from unreacted reagents and other sample components. |
| Column Temp | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) | DAD allows for the monitoring of the entire UV-Vis spectrum, aiding in peak identification and purity assessment. MS provides definitive identification and can be used for quantification. |
| DAD Wavelength | Monitor at the absorbance maximum of the NAC-isothiocyanatocyclobutane derivative (to be determined experimentally) | |
| MS Ionization | Electrospray Ionization (ESI) in positive or negative mode | ESI is a soft ionization technique suitable for polar, non-volatile compounds. The polarity will depend on the derivative's structure. |
3.2.3. Data Analysis and Quantification
The quantification process is similar to that for GC-MS, involving the creation of a calibration curve using derivatized standards of this compound.
Workflow for HPLC-DAD/MS Analysis
Caption: Workflow for HPLC-DAD/MS quantification of this compound.
Method Validation
For any quantitative method to be considered reliable, it must be validated. The following parameters, as per ICH guidelines, should be assessed:[9][14]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the method's response is directly proportional to the analyte concentration.[14][15]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.[14][15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Typical Performance Data for Isothiocyanate Analysis
The following table summarizes typical validation parameters reported in the literature for the analysis of other isothiocyanates, which can serve as a benchmark for the method validation of this compound.
| Parameter | GC-MS | HPLC-DAD/MS |
| Linearity (r²) | > 0.99[9] | > 0.99[14][15] |
| LOD | 10.6 - 27.5 ng/mL[8] | ~0.9 - 2.6 µM (for NAC derivatives)[4] |
| LOQ | 32 - 83.4 ng/mL[8] | Varies with derivative |
| Accuracy (% Recovery) | 95 - 105% | 83.3 - 103.7%[16] |
| Precision (%RSD) | < 15% | < 5.4%[16] |
Conclusion
The quantification of this compound can be approached using either GC-MS or HPLC-based methods. GC-MS offers a direct analysis if the compound is sufficiently volatile and thermally stable. HPLC, particularly when coupled with derivatization, provides a versatile and highly sensitive alternative suitable for a wider range of sample matrices. The choice between these techniques will depend on the specific application, available instrumentation, and the physicochemical properties of this compound. It is imperative that the chosen method is thoroughly validated to ensure the generation of accurate and reliable data.
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- Hanschen, F. S., et al. (2012). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 402(3), 1269-1278.
- NIST. (n.d.).
- Al-Asmari, A. K., et al. (2016). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 12(Suppl 2), S248-S252.
- Dherange, B. D., et al. (2014). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(1), 215-227.
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Application Notes & Protocols: Isothiocyanatocyclobutane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanatocyclobutane is a valuable bifunctional reagent for organic synthesis, uniquely combining the steric and conformational constraints of a strained cyclobutane ring with the versatile electrophilicity of the isothiocyanate group. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in the construction of N-cyclobutyl thioureas and novel heterocyclic scaffolds. Detailed, field-tested protocols, mechanistic insights, and safety considerations are presented to empower researchers in leveraging this building block for the development of new chemical entities.
Introduction: The Synthetic Potential of this compound
The cyclobutane motif is an increasingly important structural feature in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved metabolic stability and receptor binding affinity. This compound emerges as a compelling building block by marrying this desirable carbocyclic core with the highly reactive isothiocyanate (-N=C=S) functional group.
The isothiocyanate group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles.[1] This reactivity is the cornerstone of its utility, providing a gateway to a diverse array of sulfur- and nitrogen-containing compounds.[2][3] The primary applications, which will be detailed in this guide, include:
-
Synthesis of N,N'-Disubstituted Thioureas: A robust and high-yielding reaction with primary and secondary amines, forming a key pharmacophore and a versatile intermediate.[4]
-
Construction of Heterocyclic Systems: Serving as a linchpin in cyclization reactions to generate valuable scaffolds like thiazoles, thiadiazoles, and triazoles.[5][6][7]
This document serves as a practical guide to harnessing the synthetic potential of this compound, providing both the "how" and the "why" behind its application.
Safety and Handling of Isothiocyanates
Isothiocyanates are reactive compounds and must be handled with appropriate care. They are often volatile, lachrymatory (tear-inducing), and toxic if inhaled, ingested, or absorbed through the skin.[8][9]
Core Safety Protocols:
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[10]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[9][11] Use non-sparking tools for cleanup and dispose of the waste in a sealed container according to institutional guidelines.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[9][10]
In case of exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[8][9]
Foundational Application: Synthesis of N-Cyclobutyl Thioureas
The reaction between an isothiocyanate and an amine is one of the most reliable and efficient methods for forming the thiourea linkage. This transformation is characterized by its high atom economy, mild reaction conditions, and typically excellent yields.[4]
Mechanistic Insight
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic central carbon of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. Kinetic studies have shown that this reaction can be catalyzed by a second molecule of the amine, which facilitates the proton transfer step.[12]
Caption: Mechanism of N-Cyclobutyl Thiourea Synthesis.
General Experimental Protocol
This protocol provides a robust starting point for the synthesis of a wide range of N-cyclobutyl-N'-substituted thioureas.
Materials:
-
This compound (1.0 eq.)
-
Desired primary or secondary amine (1.0 - 1.1 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Addition: To this stirring solution, add this compound (1.0 eq.) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.
-
Work-up & Purification:
-
For solid products: If the thiourea product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
For soluble products: Concentrate the reaction mixture in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[13]
-
Data Presentation: Substrate Scope and Yields
The synthesis of N-cyclobutyl thioureas is highly versatile and accommodates a variety of amine coupling partners.
| Entry | Amine Partner | Solvent | Time (h) | Yield (%) | Notes |
| 1 | Aniline | DCM | 1.5 | >95% | Product often precipitates directly. |
| 2 | Benzylamine | THF | 1 | >98% | Fast reaction, high purity crude product.[13] |
| 3 | Dibenzylamine | Toluene | 2 | 92% | Slower reaction with secondary amines.[13] |
| 4 | 4-Chloroaniline | Acetonitrile | 3 | 94% | Electron-withdrawing groups slightly decrease amine nucleophilicity. |
| 5 | Morpholine | DCM | 1 | >95% | Highly nucleophilic secondary amine reacts rapidly. |
Note: Yields are representative and may vary based on specific substrate and experimental scale.
Advanced Application: Heterocyclic Synthesis
This compound is an excellent precursor for constructing five- and six-membered heterocyclic rings, which are privileged structures in drug discovery.[6][7] The general strategy involves reacting the isothiocyanate with a binucleophilic partner, leading to an initial addition followed by an intramolecular cyclization/condensation.
Caption: General workflow for heterocyclic synthesis.
Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are known for their broad range of biological activities. They can be synthesized by reacting an isothiocyanate with a hydrazine derivative, followed by cyclization. While specific protocols for this compound are not widely published, the following general method for acyl isothiocyanates is directly applicable and provides a strong template for exploration.[5]
Materials:
-
This compound (1.0 eq.)
-
Hydrazine hydrate or substituted hydrazine (1.0 eq.)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add the hydrazine derivative (1.0 eq.) dropwise and stir the mixture at room temperature for 2-4 hours to form the N-cyclobutylthiosemicarbazide intermediate.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 eq.) to the stirred suspension.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.
Conclusion and Future Directions
This compound serves as a powerful and versatile building block in modern organic and medicinal chemistry. Its straightforward reactivity with amines provides reliable and high-yielding access to N-cyclobutyl thioureas, which are themselves valuable synthetic intermediates and potential bioactive agents. Furthermore, its application in multicomponent and cyclization reactions opens the door to novel heterocyclic systems incorporating the desirable cyclobutane moiety. Future research will likely expand its use in the diversity-oriented synthesis of compound libraries for high-throughput screening and in the development of complex molecular architectures for targeted drug design.[6]
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- 6. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 11. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Isothiocyanatocyclobutane in Medicinal Chemistry
Abstract
The pursuit of novel chemical matter to address challenging biological targets is a cornerstone of modern drug discovery. Covalent inhibitors, once viewed with caution, have re-emerged as a powerful modality for achieving durable target engagement and tackling targets previously considered "undruggable." Within this class, isothiocyanates (ITCs) represent a versatile electrophilic warhead. This guide focuses on isothiocyanatocyclobutane , a unique chemical entity that marries the covalent reactivity of the isothiocyanate group with the advantageous physicochemical properties of a cyclobutane scaffold. We provide a detailed exploration of its scientific rationale, practical synthesis and handling protocols, and its application in covalent inhibitor screening workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their discovery programs.
Scientific Rationale: The Synergy of a Reactive Warhead and a 3D Scaffold
The utility of this compound in drug design stems from the complementary functions of its two core components: the electrophilic isothiocyanate group and the conformationally constrained cyclobutane ring.
The Isothiocyanate: A Tunable Covalent Warhead
The isothiocyanate moiety (-N=C=S) is a potent electrophile that readily reacts with nucleophilic amino acid residues on target proteins, forming a stable covalent bond. This irreversible or slowly reversible interaction can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[1]
-
Mechanism of Action: The primary targets for isothiocyanates are the thiol groups of cysteine residues and the amine groups of lysine residues or the N-terminal proline.[2][3][4] The reaction is pH-dependent; reaction with thiols to form a dithiocarbamate is generally favored under neutral to slightly acidic conditions (pH 6-8), while reaction with amines to form a thiourea is preferred in more alkaline environments (pH 9-11).[2]
Sources
Application Notes & Protocols: Isothiocyanatocyclobutane as a Novel Probe for Cellular Imaging
Introduction: A New Paradigm in Covalent Cellular Probes
The covalent labeling of cellular components remains a cornerstone of biological research, enabling the visualization and tracking of proteins, organelles, and dynamic processes within their native environment. For decades, isothiocyanate (ITC) chemistry, most famously exemplified by Fluorescein Isothiocyanate (FITC), has served as a robust method for conjugating fluorophores to proteins.[1][2] This reaction relies on the high electrophilicity of the isothiocyanate group, which readily forms stable covalent bonds with nucleophilic residues on proteins.[3]
We now introduce Isothiocyanatocyclobutane (ICB) , a next-generation covalent probe that builds upon this established chemistry while incorporating a novel structural element: a compact, rigid cyclobutane scaffold. This unique design offers several potential advantages over traditional linear linkers, including enhanced stability, minimal steric hindrance, and a precisely defined spatial orientation for conjugated fluorophores.
This document provides a comprehensive guide to the mechanism, applications, and detailed protocols for using ICB-based probes in cellular imaging. It is intended for researchers, scientists, and drug development professionals seeking a versatile and powerful tool for covalent labeling in both fixed and live-cell systems.
Principle of Operation: Covalent Targeting of Cellular Proteins
The utility of ICB as a cellular probe is rooted in the well-characterized reaction between isothiocyanates and protein nucleophiles. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and is attacked by primary amines (e.g., the ε-amino group of lysine) and thiols (e.g., the sulfhydryl group of cysteine).[3][4]
This reaction is highly dependent on pH, which governs the protonation state of the target amino acid side chains.[4][5]
-
Lysine Labeling: The primary amine of a lysine side chain must be deprotonated (-NH₂) to act as a nucleophile. This is favored in basic conditions, typically pH 9.0-11.0 , leading to the formation of a stable thiourea linkage.[4]
-
Cysteine Labeling: The thiol group of cysteine is a more potent nucleophile in its thiolate form (-S⁻). This state is favored at slightly basic or neutral pH, making cysteine labeling most efficient between pH 7.4-9.0 .[5] The reaction results in a dithiocarbamate linkage.
The cyclobutane ring serves as a non-reactive, stable linker. Its small size and rigid conformation are designed to minimize perturbations to the target protein's structure and function, a key advantage in live-cell imaging and functional studies.[6]
Caption: Mechanism of ICB probe covalent conjugation.
Key Features & Applications
ICB probes offer a unique combination of features derived from both the isothiocyanate warhead and the cyclobutane core.
| Feature | Description | Potential Advantage |
| Covalent & Irreversible | Forms stable thiourea or dithiocarbamate bonds with target proteins.[3] | Ideal for long-term tracking experiments as the probe is not washed out. Enables harsh downstream fixation and permeabilization steps. |
| pH-Tunable Selectivity | Reactivity towards lysine vs. cysteine can be modulated by adjusting buffer pH.[4][5] | Allows for preferential labeling of different protein populations based on surface residue accessibility and pKa. |
| Compact Cyclobutane Core | Provides a small, rigid, and metabolically stable spacer arm.[6][7] | Minimizes perturbation of protein function and allows for high-density labeling. May improve cell permeability. |
| Versatile Conjugation | The ICB scaffold can be conjugated to a wide array of functional molecules. | Enables the creation of probes with different fluorophores, affinity tags (e.g., biotin), or photosensitizers. |
Primary Applications:
-
General Cellular Morphology: Non-specific labeling of cytosolic and membrane proteins to visualize cell shape, boundaries, and extensions in high detail.
-
Protein Localization Studies: Tracking changes in the global distribution of proteins under different experimental conditions (e.g., drug treatment, stress).
-
Cell & Organelle Tracking: Irreversible labeling allows for long-term tracking of cells within a population or monitoring organelle dynamics.
-
Target Identification: Use in proteomic workflows to identify which cellular proteins are covalently modified.[8][9]
Experimental Protocols
Important Pre-Experiment Considerations:
-
Probe Preparation: ICB-fluorophore conjugates are typically supplied as a lyophilized solid. Reconstitute in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light and moisture at -20°C.
-
Buffer Selection: The choice of buffer and its pH is the most critical parameter for determining labeling outcomes. Always use freshly prepared buffers.
-
Controls: Always include an unlabeled control (cells treated with DMSO vehicle only) to assess background autofluorescence.
Protocol 1: General Protein Labeling in Fixed and Permeabilized Cells
This protocol is designed for broad labeling of intracellular proteins to provide a detailed view of cellular architecture. It is optimized for targeting lysine residues.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Isothiocyanatocyclobutane in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Construct in Cancer Chemotherapeutics
The field of cancer research perpetually seeks novel molecular entities that offer enhanced efficacy, selectivity, and improved pharmacological profiles. Isothiocyanates (ITCs), a class of phytochemicals abundant in cruciferous vegetables like broccoli and cabbage, are well-documented for their potent cancer chemopreventive and therapeutic properties.[1][2][3][4] Prominent ITCs such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have been shown to combat carcinogenesis through a multitude of mechanisms, including the induction of phase II detoxification enzymes, promotion of apoptosis, cell cycle arrest, and suppression of inflammatory and metastatic pathways.[5][6][7][8]
This guide introduces Isothiocyanatocyclobutane (ITC-CB) , a novel synthetic compound designed to leverage the proven anticancer functionality of the isothiocyanate group while incorporating a cyclobutane scaffold. The cyclobutane ring, a structural motif present in various biologically active natural products, is employed here as a bioisostere to impart conformational rigidity.[9] This structural constraint is hypothesized to enhance binding affinity to specific molecular targets, potentially leading to increased potency and selectivity compared to more flexible, naturally occurring ITCs. Furthermore, the introduction of a carbocyclic ring may improve metabolic stability and other critical drug-like properties.[9]
These application notes provide a comprehensive framework for the initial in vitro evaluation of ITC-CB, outlining detailed protocols for assessing its cytotoxic and mechanistic properties in cancer cell lines. The objective is to equip researchers with the necessary methodologies to explore the therapeutic potential of this promising, yet uncharacterized, molecule.
Part 1: The Scientific Rationale - Merging Potency with Structural Design
The Isothiocyanate Moiety: A Multi-Targeting Warhead
The -N=C=S group is the pharmacophore responsible for the broad-spectrum anticancer activity of ITCs. Its electrophilic central carbon readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to modulate a wide array of cellular processes critical for cancer cell survival and proliferation.
Key Anticancer Mechanisms of Isothiocyanates:
-
Modulation of Carcinogen Metabolism: ITCs are potent inducers of phase II detoxification enzymes (e.g., GSTs, NQO1) while often inhibiting phase I enzymes that can activate pro-carcinogens.[6][7][8] This dual action helps neutralize and eliminate potential carcinogens.
-
Induction of Apoptosis & Cell Cycle Arrest: ITCs trigger programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, and generating reactive oxygen species (ROS).[3][5][10] They also cause cell cycle arrest, commonly at the G2/M phase, by altering the expression of cyclins and cyclin-dependent kinases.[6][11]
-
Anti-Inflammatory Activity: Chronic inflammation is a key driver of tumorigenesis. ITCs can suppress inflammatory pathways, most notably by inhibiting the transcription factor NF-κB.[1][12][13]
-
Inhibition of Angiogenesis and Metastasis: ITCs have been shown to down-regulate the expression of pro-angiogenic factors like VEGF and inhibit key steps in the metastatic cascade.[1][2][5]
The Cyclobutane Scaffold: A Strategy for Enhanced Performance
While naturally occurring ITCs like sulforaphane are highly active, their aliphatic chain allows for significant conformational flexibility. By replacing this flexible linker with a rigid cyclobutane ring, ITC-CB is "pre-configured," potentially reducing the entropic penalty of binding to its protein targets. This approach is a recognized strategy in medicinal chemistry to enhance potency and selectivity.[9] Several natural and synthetic compounds containing a cyclobutane ring have demonstrated significant antitumor activities, validating the utility of this scaffold in oncology.[14][15]
The core hypothesis is that the cyclobutane moiety in ITC-CB will lock the molecule into a bioactive conformation, leading to more efficient and potent interactions with key cellular targets compared to its linear analogues.
Proposed Mechanism of Action of Isothiocyanates
The following diagram illustrates the multifaceted pathways targeted by the isothiocyanate functional group, which forms the basis for investigating the biological activity of ITC-CB.
Caption: General mechanisms of isothiocyanate-mediated anticancer activity.
Part 2: Experimental Protocols for In Vitro Evaluation
These protocols are designed for a comprehensive initial screening of ITC-CB. It is recommended to test the compound across a panel of cancer cell lines from different tissues (e.g., breast: MCF-7, MDA-MB-231; prostate: PC-3; colon: HCT116) and a non-cancerous cell line (e.g., MCF-10A, HEK293) to assess for cancer-specific cytotoxicity.
Protocol: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of ITC-CB on cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
ITC-CB (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ITC-CB in serum-free medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound.
-
Causality: Using serum-free medium for treatment prevents potential interactions between the compound and serum proteins.
-
-
Controls: Include wells for a vehicle control (DMSO concentration matched to the highest ITC-CB dose) and a positive control (e.g., 20 µM Cisplatin). Also include "medium only" wells for background subtraction.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ITC-CB concentration and use non-linear regression to determine the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Values for ITC-CB
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast (ER+) | 8.5 |
| MDA-MB-231 | Breast (Triple-Neg) | 12.2 |
| PC-3 | Prostate | 15.8 |
| HCT116 | Colon | 9.1 |
| MCF-10A | Non-cancerous Breast | > 100 |
Protocol: Apoptosis Analysis via Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis following treatment with ITC-CB.
Materials:
-
6-well cell culture plates
-
ITC-CB
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat cells with ITC-CB at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. To detach adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Expertise: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1x Binding Buffer to each sample. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Analyze the flow cytometry data to distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol: Mechanistic Western Blot Analysis
Objective: To investigate the effect of ITC-CB on key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
ITC-CB
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with ITC-CB (IC₅₀ concentration) for 6, 12, and 24 hours. Lyse the cells using ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Trustworthiness: Probing for β-actin serves as a loading control to ensure equal protein amounts were loaded in each lane, validating the results.
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities. A decrease in full-length PARP and an increase in cleaved PARP and cleaved Caspase-3 would confirm apoptosis induction. A decrease in the ratio of phospho-Akt to total Akt would suggest inhibition of the PI3K/Akt survival pathway.[6]
Part 3: Workflow and Data Interpretation
Integrated Experimental Workflow
The following diagram outlines the logical flow for the initial investigation of a novel compound like ITC-CB.
Caption: A streamlined workflow for the in vitro evaluation of ITC-CB.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for characterizing the anticancer potential of this compound. Based on the extensive literature on isothiocyanates and the strategic inclusion of a cyclobutane scaffold, ITC-CB represents a rational design for a next-generation chemotherapeutic agent.[1][2][9] Positive outcomes from these initial in vitro studies—demonstrating potent, selective cytotoxicity driven by apoptosis and modulation of key cancer signaling pathways—would provide a strong rationale for advancing ITC-CB to more complex cellular models, mechanistic assays (e.g., enzyme inhibition, gene expression analysis), and eventual preclinical in vivo studies.
References
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (Source: PMC, URL: [Link])
-
Mechanisms of the Anticancer Effects of Isothiocyanates. (Source: PubMed, URL: [Link])
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (Source: Frontiers, URL: [Link])
-
Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (Source: MDPI, URL: [Link])
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (Source: MDPI, URL: [Link])
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Source: Open Medicinal Chemistry Journal, URL: [Link])
-
Bioactive cyclobutane-containing alkaloids. (Source: PubMed, URL: [Link])
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (Source: MDPI, URL: [Link])
-
Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. (Source: PubMed, URL: [Link])
-
Cyclobutanes in Small‐Molecule Drug Candidates. (Source: Radboud Repository, URL: [Link])
-
Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. (Source: MDPI, URL: [Link])
-
Novel Broccoli Sulforaphane-Based Analogues Inhibit the Progression of Pancreatic Cancer without Side Effects. (Source: MDPI, URL: [Link])
-
Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis. (Source: PubMed Central, URL: [Link])
-
Sulforaphane as a Promising Natural Molecule for Cancer Prevention and Treatment. (Source: Karger Publishers, URL: [Link])
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (Source: NIH, URL: [Link])
-
Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (Source: PubMed Central, URL: [Link])
-
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (Source: PubMed Central, URL: [Link])
-
Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. (Source: PubMed Central, URL: [Link])
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- 3. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial and Antifungal Efficacy of Isothiocyanatocyclobutane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of the novel compound, isothiocyanatocyclobutane. Isothiocyanates (ITCs) are a well-documented class of bioactive compounds derived from glucosinolates, naturally occurring in cruciferous vegetables, and are known for their potent antimicrobial activities.[1][2] This guide details standardized, robust protocols for determining the in vitro efficacy of this compound against a panel of clinically relevant bacteria and fungi. Methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) are presented, alongside protocols for disk diffusion assays and time-kill kinetic studies. Furthermore, this document offers insights into the potential mechanisms of action based on existing knowledge of ITCs and outlines preliminary steps for such investigations.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[3] Isothiocyanates (ITCs), characterized by their R-N=C=S functional group, are promising candidates due to their broad-spectrum activity against various pathogens, including bacteria and fungi.[1][2][4] Their antimicrobial efficacy is often linked to their chemical structure, with variations in the R-group influencing potency and spectrum.[5][6] The mechanism of action for ITCs is believed to be multifactorial, involving the inactivation of essential enzymes through the cleavage of disulfide bonds, disruption of the cell membrane, and induction of oxidative stress.[7][8]
This compound is a novel synthetic ITC. Its unique cyclobutyl moiety introduces specific steric and electronic properties that may confer advantages in terms of stability, cell permeability, and target interaction compared to previously studied linear or aromatic ITCs. The investigation of its antimicrobial and antifungal properties is therefore a logical and promising avenue in the search for new anti-infective leads.
This guide is designed to provide a robust framework for the initial preclinical evaluation of this compound, adhering to internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12]
Preliminary Characterization and Susceptibility Screening
The initial assessment of a novel compound's antimicrobial potential often begins with determining its minimum inhibitory concentration against a representative panel of microorganisms.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15] This protocol is harmonized with CLSI and EUCAST guidelines.[9][10][11][16]
Causality and Experimental Choices:
-
96-Well Plate Format: This high-throughput format allows for the simultaneous testing of multiple concentrations and strains, ensuring efficiency and reproducibility.[14]
-
Two-Fold Serial Dilutions: This standard dilution scheme provides a logarithmic concentration gradient, which is essential for accurately pinpointing the MIC value.[17]
-
Standardized Inoculum: A standardized inoculum (typically 5 x 10^5 CFU/mL) is critical for result consistency, as a higher or lower density of microorganisms can significantly alter the apparent MIC.[18][19]
-
Growth and Sterility Controls: These are indispensable for validating the experiment. The growth control ensures the test organism is viable in the chosen medium, while the sterility control confirms the medium and test agent are not contaminated.[15]
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12.[17]
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired test concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for yeasts.[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[15] This can be assessed visually or with a microplate reader.
-
Visualization of Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[20][21][22]
Causality and Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for this assay because of its reproducibility and low concentration of inhibitors that might interfere with the results.[23]
-
Zone of Inhibition: The size of the clear zone around the disk, where microbial growth is inhibited, is proportional to the susceptibility of the organism and the diffusion rate of the compound.[20][23]
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Inoculum Preparation and Plating:
-
Disk Preparation and Application:
-
Sterile paper disks (6 mm diameter) are impregnated with a known amount of this compound (e.g., 30 µg).
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface, pressing gently to ensure full contact.[22]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around the disk.
-
| Table 1: Example Data Presentation for MIC and Disk Diffusion Assays | | :--- | :--- | :--- | :--- | | Test Organism | Gram Stain | This compound MIC (µg/mL) | This compound Zone of Inhibition (mm) | | Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 22 | | Escherichia coli ATCC 25922 | Gram-negative | 64 | 14 | | Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | 8 | | Candida albicans ATCC 90028 | Fungus (Yeast) | 32 | 18 |
Note: Data are hypothetical and for illustrative purposes only.
Determining Bactericidal and Fungicidal Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays are performed as a follow-up to the MIC test.
Protocol: MBC/MFC Determination
Causality and Experimental Choices:
-
Subculturing from MIC Plate: This method directly assesses the viability of cells that were exposed to the test compound. The absence of growth upon subculturing indicates a cidal effect.
-
Definition of MBC/MFC: The standard definition of MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[24]
Step-by-Step Methodology:
-
Following MIC Determination:
-
Using the 96-well plate from the completed MIC assay, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
-
Subculturing:
-
From each selected well, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
-
Determining MBC/MFC:
-
The MBC or MFC is the lowest concentration of this compound that shows no colony growth on the subculture plate, corresponding to a ≥99.9% kill of the initial inoculum.
-
Characterizing the Rate of Antimicrobial Activity
Time-kill kinetic assays provide valuable information on the pharmacodynamics of an antimicrobial agent, revealing whether its killing activity is concentration-dependent or time-dependent.[24][25][26]
Protocol: Time-Kill Kinetics Assay
Causality and Experimental Choices:
-
Multiple Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals the relationship between concentration and the rate and extent of killing.[27]
-
Time-Course Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, visualizing the dynamics of microbial killing over time.[24][28]
Step-by-Step Methodology:
-
Preparation:
-
Prepare flasks containing sterile broth with this compound at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the test organism.
-
-
Inoculation:
-
Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration:
-
Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar.
-
Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
-
Data Analysis:
Visualization of Time-Kill Assay Workflow
Caption: Potential mechanisms of action for this compound.
References
-
Aires, A., et al. (2011). The antibacterial properties of isothiocyanates. Journal of Applied Microbiology. Available at: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]
-
Marchese, A., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. Available at: [Link]
-
Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]
-
Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Park, H. W., et al. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Sarvari, P., et al. (2020). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. Molecules. Available at: [Link]
-
Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Infection and Drug Resistance. Available at: [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
Dufour, V., et al. (2011). The antibacterial properties of isothiocyanates. Journal of Applied Microbiology. Available at: [Link]
-
Raut, J. S., et al. (2022). Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. Available at: [Link]
-
Kim, Y. S., et al. (2016). Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Pawlowski, A. C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Linnaeus Bioscience. (2024). Antimicrobial Assays. Available at: [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Nelson Labs. Time-Kill Evaluations. Available at: [Link]
-
Pacific BioLabs. Time Kill Testing. Available at: [Link]
-
MI - Microbiology. Broth Microdilution. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). Available at: [Link]
-
Arendrup, M. C., et al. (2009). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. Available at: [Link]
-
Wang, H., et al. (2022). Antifungal mechanism of isothiocyanates against Cochliobolus heterostrophus. Pest Management Science. Available at: [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases. Available at: [Link]
-
Al-Shura, A. N., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences. Available at: [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Jadhav, A., et al. (2024). Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress. Archives of Microbiology. Available at: [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Available at: [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available at: [Link]
-
MDPI. Special Issue : Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Available at: [Link]
-
Pfaller, M. A., et al. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology. Available at: [Link]
Sources
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- 4. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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- 28. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Isothiocyanatocyclobutane in the Development of Novel Therapeutics
For: Researchers, scientists, and drug development professionals
Introduction
Isothiocyanates (ITCs) are a well-established class of naturally occurring organosulfur compounds, primarily derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][2] Prominent members of this family, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), have garnered significant attention for their potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The therapeutic potential of ITCs is largely attributed to their ability to modulate critical cellular pathways, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[1][5]
This document introduces Isothiocyanatocyclobutane , a novel synthetic isothiocyanate, and provides a comprehensive guide for its investigation as a potential therapeutic agent. While direct biological data for this specific molecule is not yet established, its structural features suggest it will share the electrophilic characteristics of other ITCs, making it a promising candidate for drug development. These notes will therefore extrapolate from the well-documented activities of known ITCs to provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. We will detail the theoretical underpinnings of its potential mechanisms of action and provide step-by-step protocols for its preclinical assessment.
Part 1: Synthesis and Characterization of this compound
Proposed Synthetic Route
The synthesis of this compound can be approached through established methods for isothiocyanate formation. A common and effective method involves the reaction of the corresponding primary amine (cyclobutylamine) with thiophosgene or a thiophosgene equivalent.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve cyclobutylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.1 eq) in the same solvent to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (characteristic N=C=S stretch), and Mass Spectrometry (MS).
Physicochemical Properties
The physicochemical properties of this compound will be critical for its formulation and bioavailability. The following table outlines the expected properties and the methods for their determination.
| Property | Analytical Method | Expected Outcome |
| Molecular Weight | Mass Spectrometry | To be determined |
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Purity | HPLC, GC-MS | >95% |
| Solubility | Solvent Miscibility Testing | Soluble in organic solvents (DMSO, Ethanol), limited aqueous solubility |
| Stability | HPLC over time at various pH and temperatures | Data to be generated |
Part 2: Biological Evaluation and Mechanism of Action
The primary biological activity of many ITCs stems from their ability to modulate key signaling pathways involved in cellular stress response, inflammation, and apoptosis.[7] The central mechanism often involves the activation of the Nrf2-KEAP1 pathway.[8][9]
Nrf2-KEAP1 Pathway Activation
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8][11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[10][12]
Caption: Nrf2-KEAP1 Signaling Pathway Activation by this compound.
Anticancer Activity
ITCs exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][7][13] These effects are often dose-dependent.[4]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Induction
The ability of this compound to induce programmed cell death can be assessed by measuring the activation of caspases, key mediators of apoptosis.[14]
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lysis: Lyse the cells and collect the supernatant.
-
Caspase Assay: Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to caspase activity.
-
Data Analysis: Normalize the results to the protein concentration of the cell lysates and compare with the vehicle-treated control.
Experimental Workflow for Preclinical Evaluation
The following workflow outlines the key stages for evaluating the therapeutic potential of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Part 3: Comparative Analysis and Future Directions
While this compound is a novel compound, we can hypothesize its activity relative to other well-studied ITCs. The cyclobutane moiety may influence its lipophilicity and steric hindrance, potentially affecting its cell permeability, target engagement, and metabolic stability.
Table for Comparative Biological Activity (Hypothetical)
| Isothiocyanate | Structure | Reported IC50 (µM) in MCF-7 cells | Key Mechanistic Target |
| Sulforaphane (SFN) | CH₃-S(O)-(CH₂)₄-NCS | 5-15 | Nrf2, HDAC |
| Phenethyl ITC (PEITC) | C₆H₅-(CH₂)₂-NCS | 2-10 | Nrf2, Apoptosis Induction |
| Benzyl ITC (BITC) | C₆H₅-CH₂-NCS | 1-5 | Nrf2, Cell Cycle Arrest |
| This compound | C₄H₇-NCS | To be determined | Hypothesized: Nrf2 |
Future Research
The successful initial characterization of this compound would pave the way for more advanced preclinical studies. Key future directions include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.[2][15]
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer or inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[3][4]
Conclusion
This compound represents a promising, albeit unexplored, candidate for therapeutic development. By leveraging the extensive knowledge base of the isothiocyanate class of compounds, a systematic and efficient evaluation of its biological activities and therapeutic potential can be achieved. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to undertake this exciting endeavor. The unique cyclobutane structure may confer novel pharmacological properties, making it a worthy subject of investigation in the ongoing search for new and effective treatments for cancer and other diseases.
References
-
Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023). International Journal of Molecular Sciences, 24(3), 1962. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2024). Frontiers in Nutrition. [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2024). PMC - NIH. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC. [Link]
-
Isothiocyanates: mechanism of cancer chemopreventive action. (2002). PubMed. [Link]
-
Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. (n.d.). ResearchGate. [Link]
-
Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. (2013). PubMed Central. [Link]
-
Isothiocyanates as Drug Candidates in Cancer Prevention and Treatment. (n.d.). ResearchGate. [Link]
-
Isothiocyanates. (n.d.). Linus Pauling Institute, Oregon State University. [Link]
-
Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-. (n.d.). PubMed. [Link]
-
Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (n.d.). MDPI. [Link]
-
Nrf2/Keap1/ARE signaling: Towards specific regulation. (n.d.). PMC - PubMed Central. [Link]
-
NRF2 pathway as the mechanism behind sulforaphane's protective effects. (2020). Jed Fahey. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PMC. [Link]
-
Dietary isothiocyanates: Novel insights into the potential for cancer prevention and therapy. (2023). University of Reading. [Link]
-
Are isothiocyanates potential anti-cancer drugs?. (n.d.). PMC - PubMed Central. [Link]
-
Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. (2014). PubMed. [Link]
-
Biologically Active Isothiocyanates: Protecting Plants and Healing Humans. (2017). Semantic Scholar. [Link]
-
Biological targets of isothiocyanates. (n.d.). ResearchGate. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (n.d.). AACR Journals. [Link]
-
Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. (n.d.). ResearchGate. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PubMed. [Link]
Sources
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- 3. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans | MDPI [mdpi.com]
- 10. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy | MDPI [mdpi.com]
- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isothiocyanatocyclobutane
Welcome to the technical support center for the synthesis of isothiocyanatocyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource to navigate the complexities of this compound synthesis.
I. Foundational Principles: Understanding the Synthesis
The conversion of a primary amine, such as cyclobutylamine, to an isothiocyanate is a cornerstone reaction in organic synthesis. The most prevalent and robust method involves a two-step process: the formation of a dithiocarbamate salt followed by its decomposition (desulfurization) to yield the desired isothiocyanate.[1] This process is favored for its versatility and applicability to a wide range of substrates.
The Core Reaction Pathway
The primary route for synthesizing this compound from cyclobutylamine involves the following key transformations:
-
Nucleophilic Attack: Cyclobutylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide (CS₂). This step is typically facilitated by a base.
-
Dithiocarbamate Salt Formation: The initial adduct rapidly forms a stable dithiocarbamate salt in the presence of a suitable base.[1]
-
Desulfurization: A desulfurylating agent is introduced to promote the elimination of a sulfur atom, leading to the formation of the isothiocyanate functional group (-N=C=S).[1]
Visualizing the Workflow
The following diagram outlines the general workflow for the synthesis of this compound from cyclobutylamine.
Caption: General workflow for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of this compound, or in some cases, no product at all. What are the likely causes?
Answer: Low or no yield is a frequent issue that can often be traced back to several key factors in the reaction setup.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient Dithiocarbamate Formation | The initial reaction between cyclobutylamine and CS₂ is reversible. A suitable base is crucial to deprotonate the intermediate and drive the equilibrium towards the stable dithiocarbamate salt. | Ensure the use of a non-nucleophilic base like triethylamine. Verify the quality and dryness of the base. For sluggish reactions, consider a stronger base, but be mindful of potential side reactions.[2] |
| Decomposition of Dithiocarbamate Salt | Dithiocarbamate salts can be unstable, especially at elevated temperatures or in the presence of moisture. | Maintain a low reaction temperature (0-5 °C) during the formation of the salt. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Choice of Desulfurylating Agent | The effectiveness of desulfurylating agents varies. Some may be too harsh, leading to side products, while others may not be reactive enough. | Tosyl chloride is a commonly used and effective reagent for this transformation.[1][3] Other alternatives include cyanuric chloride or ethyl chloroformate.[4][5] If using a new agent, perform small-scale test reactions to optimize conditions. |
| Moisture Contamination | Water can react with carbon disulfide and the dithiocarbamate intermediate, leading to byproducts and reduced yield. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Impure Starting Materials | The purity of cyclobutylamine and carbon disulfide is critical. Impurities can interfere with the reaction. | Use freshly distilled cyclobutylamine and high-purity carbon disulfide. |
FAQ 2: Formation of Symmetric Thiourea Byproduct
Question: My final product is contaminated with a significant amount of N,N'-dicyclobutylthiourea. How can I prevent its formation?
Answer: The formation of a symmetric thiourea is a common side reaction, particularly if the reaction conditions are not carefully controlled.
Mechanism of Thiourea Formation:
This byproduct arises from the reaction of the newly formed this compound with unreacted cyclobutylamine.
Caption: Formation of N,N'-dicyclobutylthiourea byproduct.
Solutions:
| Strategy | Scientific Rationale | Experimental Protocol |
| Controlled Addition of Amine | Adding the cyclobutylamine slowly to the reaction mixture containing carbon disulfide ensures that the amine reacts preferentially with CS₂ rather than the isothiocyanate product. | Prepare a solution of cyclobutylamine and add it dropwise to a cooled solution of carbon disulfide and base. |
| Stoichiometry | Using a slight excess of carbon disulfide can help to ensure that all of the cyclobutylamine is consumed in the formation of the dithiocarbamate salt. | Use 1.1 to 1.2 equivalents of carbon disulfide relative to cyclobutylamine. |
| Reaction Temperature | Lower temperatures slow down the rate of the side reaction between the isothiocyanate and the amine. | Maintain the reaction temperature at or below room temperature after the initial dithiocarbamate formation. |
FAQ 3: Difficulty in Product Purification
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Effective purification is crucial for obtaining a high-purity product. This compound is a volatile liquid, making vacuum distillation the preferred method.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the crude product by vacuum distillation. The boiling point of this compound will be lower under reduced pressure, preventing thermal decomposition.
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Product Loss During Workup | This compound has some water solubility. | Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Emulsion Formation | The presence of salts or other impurities can lead to the formation of an emulsion during the aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Decomposition During Distillation | Heating the product to high temperatures can cause decomposition. | Use a high-vacuum pump to lower the boiling point. Ensure the distillation apparatus is properly set up to minimize the residence time of the product at high temperatures. |
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Materials and Reagents
-
Cyclobutylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to 0 °C in an ice bath.
-
-
Dithiocarbamate Salt Formation:
-
Add triethylamine (1.1 eq) and carbon disulfide (1.2 eq) to the cooled dichloromethane.
-
In the dropping funnel, prepare a solution of cyclobutylamine (1.0 eq) in anhydrous dichloromethane.
-
Add the cyclobutylamine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
-
-
Desulfurization:
-
Prepare a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
IV. References
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
-
Emerson, D. W. (1957). A Study of the Thiocyanate Mechanism of the Isothiocyanate Rearrangement. University of Michigan.
-
Kim, S., & Lee, H. S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
O'Connor, G., et al. (2022). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 12(43), 28243-28249. Available at: [Link]
-
Wentrup, C., & Kambouris, P. (1991). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. The Journal of Organic Chemistry, 56(22), 6373-6381.
-
Emerson, D. W. (1957). A study of the thiocyanate mechanism of the isothiocyanate rearrangement. University of Michigan.
-
Jacobs, P. L. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4947. Available at: [Link]
-
Emerson, D. W., et al. (1990). Kinetics and Mechanism of a Double Thiocyanate-Isothiocyanate Isomerization: A Round Robin Rearrangement. The Journal of Organic Chemistry, 55(10), 3127–3133. Available at: [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Cyclobutanecarbonyl Isothiocyanate. BenchChem.
-
BenchChem. (2025). Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Synthesis and Characterization. BenchChem.
-
United States Patent US3341564A. (1967). Process for converting primary amines to isothiocyanates.
-
Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 442–448. Available at: [Link]
-
ECHEMI. (n.d.). Mild conversion of primary amine to isothiocyanate? ECHEMI.
-
Jacobs, P. L., et al. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(16), 4947. Available at: [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming solubility issues of isothiocyanatocyclobutane
Technical Support Center: Isothiocyanatocyclobutane
Abstract: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with this compound. Given the limited availability of specific solubility data for this compound in public literature, this document leverages fundamental principles of medicinal chemistry and formulation science. It offers a systematic, problem-solving approach to enable successful experimental design and execution. The guide includes a detailed troubleshooting section in a Q&A format, step-by-step experimental protocols, and conceptual diagrams to illustrate key workflows and mechanisms.
Compound Profile: this compound (Predicted)
This compound is a small molecule characterized by two key structural features: a four-carbon cyclobutane ring and an isothiocyanate (-N=C=S) functional group.
-
Cyclobutane Ring: This component is non-polar and hydrophobic, contributing to poor aqueous solubility.
-
Isothiocyanate Group: This group is polar and highly reactive, capable of forming covalent bonds with nucleophiles, such as the thiol groups in cysteine residues of proteins. While it adds some polarity, its influence is often insufficient to grant significant solubility in purely aqueous systems.
Based on this structure, this compound is predicted to be a non-polar, hydrophobic compound with poor solubility in water but good solubility in a range of organic solvents.
Troubleshooting Guide: Addressing Solubility Issues
This section is designed to provide direct answers and actionable solutions to common problems encountered during the handling and use of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What is the underlying reason and what is my first step?
Answer: The insolubility you are observing is expected and stems from the compound's predominantly non-polar structure. The hydrophobic cyclobutane ring resists interaction with the highly polar, hydrogen-bonded network of water molecules, a phenomenon known as the hydrophobic effect.
Your first step should be to create a concentrated stock solution in a water-miscible organic solvent. This is a standard and critical practice for handling hydrophobic compounds in biological research. The organic solvent disrupts the non-polar interactions between the solute molecules, allowing them to dissolve. This stock solution can then be diluted into your aqueous buffer, but careful technique is required to avoid precipitation (see Q3).
Q2: Which organic solvents should I consider for creating a stock solution, and how do I choose the right one?
Answer: The choice of solvent is critical and depends on both its ability to dissolve the compound and its compatibility with your downstream experiment. For instance, a solvent suitable for a chemical reaction might be toxic to cells in a biological assay.
A systematic solvent screening is the most reliable approach. The table below provides a list of common laboratory solvents and their predicted utility for dissolving this compound.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Predicted Solubility | Primary Use Case | Downstream Compatibility Notes |
| Dimethyl Sulfoxide (DMSO) | High | Biological assays, general purpose stock | Can be cytotoxic at concentrations >0.5-1% (v/v) in many cell lines. May interfere with some assays. |
| Dimethylformamide (DMF) | High | Chemical synthesis, high concentration stocks | Higher cytotoxicity than DMSO. Can degrade some plastics. Use with caution in biological systems. |
| Ethanol (EtOH) | Medium to High | In vivo studies, less-sensitive cell assays | Generally better tolerated by cells than DMSO/DMF, but may still cause effects at concentrations >1% (v/v). Evaporates quickly. |
| Acetonitrile (ACN) | High | HPLC, analytical chemistry, chemical reactions | Not typically used for cell-based assays due to toxicity. Excellent for analytical sample preparation. |
| Dichloromethane (DCM) | Very High | Organic synthesis, extraction | Incompatible with aqueous solutions and biological assays (immiscible, toxic). Use for chemical workups only. |
| Acetone | High | General laboratory use, cleaning | High volatility and potential for reacting with certain materials. Generally not used for biological assays. |
Recommendation: Start with DMSO for most biological applications due to its high solubilizing power and extensive documentation in the literature.
Experimental Protocol: Solvent Screening for Stock Solution Preparation
Objective: To empirically determine the best solvent for creating a high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., DMSO, DMF, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Aliquot Compound: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate microcentrifuge tubes.
-
Add Solvent: To each tube, add a calculated volume of a different test solvent to target a high concentration (e.g., 100 mM).
-
Mix Thoroughly: Cap the tubes tightly and vortex at maximum speed for 1-2 minutes.
-
Visual Inspection: Carefully observe each tube. A clear, single-phase solution indicates complete dissolution. The presence of suspended particles or a cloudy appearance indicates poor solubility.
-
Incubate (Optional): If dissolution is slow, gentle warming (e.g., 37°C) or sonication can be applied, but be cautious as isothiocyanates can be heat-sensitive.
-
Select & Document: Choose the solvent that provides the clearest solution at the highest concentration. This will be your primary stock solvent. Document the final concentration.
Q3: I successfully made a 100 mM stock in DMSO, but when I add it to my cell culture media, the compound precipitates. How do I fix this?
Answer: This is a common issue known as "crashing out." It occurs because when the concentrated organic stock solution is diluted into the aqueous buffer, the local concentration of the organic solvent is no longer high enough to keep the hydrophobic compound dissolved. The compound molecules aggregate and precipitate.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay. The compound may be soluble at 10 µM but not at 100 µM in your final buffer.
-
Improve Dilution Technique: Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock into the larger volume of vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and minimizes localized areas of high compound concentration.
-
Use a Co-solvent System: If a higher final concentration is necessary, consider including a lower percentage of the organic solvent in your final aqueous solution (e.g., 0.5% DMSO). This can increase the "solubility capacity" of the buffer.
-
Employ Formulation Excipients: For more challenging cases, especially in drug development, formulation excipients can be used. Surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles that encapsulate the hydrophobic compound, while cyclodextrins can form inclusion complexes to enhance solubility.
Diagram: Troubleshooting Workflow for Compound Precipitation
The following diagram outlines the logical steps to take when encountering precipitation upon dilution of an organic stock solution into an aqueous medium.
Caption: A decision-making workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions for handling this compound? A: Isothiocyanates are reactive electrophiles and should be handled with care. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation.
Q: How should I store my this compound stock solution? A: For long-term stability, store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q: Can I use sonication to help dissolve my compound? A: Yes, sonication can be an effective method to break up solid aggregates and accelerate dissolution. Use a sonication bath and monitor the temperature, as prolonged sonication can generate heat. Avoid excessive heating, which could potentially degrade the compound.
References
- Principles of Drug Solubility and Lipophilicity. In: Foye's Principles of Medicinal Chemistry. Lemke, T. L., Williams, D. A., Eds. Lippincott Williams & Wilkins, 2012. (A foundational text covering the physicochemical principles governing drug solubility).
- Solubilization of Poorly Soluble Drugs. In: Remington: The Science and Practice of Pharmacy. Allen, L. V., Jr., Ed. Pharmaceutical Press, 2012. (Provides comprehensive chapters on pharmaceutical formulation strategies, including the use of co-solvents and excipients).
-
The Use of Excipients in Pharmaceutical Formulations. FDA Guidance for Industry. (Provides regulatory context and scientific standards for the use of inactive ingredients to improve drug delivery). URL: [Link]
Technical Support Center: Isothiocyanatocyclobutane Synthesis
Welcome to the technical support center for the synthesis and troubleshooting of isothiocyanatocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. As your dedicated application scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is a two-step, one-pot synthesis starting from cyclobutylamine. This involves the initial formation of a dithiocarbamate salt by reacting cyclobutylamine with carbon disulfide in the presence of a base, followed by desulfurization to yield the final isothiocyanate product.[1][2][3] This method avoids the use of highly toxic reagents like thiophosgene.[2]
Q2: I'm seeing a significant amount of a white precipitate that isn't my product. What is it likely to be?
The most common byproduct in isothiocyanate synthesis is the corresponding N,N'-disubstituted thiourea, in this case, N,N'-dicyclobutylthiourea.[2] This typically arises from the reaction of the newly formed this compound with any unreacted cyclobutylamine. Another possibility, though less common under standard conditions, is the formation of N,N'-dicyclobutylurea.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can often be attributed to several factors:
-
Incomplete dithiocarbamate formation: Ensure your base is sufficiently strong and the reaction with carbon disulfide has gone to completion before adding the desulfurizing agent.
-
Choice of desulfurizing agent: The effectiveness of desulfurizing agents can be substrate-dependent.
-
Reaction conditions: Temperature, solvent, and stoichiometry of reagents play a crucial role.
-
Product instability: Isothiocyanates can be sensitive to harsh workup conditions or prolonged exposure to silica gel during chromatography.
Q4: How can I confirm the presence of the isothiocyanate functional group in my product?
Infrared (IR) spectroscopy is a definitive method. The isothiocyanate group (-N=C=S) exhibits a strong and sharp characteristic absorption band in the region of 2050-2150 cm⁻¹. This peak is typically well-separated from other common functional group absorptions.
In-Depth Troubleshooting Guides
This section provides a detailed analysis of common byproducts and issues, their mechanisms of formation, and step-by-step protocols for their mitigation and identification.
Issue 1: Formation of N,N'-Dicyclobutylthiourea Byproduct
This is the most frequently encountered byproduct. Its presence complicates purification and reduces the yield of the desired this compound.
Mechanism of Formation
The formation of N,N'-dicyclobutylthiourea is a direct consequence of the high reactivity of the isothiocyanate product towards nucleophiles, in this case, the starting amine.
Mitigation Strategies
The key to preventing thiourea formation is to ensure that all the starting cyclobutylamine has been converted to the dithiocarbamate intermediate before the addition of the desulfurizing agent.
-
Staged Reagent Addition: Do not add all reagents at once. First, react the cyclobutylamine with carbon disulfide and a suitable base (e.g., triethylamine). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine. Only then should you add the desulfurizing agent.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of carbon disulfide to drive the formation of the dithiocarbamate salt to completion.
-
Choice of Base: A base that is strong enough to deprotonate the amine and facilitate the reaction with carbon disulfide is crucial. For less reactive amines, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.[3]
Protocol: Identification of N,N'-Dicyclobutylthiourea
-
TLC Analysis: Thioureas are generally more polar than the corresponding isothiocyanates. On a silica gel TLC plate, the thiourea byproduct will have a lower Rf value.
-
¹H NMR Spectroscopy: The proton signals of the thiourea will be distinct from the isothiocyanate. Look for characteristic shifts in the protons adjacent to the nitrogen atoms.
-
Mass Spectrometry (LC-MS or GC-MS): This is a highly sensitive method for confirming the presence of the thiourea byproduct by its molecular weight.
Issue 2: Formation of Urea Byproducts
While less common than thioureas, the formation of N,N'-dicyclobutylurea can occur, especially if oxidative conditions are present or if the reaction is exposed to moisture over long periods.
Mechanism of Formation
Ureas can be formed through a few pathways. One possibility is the reaction of the starting amine with an isocyanate. The isocyanate can be generated from the oxidative desulfuration of the isothiocyanate product.[4] Alternatively, hydrolysis of the isothiocyanate can lead to the formation of the amine, which can then react with another molecule of isothiocyanate to form the thiourea, or potentially be involved in urea formation pathways.
Mitigation Strategies
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the isothiocyanate.
-
Purification: Ureas are typically highly polar and can often be removed by aqueous workup or column chromatography.
Issue 3: Potential for Ring Rearrangement
The cyclobutane ring is subject to ring strain.[5][6][7][8][9] While stable under many conditions, reactions that proceed through cationic intermediates can sometimes lead to ring-opening or rearrangement products. For instance, the deamination of cyclobutylamine is known to produce cyclopropylcarbinol and other rearranged products.[10] While the standard isothiocyanate synthesis does not typically involve harsh acidic conditions that would generate a stable carbocation, it is a potential side reaction to be aware of, especially if troubleshooting leads to exploring alternative reagents or conditions.
Identification of Rearrangement Products
-
NMR Spectroscopy (¹H and ¹³C): The appearance of signals corresponding to a cyclopropyl group or an opened alkyl chain would be indicative of rearrangement.
-
Mass Spectrometry: Look for fragments in the mass spectrum that correspond to the loss of ethylene or other patterns indicative of ring opening.
Experimental Protocols & Data
Recommended Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: Add cyclobutylamine (1.0 eq.) to the solvent, followed by triethylamine (1.2 eq.).
-
Formation of Dithiocarbamate: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq.) dropwise. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of cyclobutylamine.
-
Desulfurization: Once the formation of the dithiocarbamate is complete, cool the reaction back to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. The reaction mixture can then be concentrated under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Comparative Data of Desulfurizing Agents
The choice of desulfurizing agent can significantly impact yield and purity. Below is a comparative table adapted from the synthesis of benzyl isothiocyanate, which provides a good starting point for optimization.[11]
| Desulfurizing Agent | Typical Yield (%) | Byproducts | Notes |
| Di-tert-butyl dicarbonate (Boc₂O) | ~90% | Volatile (CO₂, COS, t-BuOH) | Clean workup, mild conditions.[2] |
| Tosyl Chloride (TsCl) | 75-97% | Toluenesulfonate salts | Effective and widely used.[1] |
| Cyanuric Chloride (TCT) | ~85-90% | Triazine derivatives | Can be effective, but byproducts may complicate purification.[12] |
| Hydrogen Peroxide (H₂O₂) | ~75-85% | Water | "Green" oxidant, but may lead to over-oxidation.[1] |
| Iodine (I₂) | ~80-90% | Iodide salts | Effective, but requires careful stoichiometry.[1] |
Workflow for Troubleshooting Low Yield
References
-
Nowak, I., & Twarda-Clapa, A. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 27(9), 2740. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Hu, J., & Chen, C. (1996). Enzyme Induction and Comparative Oxidative Desulfuration of Isothiocyanates to Isocyanates. Chemical Research in Toxicology, 9(7), 1136-1141. [Link]
-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4874. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Chemistry For Everyone. (2024, December 31). What Is Ring Strain In Organic Chemistry? [Video]. YouTube. [Link]
-
Romo-Vaquero, M., & García-Villalón, A. L. (2018). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Physiology, 9, 889. [Link]
-
Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism. [Link]
-
Kumar, A., & Kumar, S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2935-2947. [Link]
-
Martínez-Ballesta, M. C., & Moreno, D. A. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 5-13. [Link]
-
Martínez-Ballesta, M. C., & Moreno, D. A. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 5-13. [Link]
-
Meier, M. A. R., & Schaeffner, T. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(1), 81. [Link]
-
Isabell, T. S., & Isbell, C. L. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(5), 2311. [Link]
-
Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1075-1080. [Link]
-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(3), 93-116. [Link]
-
Sharma, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Kim, D., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(23), 7294. [Link]
-
Anary-Abbasinejad, M., & Hassanabadi, A. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Chemical Sciences, 124(3), 653-657. [Link]
-
Singh, S., & Singh, P. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. ResearchGate. [Link]
-
De Méo, M., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 37(1-2), 123-130. [Link]
-
Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. [Link]
-
Meier, M. A. R., & Schaeffner, T. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3134-3142. [Link]
-
Meier, M. A. R., & Schaeffner, T. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3134-3142. [Link]
-
Stolar, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1741-1753. [Link]
-
Szałaj, S., & Rychlewska, U. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401. [Link]
-
Quora. (2019, April 13). What happens when cyclobutyl amine reacts with HNO2? [Link]
-
Hanschen, F. S., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(24), 7765-7774. [Link]
-
Wikipedia. (n.d.). Cyclobutylamine. [Link]
-
ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Link]
-
Abdulsattar, S. A. (2021). Urea Formation (Krebs-Henseleit cycle). [Link]
-
ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. [Link]
-
Papini, A. M., & Pacini, S. (2018). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences, 19(11), 3463. [Link]
-
ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. [Link]
-
Uccello-Barretta, G., & Balzano, F. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5985. [Link]
-
Uccello-Barretta, G., & Balzano, F. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11959-11969. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Kurzer, F. (1968). Heterocyclic compounds from urea derivatives. Part IX. Addition products of diaminoguanidine and isothiocyanate esters, and their cyclisation. Journal of the Chemical Society C: Organic, 1805-1812. [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enzyme induction and comparative oxidative desulfuration of isothiocyanates to isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Optimization of Isothiocyanatocyclobutane Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of isothiocyanatocyclobutane and other isothiocyanates in bioconjugation.
Q1: What are the primary reactive targets for isothiocyanates on a protein?
A1: The electrophilic carbon atom of the isothiocyanate group primarily reacts with nucleophiles like primary amines and thiols.[1] The reaction with primary amines, such as the ε-amino group of lysine residues, results in a stable thiourea linkage.[1] Reaction with thiol groups, found in cysteine residues, forms a dithiocarbamate linkage.[1]
Q2: How does pH influence the selectivity of isothiocyanate reactions?
A2: The pH of the reaction buffer is a critical parameter for controlling the selectivity of isothiocyanate conjugations.
-
Reaction with Amines: This reaction is favored at an alkaline pH, typically between 8.5 and 9.5.[1] At this pH, the amine groups are deprotonated, making them more nucleophilic.[1] For lysine labeling, a pH of 9.0–11.0 may be optimal.[2]
-
Reaction with Thiols: The reaction with thiols is more efficient at a neutral to slightly basic pH, generally in the range of 6.5 to 8.0.[1][3]
This pH-dependent reactivity allows for selective targeting of specific amino acid residues on a protein.[1]
Q3: What are the recommended solvents for dissolving this compound reagents?
A3: Isothiocyanates, particularly those attached to fluorescent dyes, often have limited solubility in aqueous solutions.[1] Therefore, they are typically first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution before being added to the aqueous reaction mixture.[1]
Q4: How should I properly store this compound and other isothiocyanate compounds?
A4: Isothiocyanate compounds are sensitive to moisture and light.[1] They should be stored in a cool, dry, and dark place in tightly sealed containers.[1][4] For long-term stability, refrigeration at 2-8°C is often recommended.[5] Always refer to the manufacturer's specific storage instructions.
Q5: What are the main causes of low conjugation efficiency?
A5: Low conjugation efficiency can stem from several factors. The reactivity of the amine groups on the target biomolecule is crucial. If the biomolecule is in a buffer containing substances that deactivate amine groups (e.g., Tris buffer) or if the pH is not optimal (typically pH 8.5-9.5 for amine reactions), labeling will be poor.[6] Additionally, degraded isothiocyanate reagent due to improper storage will have reduced reactivity.[6]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incorrect pH of Reaction Buffer | Verify the pH of your conjugation buffer. For targeting primary amines (lysine residues), ensure the pH is in the optimal range of 8.5-9.5.[1] | At alkaline pH, primary amines are deprotonated and more nucleophilic, facilitating the attack on the electrophilic carbon of the isothiocyanate.[1] |
| Presence of Competing Nucleophiles in the Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as well as sodium azide.[7][8] Use carbonate-bicarbonate or borate buffers instead. | These buffer components contain primary amines that will compete with the target protein for reaction with the isothiocyanate, thereby reducing the conjugation efficiency.[7][8] |
| Hydrolysis of this compound | Prepare the isothiocyanate stock solution in anhydrous DMSO or DMF immediately before use.[1][7] Minimize the exposure of the reagent to aqueous environments before initiating the reaction. | Isothiocyanates are susceptible to hydrolysis in aqueous solutions, which leads to the formation of an unreactive amine, rendering the compound inactive for conjugation.[5][9] |
| Degraded Isothiocyanate Reagent | Use a fresh vial of the this compound reagent or one that has been stored properly under dry and dark conditions.[1] | Moisture and light can degrade isothiocyanate compounds, reducing their reactivity.[1] |
| Insufficient Molar Excess of Isothiocyanate | Increase the molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point. | A higher concentration of the labeling reagent can drive the reaction forward, increasing the likelihood of successful conjugation, especially if the target protein concentration is low. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution | Scientific Rationale |
| Ineffective Removal of Unreacted Isothiocyanate | Optimize the purification step after the conjugation reaction. Methods like dialysis or size-exclusion chromatography must be performed thoroughly.[6] Increase the number of dialysis changes or use a longer chromatography column. | Unincorporated isothiocyanate can bind non-specifically to surfaces or other molecules in subsequent applications, leading to high background signals.[6] |
| Precipitation of the Labeled Protein | Perform the labeling reaction at 4°C, although this may require a longer incubation time.[7] Add the isothiocyanate solution to the protein solution slowly and in small aliquots while gently stirring.[10] | High concentrations of the labeling reagent or rapid changes in solvent composition can lead to protein aggregation and precipitation. Slower addition and lower temperatures can mitigate this. |
| Over-labeling of the Protein | Reduce the molar ratio of isothiocyanate to protein or decrease the reaction time.[11] | Excessive conjugation can alter the protein's properties, leading to aggregation and non-specific binding. |
Issue 3: Altered Biological Activity of the Conjugate
| Possible Cause | Recommended Solution | Scientific Rationale |
| Conjugation at or near the Active Site | If possible, use site-specific conjugation methods to direct the label away from the active site. For antibodies, labeling may be more selective for the Fab portion at lower degrees of labeling.[12] | Random conjugation to lysine residues can result in the modification of amino acids that are critical for the protein's function, such as antigen-binding sites on an antibody.[6][12] |
| Conformational Changes due to Over-labeling | Carefully control the degree of labeling (DOL) by adjusting the molar ratio of the reactants and the reaction time. Aim for a lower DOL initially and optimize as needed. | High levels of conjugation can disrupt the protein's tertiary structure, leading to a loss of biological activity. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein to a concentration of 2-5 mg/mL in a suitable amine-free buffer, such as 0.1 M sodium carbonate buffer (pH 9.0).[10]
-
If the protein solution contains interfering substances like Tris or sodium azide, dialyze it against the reaction buffer (e.g., PBS, pH 7.4) overnight at 4°C.[8]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1 mg/mL.[7]
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the protein solution in small aliquots while gently and continuously stirring.[10] A common starting point is a final concentration of 100 ng of isothiocyanate per 1 µg of protein.[8]
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.[8]
-
Incubate the reaction at room temperature for 90 minutes or at 4°C for a longer duration (e.g., 8-12 hours).[7][8][10]
-
-
Stopping the Reaction (Optional but Recommended):
-
Add a final concentration of 50 mM NH4Cl and incubate for 2 hours at 4°C to quench any unreacted isothiocyanate.[10]
-
-
Purification of the Conjugate:
Workflow Diagram: Troubleshooting Low Conjugation Yield
Caption: A logical workflow for troubleshooting low yields in this compound conjugations.
Reaction Mechanism Diagram
Caption: Nucleophilic addition of a primary amine to this compound to form a stable thiourea bond.
Section 4: References
-
Isothiocyanate Reactivity Management: A Technical Support Center - Benchchem.
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.
-
Safe Handling & Storage of Allyl Isothiocyanate Liquid.
-
Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem.
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience.
-
An efficient method for FITC labelling of proteins using tandem affinity purification - NIH.
-
Conjugation of fluorescein isothiocyanate to antibodies - NIH.
-
Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate - Benchchem.
-
Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers.
-
Cysteine specific bioconjugation with benzyl isothiocyanates - PMC - NIH.
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC - NIH.
-
FLUORESCEIN ISOTHIOCYANATE Product Numbers: F4274, Isomer I F7250, Isomer I F1628, Isomer I on Celite F4002, Isomer II F3651, M - Sigma-Aldrich.
-
Protein labelling with FITC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Isothiocyanatocyclobutane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of isothiocyanatocyclobutane. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The synthesis of this compound, while conceptually straightforward, presents unique challenges during scale-up. These issues often stem from the inherent ring strain of the cyclobutane moiety, the reactivity of the isothiocyanate group, and the general difficulties associated with process intensification, such as heat transfer and mixing.[1][2][3] This guide provides field-proven insights to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and industrially viable approach starts from cyclobutylamine.[4][5] The conversion to the isothiocyanate can be achieved via several methods:
-
Thiophosgene Method: This is a classic method where the amine reacts with thiophosgene (CSCl₂) in the presence of a base.[6] While often efficient, the extreme toxicity and volatility of thiophosgene pose significant safety hazards, making it less desirable for scale-up without specialized containment facilities.[4][7]
-
Dithiocarbamate Desulfurization Method: This is a safer, two-step, one-pot approach.[4] First, cyclobutylamine reacts with carbon disulfide (CS₂) and a base (like triethylamine) to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the final product.[6][8] This route avoids the use of thiophosgene and is generally preferred for its improved safety profile.
Q2: What are the most effective and safer alternatives to thiophosgene for the desulfurization step?
Several desulfurizing agents can be used to convert the dithiocarbamate intermediate. For scale-up, reagents that produce volatile or easily removable byproducts are ideal.
-
Di-tert-butyl dicarbonate (Boc₂O): Highly effective, as its byproducts are gases (CO₂, COS) and a volatile liquid (tert-butanol), simplifying purification.[9][10][11]
-
Tosyl Chloride (TsCl): A cost-effective and efficient reagent that facilitates the decomposition of the dithiocarbamate salt.[8]
-
Propanephosphonic Acid Anhydride (T3P®): A powerful desulfurating agent known for high yields and clean reactions.[8]
-
Hydrogen Peroxide (H₂O₂) or Iodine (I₂): Considered "green" and effective options, though reaction conditions must be carefully controlled to prevent side reactions.[6]
Q3: How does the ring strain of the cyclobutane moiety impact the synthesis?
The cyclobutane ring possesses significant angle and torsional strain (approx. 26.9 kcal/mol).[12][13] This inherent strain makes the ring susceptible to opening under harsh conditions (e.g., high temperatures, strong acids/bases).[2][14] During the synthesis of this compound, this means:
-
Exothermic Control is Critical: The reaction to form the dithiocarbamate can be exothermic. Poor temperature control during scale-up could provide enough energy to trigger side reactions involving the strained ring.
-
Stability During Purification: Prolonged heating during distillation should be avoided. Vacuum distillation is highly recommended to lower the boiling point and minimize the risk of thermal decomposition or ring-opening.[15]
Q4: What are the critical safety precautions for handling this compound and the reagents involved?
Safety is paramount. This compound is a flammable liquid and is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory sensitizer.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[17][18]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[19][20]
-
Reagent Handling:
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[18]
Q5: How should this compound be stored to ensure its stability?
Isothiocyanates can be sensitive to heat, moisture, and light.[21]
-
Temperature: Store in a cool, dry place, preferably refrigerated (below 4°C/39°F).[18]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Container: Use a tightly sealed, opaque container to protect from light.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems you may encounter when scaling the synthesis from the lab to pilot or production scale.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction yield has dropped significantly upon scaling up from 10g to 100g. TLC/GC analysis shows a large amount of unreacted cyclobutylamine. What is the cause?
A: This is a classic scale-up challenge often related to mass and heat transfer inefficiencies.
-
Causality: In larger vessels, achieving homogenous mixing is more difficult.[1] If carbon disulfide (CS₂) is not efficiently dispersed, localized areas of low concentration will exist, preventing the complete conversion of the amine to the dithiocarbamate intermediate. Similarly, poor heat distribution can create cold spots where the reaction rate is significantly slower.
-
Troubleshooting Steps:
-
Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure vigorous mixing throughout the reactor volume.
-
Optimize Reagent Addition: Instead of adding CS₂ in one portion, add it subsurface (below the liquid level) and dropwise. This ensures it reacts before it can evaporate from the surface and improves its dispersion.
-
Verify Temperature Control: Use a calibrated temperature probe placed in the reaction mixture (not just in the cooling bath) to monitor the internal temperature accurately. Ensure your cooling system can handle the increased reaction volume and exotherm.
-
Increase Reaction Time: Scale-up reactions may require longer times to reach completion due to mixing and heating dynamics. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, HPLC) until no starting amine is detected before proceeding with the desulfurization step.
-
Problem 2: Significant Formation of 1,3-Dicyclobutylthiourea Byproduct
Q: My final product is contaminated with a significant amount of a symmetrical thiourea byproduct. How can I prevent this?
A: This byproduct forms when the newly generated this compound reacts with remaining cyclobutylamine.
-
Causality: This side reaction is favored when there is an overlap in time between the presence of the product and the starting material. This is often caused by incomplete formation of the dithiocarbamate intermediate before the desulfurizing agent is added, or by slow desulfurization.
-
Troubleshooting Steps:
-
Ensure Complete Dithiocarbamate Formation: As mentioned above, use in-process controls (e.g., TLC) to confirm that all the cyclobutylamine has been converted to the dithiocarbamate salt before adding the desulfurizing agent (e.g., Boc₂O).
-
Control Stoichiometry: Use a slight excess of carbon disulfide (e.g., 1.1-1.2 equivalents) to drive the initial reaction to completion.
-
Reverse Addition: Consider adding the dithiocarbamate solution to the desulfurizing agent solution. This strategy maintains a low instantaneous concentration of the dithiocarbamate and can suppress side reactions.
-
Catalyst Optimization (for Boc₂O method): The use of a catalyst like 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can accelerate the desulfurization, minimizing the time the product is exposed to any unreacted amine.[10]
-
Problem 3: Product Decomposition During Workup or Purification
Q: I am losing a significant portion of my product during vacuum distillation, and the distilled product has poor purity. What's happening?
A: Isothiocyanates, particularly those with strained rings, can be thermally labile.[21]
-
Causality: Prolonged exposure to high temperatures, even under vacuum, can cause decomposition or polymerization of the isothiocyanate. The inherent ring strain of the cyclobutane moiety exacerbates this thermal sensitivity.[14]
-
Troubleshooting Steps:
-
Use High Vacuum: Employ a good vacuum pump to lower the distillation temperature as much as possible. A short-path distillation apparatus is ideal as it minimizes the residence time of the compound at high temperatures.
-
Avoid Overheating: Use a heated oil bath with a stirrer for even heat distribution to the distillation flask. Do not heat the flask directly with a mantle, as this can create hot spots. The bath temperature should be no more than 20-30°C above the desired vapor temperature.
-
Alternative Purification: If thermal decomposition is severe, consider alternative non-thermal purification methods such as column chromatography on silica gel. However, be aware that isothiocyanates can react with nucleophilic sites on silica; use a non-polar eluent system and run the column quickly.
-
Aqueous Workup Caution: Ensure the aqueous workup is performed with cold solutions and is completed rapidly. Isothiocyanates can hydrolyze back to the amine in the presence of water, especially under non-neutral pH conditions.
-
Recommended Scale-Up Protocol & Data
The following protocol utilizes the safer dithiocarbamate desulfurization method with Boc₂O.
Table 1: Comparison of Synthetic Routes
| Feature | Thiophosgene Method | Dithiocarbamate (CS₂/Boc₂O) Method |
| Primary Reagents | Cyclobutylamine, Thiophosgene, Base | Cyclobutylamine, Carbon Disulfide, Base, Boc₂O |
| Safety | Extreme toxicity hazard from thiophosgene.[4] | Significantly safer; avoids highly toxic reagents.[10] |
| Byproducts | HCl, potential thiourea | CO₂, COS, tert-butanol, base hydrochloride.[9] |
| Workup/Purification | Requires careful quenching of excess thiophosgene. | Simpler workup due to volatile byproducts.[10] |
| Scale-Up Feasibility | Requires specialized containment; high risk. | More amenable to standard pilot plant equipment. |
Experimental Protocol: One-Pot Synthesis via Dithiocarbamate Desulfurization
This protocol is designed for a 100g scale synthesis of this compound.
Materials:
-
Cyclobutylamine (71.12 g, 1.0 mol)
-
Triethylamine (Et₃N) (111.3 g, 1.1 mol)
-
Carbon Disulfide (CS₂) (83.8 g, 1.1 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (216.0 g, 0.99 mol)
-
4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol)
-
Dichloromethane (DCM) (1.5 L)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
Procedure:
-
Reactor Setup: Equip a 3L, three-necked, round-bottom flask with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (N₂).
-
Initial Charge: Charge the flask with cyclobutylamine (1.0 mol) and DCM (1.0 L). Begin stirring and cool the mixture to 0°C using an ice bath.
-
Dithiocarbamate Formation: Add triethylamine (1.1 mol) to the cooled solution. Slowly add carbon disulfide (1.1 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Take a small aliquot for TLC analysis (e.g., 9:1 Hexanes:EtOAc) to confirm the complete consumption of cyclobutylamine.
-
Desulfurization: In a separate beaker, dissolve Boc₂O (0.99 mol) and DMAP (0.01 mol) in DCM (500 mL). Add this solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 10°C. Vigorous gas evolution (CO₂, COS) will be observed.
-
Warm to Room Temperature: Once the addition is complete and gas evolution has subsided, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until GC/MS analysis indicates reaction completion.
-
Workup: Cool the mixture back to 0°C. Slowly quench the reaction by adding cold saturated aqueous NH₄Cl solution (500 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.
Table 2: Recommended Parameters for Scale-Up
| Parameter | 10 g Scale | 100 g Scale | 500 g Scale |
| Cyclobutylamine | 10.0 g (0.14 mol) | 100 g (1.40 mol) | 500 g (7.03 mol) |
| Reactor Volume | 500 mL RBF | 3 L RBF | 12 L Reactor |
| Agitation | Magnetic Stirrer | Overhead Mechanical | Overhead Mechanical |
| CS₂ Addition Time | 10-15 min | 30-45 min | 60-90 min |
| Boc₂O Addition Time | 20-30 min | 60-75 min | 90-120 min |
| Max Internal Temp | < 10 °C | < 10 °C | < 15 °C |
Visualizations and Workflows
Reaction Mechanism
The diagram below illustrates the two-step, one-pot conversion of cyclobutylamine to this compound.
Caption: General mechanism for this compound synthesis.
Troubleshooting Decision Tree
Use this logical guide to diagnose common issues during scale-up.
Caption: Decision tree for troubleshooting low yield and purity issues.
Scale-Up Workflow
This diagram outlines the critical stages of a successful scale-up campaign.
Caption: A logical workflow for the scale-up synthesis process.
References
- BenchChem. (n.d.). challenges in scaling up Nitrocyclopentane synthesis.
- RSC Publishing. (2021, January 14). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances.
- Google Patents. (n.d.). CN102229551B - A kind of preparation method of isothiocyanate.
- Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review.
- MDPI. (2022, June 14). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
- BenchChem. (n.d.). Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Synthesis and Characterization.
- Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate.
- Babaei, S. E., et al. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. ResearchGate.
- ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. PMC.
- Pittelkow, M., et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- PubMed. (n.d.). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion.
- NJ.gov. (n.d.). Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Overview of reported synthesis protocols towards isothiocyanates.
- National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Ring strain.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%.
- ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis.
- Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49, 3117-3119.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE.
Sources
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- 2. baranlab.org [baranlab.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. cbijournal.com [cbijournal.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. This compound | C5H7NS | CID 20434699 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
Technical Support Center: Refining the Analytical Detection of Isothiocyanatocyclobutane in Complex Mixtures
Welcome to the technical support center for the analysis of isothiocyanatocyclobutane. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this reactive and volatile analyte within complex biological or environmental matrices. As your dedicated application scientist, I've structured this guide to move beyond simple protocols. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results. This document is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to help you navigate the unique challenges posed by isothiocyanate analysis.
Section 1: Critical Considerations for Sample Preparation & Handling
The journey to accurate quantification begins long before the sample reaches the instrument. Isothiocyanates (ITCs) are notoriously unstable, and this compound, as a small, volatile member of this class, requires meticulous handling to prevent analyte loss.
Q1: How should I collect and store samples containing this compound to prevent analyte loss?
A1: Analyte integrity starts at the point of collection. The primary threats to this compound are enzymatic degradation, volatilization, and chemical reactions.
-
Preventing Enzymatic Activity: If your matrix is biological (e.g., plant tissue), it may contain the enzyme myrosinase, which hydrolyzes glucosinolate precursors to form ITCs.[1] Paradoxically, this enzyme can also lead to further degradation. To preserve the in vivo state, enzymatic activity must be halted immediately. The most effective method is flash-freezing the sample in liquid nitrogen at the moment of collection.[1] For storage, maintain samples at or below -80°C.
-
Minimizing Volatilization: Due to its presumed high vapor pressure, this compound can be easily lost to the headspace of a sample vial. Always use vials with airtight septa. Minimize headspace volume where possible and avoid repeated freeze-thaw cycles.
-
Chemical Stability: ITCs are electrophiles and can react with nucleophiles in the matrix. Lowering the storage temperature to -80°C slows these reactions significantly. For aqueous samples, consider the pH; neutral to slightly acidic conditions are generally preferred for ITC stability during storage.[2]
Q2: What is the best extraction method for this compound from a complex matrix?
A2: The choice between exhaustive extraction (like Liquid-Liquid Extraction) and equilibrium-based extraction (like Solid-Phase Microextraction) depends on your sample volume, the analyte's concentration, and the matrix itself.
-
Liquid-Liquid Extraction (LLE): This is a robust method for extracting the analyte from aqueous matrices. For a non-polar compound like this compound, a water-immiscible organic solvent like dichloromethane or n-hexane is effective.[3] Causality: The principle is to partition the analyte from the aqueous phase into the organic phase, leaving polar interferences behind. However, this method can be labor-intensive and may require a concentration step, which risks volatile analyte loss.
-
Headspace Solid-Phase Microextraction (HS-SPME): For volatile analytes in complex matrices, HS-SPME is an elegant and often superior choice.[4][5] It is a solvent-free technique that samples the headspace above the sample, thereby avoiding non-volatile matrix components that can contaminate the analytical system. Causality: The analyte partitions from the sample into the headspace and then adsorbs onto the SPME fiber. This process concentrates the analyte while simultaneously cleaning it up. The choice of SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[6]
Q3: Should I use an internal standard? If so, what are its key characteristics?
A3: Absolutely. An internal standard (IS) is non-negotiable for accurate quantification in complex mixtures. It corrects for variations in extraction efficiency, injection volume, and instrument response. An ideal IS for this compound would be a stable isotope-labeled version (e.g., d4-isothiocyanatocyclobutane). If unavailable, choose a compound with similar chemical and physical properties (volatility, polarity, reactivity) that is not present in the sample. A good option could be a slightly larger or isomeric alkyl isothiocyanate.
Section 2: Gas Chromatography (GC) Method Development & Troubleshooting
GC is a powerful technique for separating volatile compounds like this compound. However, the thermal lability and reactivity of ITCs present unique challenges.[7]
Workflow for GC-MS Analysis of this compound
Caption: General workflow for sample preparation and GC-MS analysis.
GC Troubleshooting Guide
Q4: What GC column is best suited for analyzing this compound?
A4: A low-to-mid polarity column is the best choice. A "5-type" phase (e.g., 5% phenyl-methylpolysiloxane) like a DB-5ms or VF-5ms is an excellent, robust starting point.[3] Causality: This phase provides good separation for a wide range of semi-volatile compounds and is less prone to bleed, making it ideal for mass spectrometry. For higher resolution of potentially similar volatile compounds, a column with a thicker film (e.g., 0.5 µm) can increase retention and improve separation.
Q5: My peaks are tailing or showing poor shape. What are the likely causes and solutions?
A5: Peak tailing for a reactive compound like an ITC often points to "active sites" in the GC system.
-
Contaminated Inlet Liner: The liner is the first point of contact. Matrix components can build up, creating active sites. Solution: Replace the inlet liner. Using a deactivated liner (silanized) is crucial.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Solution: Trim the first 10-15 cm from the front of the column.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, dead volume can cause peak distortion. Solution: Reinstall the column according to the manufacturer’s instructions.[8]
Q6: I'm not seeing my peak, or the signal is very low. What should I check first?
A6: This is a common and frustrating issue. The cause is often thermal degradation or loss in the inlet. Some ITCs are known to be thermolabile.[7]
-
Inlet Temperature is Too High: High temperatures can cause the this compound to break down before it even reaches the column. Solution: Perform a temperature study. Start with a lower inlet temperature (e.g., 200°C) and gradually increase it (e.g., in 10°C increments to 250°C), monitoring the analyte response. The optimal temperature provides the best signal without significant peak tailing.
-
System Leaks: A leak in the system will prevent the sample from reaching the detector and introduce oxygen, which can degrade the column and analyte. Solution: Use an electronic leak detector to check all fittings, especially around the septum and column connections.
Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Inlet Temp | 220°C (Optimize) | Balances volatilization with minimizing thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm DB-5ms | General-purpose, low-bleed column suitable for MS.[9] |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C | Separates volatiles at the beginning, then elutes higher boiling compounds. |
| MS Source Temp | 230°C | Standard temperature for good ionization. |
| MS Quad Temp | 150°C | Standard temperature for good ion transmission. |
| Acquisition | Scan (for identification) or SIM/MRM (for quantification) | Use scan mode to identify the analyte's mass spectrum, then build a Selected Ion Monitoring (SIM) or MRM method for higher sensitivity and selectivity. |
Section 3: High-Performance Liquid Chromatography (HPLC) Method Development
For less volatile or thermally sensitive ITCs, or when derivatization is preferred, HPLC is the method of choice.[7] Direct analysis is challenging because small alkyl ITCs lack a strong UV chromophore.[7] Therefore, derivatization is almost always required for detection by UV-Vis or for enhancing ionization in MS.
Q7: Why is derivatization necessary for HPLC analysis of this compound?
A7: There are two primary reasons:
-
Detection: this compound has no significant chromophore, making it nearly invisible to a standard Diode Array Detector (DAD) or UV detector. Derivatization adds a molecular tag that absorbs UV light.
-
Ionization & Retention: The isothiocyanate group is not easily ionized by electrospray (ESI). Converting it to a different functional group can dramatically improve its ESI-MS response. It also increases the polarity and size of the molecule, making it more amenable to retention on a reversed-phase (C18) column.
Q8: What is the recommended derivatization procedure for enhancing HPLC-MS detection?
A8: The most common and robust method is reaction with a thiol-containing compound, such as N-acetyl-L-cysteine (NAC).[10] This reaction is specific to the isothiocyanate group and forms a dithiocarbamate conjugate (a mercapturic acid derivative).
Causality: The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S). This forms a stable product that is larger, less volatile, and contains a carboxylic acid group, which is readily ionized in negative-mode ESI-MS.
Protocol: Derivatization of this compound with N-acetyl-L-cysteine (NAC)
-
Prepare Reagents:
-
Derivatization Solution: Prepare a 0.2 M solution of N-acetyl-L-cysteine and a 0.2 M solution of sodium bicarbonate (NaHCO₃) in Milli-Q water.[11]
-
-
Extraction: Extract this compound from your sample into a suitable solvent (e.g., isopropanol or acetonitrile) using your validated method (LLE, etc.).
-
Reaction: In a microcentrifuge tube, combine 500 µL of your sample extract with 500 µL of the derivatization solution.
-
Incubation: Vortex the mixture and incubate for 1 hour at 50°C.[11] This ensures the reaction goes to completion.
-
Analysis: After incubation, cool the sample and inject it directly into the LC-MS/MS system.
Workflow for Derivatization-Based LC-MS/MS Analysis
Caption: Workflow for derivatization and LC-MS/MS analysis.
Q9: I'm experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A9: Matrix effects, where co-eluting compounds suppress or enhance the ionization of your analyte, are a major challenge in LC-MS.[12]
-
Sample Dilution: The simplest approach is to dilute your extract. This reduces the concentration of interfering compounds. Often, a 10-fold dilution can significantly improve results without sacrificing too much sensitivity.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the derivatized analyte from the interfering peaks. A shallower, longer gradient can often resolve the issue.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte, preserving the analyte/IS ratio.
Section 4: Advanced Troubleshooting Decision Tree
When problems arise, a systematic approach is key. Use this decision tree to diagnose common issues.
Caption: Decision tree for troubleshooting common analytical issues.
References
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). [Determination of dazomet and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry]. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). GC-MS analysis of volatile hydrolysis products from glucosinolates in Farsetia aegyptia var. ovalis. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic.... ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
UPB. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. UPB. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. Retrieved from [Link]
-
PubMed Central. (n.d.). Headspace Solid-Phase Microextraction: Validation of the Method and Determination of Allyl Isothiocyanate Persistence in Cowpea Beans. PubMed Central. Retrieved from [Link]
-
Elsevier. (n.d.). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion. ResearchGate. Retrieved from [Link]
-
ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ResearchGate. Retrieved from [Link]
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Headspace Solid-Phase Microextraction: Validation of the Method and Determination of Allyl Isothiocyanate Persistence in Cowpea Beans - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Efficacy of Isothiocyanatocyclobutane Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanatocyclobutane derivatives. Isothiocyanates (ITCs) are a class of organosulfur compounds with well-documented anticancer, anti-inflammatory, and chemopreventive properties.[1][2] While natural ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) are extensively studied, synthetic analogs, including those with a cyclobutane moiety, represent a promising frontier in drug discovery.
It is important to note that direct, peer-reviewed structure-activity relationship (SAR) studies on this compound derivatives are currently limited in published literature.[3] Therefore, this guide synthesizes field-proven insights and established protocols from structurally related synthetic and natural isothiocyanates to provide a robust framework for your experiments. The principles outlined here are designed to be broadly applicable, helping you to anticipate challenges, troubleshoot effectively, and maximize the biological efficacy of your novel compounds.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when beginning their work with novel this compound derivatives.
Q1: How should I store my this compound derivative stock solutions?
A1: Isothiocyanates are reactive compounds. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid exposure to light and moisture.
Q2: My compound has poor solubility in aqueous media. How can I prepare it for cell-based assays?
A2: Poor water solubility is a common challenge with synthetic ITCs. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For your experiments, dilute this stock directly into the cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For in vivo studies or more complex formulations, exploring nano-vesicle delivery systems may be beneficial.[4]
Q3: What are the primary factors that can lead to the degradation of my this compound derivative during experiments?
A3: The stability of isothiocyanates in aqueous solutions is influenced by several factors. The most critical are:
-
pH: Isothiocyanates are generally most stable at a neutral pH (around 7.0). Acidic conditions can favor the formation of nitriles, while basic conditions can also lead to degradation.[5][6]
-
Temperature: High temperatures can cause thermal degradation. It is advisable to perform incubations at physiological temperatures (e.g., 37°C) for the shortest duration necessary to observe the desired biological effect.[5]
-
Reaction with Media Components: The electrophilic nature of the isothiocyanate group makes it reactive towards nucleophiles. Components in cell culture media, such as amino acids and proteins, can react with your compound, reducing its effective concentration over time.[7][8]
Q4: I am seeing high variability in my results between experiments. What could be the cause?
A4: High variability can stem from the inherent instability of ITCs in aqueous solutions.[7] To minimize this, prepare fresh dilutions of your compound from a frozen stock for each experiment. Ensure consistent cell seeding density and passage number, as cellular responses can change with prolonged culture. Also, be meticulous with incubation times and ensure homogenous mixing of the compound in the culture medium.
Troubleshooting and Optimization Guide
This section provides in-depth solutions to common problems encountered during the experimental evaluation of this compound derivatives.
Issue 1: Low or No Observed Biological Activity
| Potential Cause | Explanation & Causality | Recommended Solution |
| Compound Degradation | The isothiocyanate moiety is highly electrophilic and can degrade in aqueous culture media, especially over long incubation periods.[9] This reduces the effective concentration of the active compound available to the cells. | 1. Reduce Incubation Time: Determine the shortest incubation time necessary to elicit a response. Some ITCs can induce apoptosis or cell cycle arrest within 3-24 hours.[10] 2. Replenish Compound: For longer-term experiments, consider replacing the media with freshly prepared compound-containing media every 24 hours. 3. Stability Check: Assess the stability of your compound in your specific cell culture medium over time using analytical methods like HPLC. |
| Suboptimal Concentration Range | The biological effects of ITCs are dose-dependent.[11] The effective concentration for a novel derivative may differ significantly from well-studied ITCs. | 1. Broad Dose-Response: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) in your initial experiments to identify the active range. 2. Logarithmic Dilutions: Use a logarithmic or semi-logarithmic dilution series to efficiently screen a broad concentration range. |
| Cell Line Insensitivity | The response to ITCs can be cell-line specific, depending on the expression of target proteins and cellular metabolism. | 1. Screen Multiple Cell Lines: Test your compound on a panel of cell lines relevant to your research area to identify sensitive models. 2. Positive Controls: Include a well-characterized ITC (e.g., sulforaphane or PEITC) as a positive control to ensure your assay is performing as expected. |
| Incorrect Assay Endpoint | The chosen assay may not be suitable for the compound's mechanism of action. For example, a compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | 1. Multiple Endpoints: Use a combination of assays to assess different cellular outcomes, such as proliferation (e.g., MTT, cell counting), apoptosis (e.g., Annexin V/PI staining, caspase activity), and cell cycle analysis.[10][12] 2. Mechanism-Specific Assays: If a specific target is hypothesized (e.g., HDACs), use a relevant activity assay. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Reaction with Assay Reagents | The electrophilic isothiocyanate group can potentially react with the thiol groups in the MTT reagent or enzymes involved in its reduction, leading to inaccurate readings. | 1. Wash Step: Before adding the MTT reagent, wash the cells with fresh, compound-free medium or PBS to remove any residual ITC. 2. Alternative Assays: Consider using viability assays that are not based on tetrazolium salt reduction, such as those measuring ATP levels (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., LDH release or trypan blue exclusion). |
| Precipitation of Compound | At higher concentrations, hydrophobic compounds can precipitate out of the culture medium, leading to non-uniform exposure of cells to the compound. | 1. Visual Inspection: Before and during the experiment, visually inspect the wells under a microscope for any signs of compound precipitation. 2. Solubility Test: Determine the maximum soluble concentration of your compound in your final assay medium. Do not exceed this concentration in your experiments. 3. Formulation Aids: For particularly challenging compounds, consider using solubilizing agents like Pluronic F-68, though these should be carefully controlled for their own cellular effects. |
| Variable Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue) before seeding. 2. Homogenous Cell Suspension: Ensure the cell suspension is homogenous before and during plating to avoid clumps and uneven distribution. |
Experimental Protocols & Methodologies
These protocols provide a starting point for evaluating the biological efficacy of this compound derivatives. Optimization for specific compounds and cell lines is recommended.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the this compound derivative in complete medium from a 1000X DMSO stock.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT Solubilization Solution to each well and pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Key Signaling Proteins (e.g., Nrf2 Pathway)
This protocol allows for the detection of changes in protein expression levels, which can provide mechanistic insights.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative changes in protein expression.
Data Presentation and Visualization
Comparative Biological Activity of Isothiocyanates
While specific data for this compound derivatives is emerging, the following table provides context on the antiproliferative activity of other well-studied ITCs in various cancer cell lines. This can serve as a benchmark for your own experimental results.
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC-3 | Prostate | ~15 | [11] |
| Phenethyl ITC (PEITC) | A549 | Lung | ~5 | [13] |
| Benzyl ITC (BITC) | HeLa | Cervical | ~2.5 | [13] |
| Allyl ITC (AITC) | HT-29 | Colon | ~10 | [10] |
Diagrams of Key Pathways and Workflows
Visualizing complex processes can aid in experimental design and data interpretation. The following diagrams were created using Graphviz (DOT language).
Caption: A generalized experimental workflow for evaluating the biological activity of novel this compound derivatives.
Caption: A simplified diagram of potential mechanisms of action for isothiocyanates, including the Nrf2 antioxidant response and induction of apoptosis.[11][14]
References
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Al-Ishaq, R. K., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1386083. [Link]
-
Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 30(5), 501-512. [Link]
-
Pappa, G., et al. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 22(16), 8569. [Link]
-
Fofaria, N. M., et al. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Enzymes, 37, 111-137. [Link]
-
Srivastava, S. K., et al. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. [Link]
-
Galezowska, E., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
-
Al-Balushi, H. A., et al. (2022). Formulation of Isopropyl Isothiocyanate Loaded Nano Vesicles Delivery Systems: In Vitro Characterization and In Vivo Assessment. Molecules, 27(9), 2824. [Link]
-
Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. [Link]
-
ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction.[Link]
-
Zhang, Y. (2010). Recent progress in the study of natural active isothiocyanates. Chinese Journal of Natural Medicines, 8(3), 161-167. [Link]
-
Szaefer, H., et al. (2018). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 24(21), 2376-2391. [Link]
-
Andreou, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Applied Sciences, 12(15), 7789. [Link]
-
Armirotti, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972. [Link]
-
Asressu, K. H. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(3), 268-279. [Link]
-
Singh, S. V., et al. (2014). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Carcinogenesis, 35(8), 1697-1706. [Link]
-
Ay, M., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(10), 2004-2022. [Link]
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Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]
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Galezowska, E., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]
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Chen, Y. R., et al. (2014). Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo. Oncotarget, 5(13), 4977-4990. [Link]
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Xiao, D., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(9), 893-904. [Link]
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Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(18), 5489. [Link]
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Abbaoui, B., et al. (2018). Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Frontiers in Nutrition, 5, 77. [Link]
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Babaei, S. E., et al. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Biomedical Engineering. [Link]
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Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link]
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Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(11), 1605-1613. [Link]
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Technical Support Center: Minimizing Off-Target Effects of Isothiocyanatocyclobutane and Other Covalent Probes in Cell-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing isothiocyanatocyclobutane (ITCB), a representative electrophilic compound, in cell-based assays. Due to its reactive isothiocyanate (ITC) functional group, ITCB can form covalent bonds with its intended protein target, but also with other cellular nucleophiles, leading to off-target effects.[1] Understanding and mitigating these effects is critical for generating reproducible, high-quality data and correctly interpreting experimental outcomes.
This guide provides a framework of frequently asked questions, in-depth troubleshooting scenarios, and validated protocols to help you navigate the complexities of working with covalent molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the behavior of this compound in a cellular context.
Q1: What is this compound (ITCB), and what makes it reactive?
A1: this compound belongs to the isothiocyanate (ITC) class of compounds. Its reactivity stems from the electrophilic carbon atom in the isothiocyanate group (-N=C=S). This group readily reacts with nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of proteins and in the abundant cellular antioxidant, glutathione (GSH).[2][3] This reaction, known as thiocarbamoylation, results in the formation of a stable covalent bond, which can irreversibly modify protein function.[2] While this is desirable for engaging a specific therapeutic target, the same reactivity can lead to unintended interactions elsewhere in the cell.
Q2: What are the primary off-target interactions I should be concerned about?
A2: The two main off-target concerns are:
-
Glutathione (GSH) Conjugation: GSH is a highly abundant low-molecular-weight thiol present in millimolar concentrations within cells.[4] ITCs react rapidly with GSH, forming GSH conjugates.[5][6] This interaction can be considered a major off-target effect, as it depletes the cell's primary antioxidant buffer, potentially leading to secondary effects like oxidative stress.[7] This conjugation process is central to how cells accumulate and metabolize ITCs.[5][8]
-
Non-specific Protein Modification: Besides your intended target, ITCB can react with surface-accessible, nucleophilic cysteine residues on other proteins.[9] This non-specific covalent binding can alter the function of numerous proteins, leading to misleading results, cytotoxicity, or stress responses that are independent of your primary target's pathway.
Q3: How can I distinguish between on-target and off-target effects at a high level?
A3: Differentiating these effects is a cornerstone of rigorous pharmacological research. Key initial strategies include:
-
Dose-Response Analysis: On-target effects should occur within a specific, often potent, concentration range and exhibit a sigmoidal dose-response curve. Off-target effects typically appear at higher concentrations and may show a steeper, more generalized toxicity curve.[10]
-
Use of Negative Controls: A structurally similar but non-reactive analog of ITCB (e.g., where the -NCS group is replaced with a non-reactive amide) is an invaluable tool. This control should not elicit the on-target phenotype, and any effects it does produce are likely due to the core scaffold, not covalent reactivity.[10]
-
Target Engagement Assays: Directly measuring whether ITCB is binding to its intended target in cells is the most definitive approach. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this engagement.[11][12][13]
Q4: My cells are dying even at concentrations where I expect to see my desired effect. How do I know if this is on-target or off-target toxicity?
A4: This is a common and critical challenge. The toxicity could be:
-
On-Target: The intended biological pathway, when modulated, may be essential for cell survival. For example, inhibiting a pro-survival protein is expected to cause cell death.
-
Off-Target: The cell death may result from widespread, non-specific protein modification or severe depletion of the cellular glutathione pool, leading to a general collapse of cellular homeostasis.[10]
To dissect this, compare the effect in cells that express the target versus cells where the target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the toxicity persists in the knockout cells, it is definitively an off-target effect.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides detailed, actionable solutions to specific issues encountered during experiments with ITCB.
Problem 1: High Background Cytotoxicity or Poor Selectivity Window
You observe significant cell death or stress responses at or near the concentration required for your desired on-target effect, making it difficult to establish a clear therapeutic window.
Caption: The reactive nature of ITCB leads to both desired on-target binding and off-target reactions.
-
Potential Cause: The ITCB concentration is too high, favoring off-target reactions.
-
Solution: Establish a Precise Dose-Response Curve.
An accurate dose-response experiment is the first and most critical step. The goal is to identify the minimal concentration that produces the maximal on-target effect before off-target toxicity dominates.
Experimental Protocol: Dose-Response and Cytotoxicity Assessment
-
Plate Seeding: Seed your cells in 96-well plates (use black-walled, clear-bottom plates for fluorescence/luminescence assays to reduce background) at a density that ensures they remain in the exponential growth phase for the duration of the experiment.[14]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of ITCB in your cell culture medium. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a robust starting point. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Parallel Readouts: After incubation, measure both your on-target effect (e.g., reporter gene expression, phosphorylation of a downstream target) and cytotoxicity (e.g., using CellTiter-Glo® for ATP levels or a live/dead stain) from the same set of wells if possible, or from parallel plates.
-
Data Analysis: Plot both the on-target activity and cell viability against the log of the ITCB concentration. The ideal concentration window is where the on-target effect has plateaued, but cell viability remains high.
Table 1: Example Dose-Response Data Analysis
-
| ITCB Conc. (µM) | On-Target Effect (% Max) | Cell Viability (%) | Recommendation |
| 100 | 100 | 5 | Too high; dominated by toxicity. |
| 33 | 100 | 25 | High toxicity. |
| 11 | 98 | 70 | Potential off-target toxicity. |
| 3.7 | 95 | 92 | Optimal Window Start |
| 1.2 | 80 | 98 | Optimal Window End |
| 0.4 | 50 (EC50) | 100 | On-target effect apparent. |
| 0.1 | 15 | 100 | Minimal on-target effect. |
| 0 | 0 | 100 | Vehicle Control |
Problem 2: Difficulty Validating that the Observed Effect is Due to On-Target Engagement
You have an optimal concentration from your dose-response curve, but you cannot be certain that the observed cellular phenotype is a direct result of ITCB binding to your intended target.
-
Potential Cause: The phenotype may be caused by an off-target interaction that coincidentally occurs in the same concentration range as your expected on-target effect.
-
Solution: Directly Measure Target Engagement Using the Cellular Thermal Shift Assay (CETSA).
CETSA is a powerful method for verifying target engagement in intact cells.[13] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15]
Caption: The workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for Target Validation
-
Cell Culture: Grow cells to ~80-90% confluency.
-
Compound Treatment: Treat cells with the optimal concentration of ITCB (determined from your dose-response) or a vehicle control for a short duration (e.g., 1-2 hours) to focus on direct binding.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Divide the cell suspension from each condition (Vehicle and ITCB) into multiple aliquots.
-
Thermal Challenge: Place each aliquot in a different temperature block (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3-5 minutes. Include one aliquot on ice as the non-heated control.
-
Lysis: Lyse the cells in all aliquots using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize the protein concentration, then analyze the levels of your target protein via Western Blot. A loading control that does not bind ITCB should be used to ensure equal protein loading.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the ITCB-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement in a physiologically relevant environment.[15]
Problem 3: Results are Inconsistent Between Experiments
You find that the potency (EC50) of ITCB or the magnitude of its effect varies significantly from one experiment to the next, even when using the same protocol.
Caption: A decision-making workflow for troubleshooting sources of experimental variability.
-
Potential Cause A: Variable Cellular Glutathione (GSH) Levels.
-
Explanation: Since ITCB reacts with GSH, fluctuations in the intracellular GSH pool can alter the free concentration of ITCB available to bind its target. Cellular GSH levels can vary with cell density, passage number, and overall cell health.
-
Solution:
-
Standardize Cell Culture: Strictly control for cell passage number (use cells within a defined low-passage range) and seeding density.
-
Measure GSH Levels: If variability persists, consider measuring total cellular GSH levels (commercial kits are available) across different cell densities or passage numbers to understand your system's baseline.
-
-
-
Potential Cause B: Compound Instability in Aqueous Media.
-
Explanation: Isothiocyanates can be unstable in aqueous cell culture media, potentially degrading over time.[16] The rate of degradation can be influenced by pH and media components.[17] If experiments involve long pre-incubations of the compound in media before it is added to cells, the effective concentration may be lower than intended.
-
Solution:
-
Prepare Fresh Solutions: Always prepare ITCB dilutions fresh for each experiment.
-
Minimize Incubation in Media: Add the compound to cells as quickly as possible after its final dilution into the medium.
-
Consider Pulse-Chase Experiments: For mechanistic studies, a short "pulse" exposure (e.g., 1-3 hours) followed by washing and incubation in compound-free media can provide a more consistent effective dose and help distinguish immediate binding effects from downstream consequences.[18]
-
-
References
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Zhang, Y. (2000). Role of glutathione in the accumulation of anticarcinogenic isothiocyanates and their glutathione conjugates by murine hepatoma cells. Carcinogenesis, 21(6), 1175–1182. [Link]
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Zhang, Y., Kolm, R. H., Mannervik, B., & Talalay, P. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and Biophysical Research Communications, 206(2), 748–755. [Link]
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Ye, L., & Zhang, Y. (2001). Total intracellular accumulation levels of dietary isothiocyanates determine their activity in elevation of cellular glutathione and induction of Phase 2 detoxification enzymes. Carcinogenesis, 22(12), 1987–1992. [Link]
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Feng, D., Li, X., Liu, J., Shao, X., & Yao, H. (2025). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science. (Note: While the specific article is future-dated, the principles discussed are relevant). [Link]
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Ye, L., & Zhang, Y. (2001). Total Intracellular Accumulation Levels of Dietary Isothiocyanates Determine Their Activity in Elevation of Cellular Glutathione and Induction of Phase 2 Detoxification Enzymes. Carcinogenesis, 22(12), 1987-92. [Link]
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Mi, L., Sirajuddin, P., Gan, N., & Wang, X. (2010). A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis. Analytical Biochemistry, 405(2), 269–271. [Link]
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WuXi AppTec. (2025). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]
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Mi, L., Sirajuddin, P., Gan, N., & Wang, X. (2010). A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced reactive oxygen species-mediated apoptosis. Analytical Biochemistry, 405(2), 269-71. [Link]
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Gazy, I., et al. (2024). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]
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Minarini, A., et al. (2020). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]
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CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
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Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anticancer Drugs, 13(4), 331-8. [Link]
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Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]
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Wang, H., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(10), 1625. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
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Wang, S., et al. (2022). Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. Journal of the American Chemical Society. [Link]
-
Rungrassamee, W., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
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ResearchGate. (n.d.). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. [Link]
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Pull-Kew, A. M., et al. (2005). N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Cancer Research, 65(18), 8538-47. [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
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Le, C. T., et al. (1996). The effects of phenethyl isothiocyanate, N-acetylcysteine and green tea on tobacco smoke-induced lung tumors in strain A/J mice. Carcinogenesis, 17(4), 651-6. [Link]
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Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. [Link]
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Xiao, D., et al. (2008). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 7(7), 1856-1867. [Link]
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MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]
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Parvez, S., et al. (2012). Detection of electrophile-sensitive proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(7), 862-873. [Link]
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Pathi, S., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(13), 2496-2507. [Link]
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Sleno, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Al-Ali, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 361-365. [Link]
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Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Confirmation of Isothiocyanatocyclobutane: An X-ray Crystallography-Centric Comparative Analysis
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. An unambiguous structural assignment underpins any understanding of a compound's reactivity, biological activity, and physical properties. For a seemingly simple yet structurally intriguing molecule like isothiocyanatocyclobutane, with its strained four-membered ring and reactive functional group, a definitive conformational analysis is paramount.
This guide provides an in-depth, technically-grounded comparison of methodologies for the structural elucidation of this compound, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. While, to date, a published crystal structure for this compound has not been identified in major crystallographic databases, this guide will proceed by outlining the definitive experimental workflow for its characterization, should suitable crystals be obtained. Furthermore, it will objectively compare the data gleaned from crystallography with that from alternative, yet complementary, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This comparative approach is designed to equip researchers with the insights needed to select the most appropriate analytical tools for their specific research questions.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2][3] It provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.[1][4] For this compound, SCXRD would unequivocally determine the puckering of the cyclobutane ring, the orientation of the isothiocyanate group (axial vs. equatorial), and the precise geometry of the N=C=S moiety.
Experimental Protocol for X-ray Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.[5][6]
Part 1: Crystallization - The Critical First Step
The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[3] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other imperfections.[5][7] For a small organic molecule like this compound, which is likely a liquid or low-melting solid at room temperature, several crystallization strategies can be employed:
-
Slow Evaporation: This is often the simplest and most effective method.[7] A near-saturated solution of the compound is prepared in a suitable solvent (e.g., hexane, diethyl ether, or a mixture) and allowed to evaporate slowly in a dust-free environment.[8] The choice of solvent is critical, as it influences crystal packing and growth.[7]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Part 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[9] The crystal is then exposed to a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD or pixel detector.[4][5] Each diffraction spot contains information about the crystal's internal lattice. A complete dataset requires rotating the crystal through at least 180 degrees.[5]
Part 3: Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group of the crystal.[9] The "phase problem," a central challenge in crystallography, is then addressed. For small molecules, direct methods are typically successful in providing an initial estimate of the atomic positions.[5]
This initial model is then refined against the experimental data.[10][11] This iterative process involves adjusting atomic coordinates, thermal displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.[10][12] The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the model and the data.
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A Comparative Guide to the In Vivo Validation of Isothiocyanatocyclobutane's Anticancer Activity
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated anticancer agent is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of isothiocyanatocyclobutane, a novel isothiocyanate, by comparing its potential efficacy against the well-established anticancer properties of sulforaphane. By leveraging field-proven insights and established methodologies, this document outlines a scientifically rigorous path for evaluating this new chemical entity.
Introduction: The Anticancer Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, cabbage, and wasabi.[1][2] A growing body of evidence suggests that these compounds possess potent chemopreventive and therapeutic properties against various forms of cancer.[3][4] Their anticancer effects are not attributed to a single mechanism but rather to their ability to modulate a multitude of cellular pathways involved in carcinogenesis.[2][5]
The primary mechanisms of action for ITCs include:
-
Induction of Phase II Detoxification Enzymes: ITCs are potent inducers of enzymes like glutathione S-transferases (GSTs) and quinone reductase, which play a crucial role in neutralizing and eliminating carcinogens from the body.[2][5]
-
Cell Cycle Arrest and Apoptosis Induction: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase, and can trigger programmed cell death (apoptosis) through various signaling cascades.[1][5]
-
Anti-inflammatory and Antioxidant Effects: Many ITCs exhibit anti-inflammatory properties and can activate the Nrf2-dependent antioxidant response, protecting cells from oxidative damage.[3][5]
-
Inhibition of Angiogenesis and Metastasis: Some ITCs have been shown to interfere with the formation of new blood vessels that supply tumors and can inhibit the spread of cancer cells to other parts of the body.[3][6]
-
Epigenetic Modulation: ITCs can influence gene expression by modifying epigenetic markers, such as inhibiting histone deacetylase (HDAC) activity.[7][8][9]
Given the established anticancer profile of this chemical class, the investigation of novel synthetic ITCs like this compound is a promising avenue for oncological drug discovery.
This compound: A Novel Candidate
This compound is a synthetic isothiocyanate that, based on its core chemical structure, is hypothesized to share the anticancer properties of its naturally occurring analogues. The cyclobutane ring may offer unique steric and electronic properties that could influence its biological activity, potentially leading to enhanced potency, altered pathway specificity, or a more favorable pharmacokinetic profile.
This guide proposes a direct comparative in vivo study of this compound against sulforaphane, one of the most extensively researched ITCs.[5] Sulforaphane has demonstrated significant anticancer activity in a variety of preclinical cancer models, including those for prostate, breast, lung, and colon cancer, making it an ideal benchmark for evaluating a new ITC.[4][5]
Comparative In Vivo Validation Framework
The following sections detail a proposed experimental plan to rigorously assess the anticancer efficacy of this compound in comparison to sulforaphane.
Animal Models: The Importance of a Relevant Tumor Microenvironment
The choice of animal model is critical for obtaining clinically relevant data. While subcutaneous xenograft models are useful for initial efficacy screening, orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more accurate representation of human cancer.[10][11][12][13] The tumor microenvironment in an orthotopic model more closely mimics the complex interactions between cancer cells and stromal, immune, and endothelial cells, which can significantly impact tumor growth, metastasis, and drug response.[11][14]
For this validation study, we propose the use of an orthotopic lung cancer model in immunodeficient mice (e.g., NOD-SCID or NSG mice).[10] Lung cancer is a prevalent and challenging disease, and many ITCs have shown promise in this indication.[5]
Experimental Workflow
The proposed in vivo study will follow a structured workflow to ensure robust and reproducible data.
Post-mortem tumor analysis using techniques like Western blotting and qPCR for key pathway markers (e.g., Nrf2, Bax/Bcl-2, p21) will help elucidate the primary mechanism of action of this compound and allow for a mechanistic comparison with sulforaphane.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo validation of this compound's anticancer activity. By directly comparing it to the well-characterized isothiocyanate, sulforaphane, in a clinically relevant orthotopic lung cancer model, researchers can generate the critical data needed to assess its therapeutic potential.
Positive outcomes from this study would warrant further investigation, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To establish a clear relationship between drug exposure and tumor response. [15]* Evaluation in other cancer models: To determine the breadth of its anticancer activity. [14]* Combination studies: To assess potential synergistic effects with standard-of-care chemotherapies. [9]* Toxicology studies: To establish a comprehensive safety profile.
The systematic approach outlined herein will enable a thorough and objective evaluation of this compound, paving the way for its potential development as a novel anticancer agent.
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Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to Isothiocyanatocyclobutane and Sulforaphane for Therapeutic Development
Introduction: The field of pharmacognosy continues to unveil compounds with profound therapeutic implications. Among these, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their chemopreventive and anti-inflammatory properties. Sulforaphane, the archetypal ITC from broccoli, has been the subject of extensive research. However, the exploration of synthetic ITCs, such as isothiocyanatocyclobutane, offers the potential for improved stability and tailored biological activity. This guide provides a detailed comparative analysis of sulforaphane and this compound, offering a framework for researchers and drug development professionals to evaluate their respective therapeutic potentials. While sulforaphane serves as a well-characterized benchmark, this guide will extrapolate the potential properties of this compound based on the broader understanding of synthetic isothiocyanates, highlighting the critical need for direct experimental validation.
Molecular and Physicochemical Profiles
The structural nuances between sulforaphane and this compound are foundational to their differential biological activities and pharmaceutical potential.
-
Sulforaphane (SFN): An aliphatic isothiocyanate with the chemical name 1-isothiocyanato-4-(methylsulfinyl)butane. Its biological activity is well-documented, but its linear structure can be susceptible to metabolic degradation.[1][2]
-
This compound (ICB): A synthetic ITC featuring a cyclobutane ring. This cyclic aliphatic structure is hypothesized to confer greater metabolic stability, a critical attribute for therapeutic candidates.
Table 1: Physicochemical Properties
| Property | Sulforaphane (SFN) | This compound (ICB) | Significance in Drug Development |
| Molar Mass | 177.29 g/mol | 113.18 g/mol | Influences bioavailability and membrane permeability. |
| Structure | Linear aliphatic chain | Cycloalkane | The cyclobutane moiety may enhance stability and alter protein binding kinetics. |
| Source | Natural (from glucoraphanin) | Synthetic | Synthetic origin allows for scalable production and derivatization. |
| Stability | Prone to degradation | Theoretically more stable | A key determinant of shelf-life, formulation, and in vivo half-life. |
Core Mechanisms of Action: A Tale of Two Pathways
Both sulforaphane and, hypothetically, this compound, exert their cellular effects primarily through the modulation of two critical signaling pathways: Nrf2 and NF-κB.
Nrf2-Mediated Antioxidant Response
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a hallmark of many isothiocyanates, leading to the upregulation of a suite of antioxidant and detoxification enzymes.[1][3][4]
Mechanism of Nrf2 Activation:
Caption: NF-kB Inhibition by Isothiocyanates.
Experimental Framework for Comparative Evaluation
To objectively assess the therapeutic potential of this compound relative to sulforaphane, a series of well-established in vitro assays are proposed.
Assessment of Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of both compounds can be quantified in relevant cancer cell lines (e.g., DU145 for prostate cancer, HepG2 for liver cancer). [5][6][7] Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations (e.g., 1-100 µM) of sulforaphane and this compound for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Table 2: Projected IC50 Values (µM) for Anti-Cancer Activity
| Compound | Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| Sulforaphane | DU145 | Expected Value | Expected Value | Expected Value |
| This compound | DU145 | Hypothesized Value | Hypothesized Value | Hypothesized Value |
| Sulforaphane | HepG2 | Expected Value | Expected Value | Expected Value |
| This compound | HepG2 | Hypothesized Value | Hypothesized Value | Hypothesized Value |
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Apoptosis Quantification.
Evaluation of Nrf2 Activation
The potency of each compound in activating the Nrf2 pathway can be determined by measuring the expression of downstream target genes.
Experimental Protocol: Nrf2 Target Gene Expression (qPCR)
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2) with sulforaphane and this compound at their respective IC25 concentrations for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control.
Table 3: Projected Fold Induction of Nrf2 Target Genes
| Compound | Target Gene | Fold Induction (vs. Control) |
| Sulforaphane | NQO1 | Expected Value |
| This compound | NQO1 | Hypothesized Value |
| Sulforaphane | HMOX1 | Expected Value |
| This compound | HMOX1 | Hypothesized Value |
Measurement of Anti-Inflammatory Activity
The ability of the compounds to suppress NF-κB activation can be assessed using a reporter gene assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Transfect cells (e.g., RAW 264.7 macrophages) with an NF-κB luciferase reporter construct.
-
Pre-treatment: Pre-treat the transfected cells with sulforaphane or this compound for 1-2 hours.
-
Stimulation: Induce inflammation with an agent like lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control and express as a percentage of the LPS-stimulated control.
Table 4: Projected Inhibition of NF-κB Activity
| Compound | Concentration (µM) | % Inhibition of NF-κB Activity |
| Sulforaphane | 10 | Expected Value |
| This compound | 10 | Hypothesized Value |
| Sulforaphane | 25 | Expected Value |
| This compound | 25 | Hypothesized Value |
Concluding Remarks and Future Outlook
Sulforaphane has established a strong precedent for the therapeutic potential of isothiocyanates. The synthetic analog, this compound, while currently under-investigated, presents a compelling case for further study. Its cyclic structure may offer enhanced stability, a significant advantage in drug development. The experimental protocols detailed herein provide a comprehensive strategy for a head-to-head comparison. Should this compound demonstrate comparable or superior activity to sulforaphane in these in vitro assays, subsequent in vivo studies to evaluate its pharmacokinetics, bioavailability, and efficacy in disease models would be warranted. The exploration of novel synthetic isothiocyanates represents a promising frontier in the development of next-generation chemopreventive and anti-inflammatory agents.
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Crowley, E., Rowan, N. J., Faller, D., & Friel, A. (2019). Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro. Anticancer Research, 39(7), 3469-3485. [Link]
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Ernst, I. M., Wagner, A. E., Schuemann, C., Rimbach, G., & Wolffram, S. (2011). Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Pharmacological research, 63(3), 233–240. [Link]
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Crowley, E., Rowan, N. J., Faller, D., & Friel, A. (2019). Natural and synthetic isothiocyanates possess anticancer potential against liver and prostate cancer in vitro. TUS Library. [Link]
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Jeong, W. S., Kim, I. W., Hu, R., & Kong, A. N. (2006). 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. Carcinogenesis, 27(7), 1347-1355. [Link]
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Jeong, W. S., Kim, I. W., Hu, R., & Kong, A. N. (2006). 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. Semantic Scholar. [Link]
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Jakubíková, J., Sedlák, J., Bod'o, J., & Bao, Y. (2006). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry, 54(5), 1656-1662. [Link]
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Marca, M. L., Beffy, P., Longo, V., & Degl'Innocenti, D. (2012). Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes. Food and Chemical Toxicology, 50(6), 2056-2064. [Link]
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A Comparative Guide to the Antimicrobial Activity of Isothiocyanates: Profiling Isothiocyanatocyclobutane Against Established Alternatives
Introduction: The Potent Role of Isothiocyanates in Antimicrobial Research
Isothiocyanates (ITCs) are naturally occurring organosulfur compounds renowned for their potent biological activities, including well-documented antimicrobial properties.[1][2][3] Derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli, mustard, and cabbage, ITCs represent a promising class of molecules for the development of novel antimicrobial agents.[1][2][4] Their broad-spectrum activity against various pathogens, coupled with a unique mechanism of action, makes them a compelling area of study, particularly in an era of rising antibiotic resistance.[5] This guide provides a comparative analysis of the antimicrobial efficacy of a lesser-known compound, isothiocyanatocyclobutane, against well-characterized ITCs such as sulforaphane, allyl isothiocyanate, and benzyl isothiocyanate. By examining structure-activity relationships and providing a validated experimental framework, we aim to equip researchers with the foundational knowledge to assess and compare these potent molecules.
The Central Mechanism: How Isothiocyanates Exert Antimicrobial Action
The antimicrobial power of isothiocyanates stems from the highly electrophilic nature of the -N=C=S group.[2] This functional group readily reacts with nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH).[2][4] This covalent modification has profound consequences for microbial cells, leading to a multi-pronged attack on cellular integrity.
Key microbial processes disrupted by ITCs include:
-
Enzyme Inactivation: By binding to critical cysteine residues, ITCs can denature enzymes involved in essential metabolic pathways, grinding cellular processes to a halt.[3]
-
Disruption of Redox Homeostasis: Depletion of the intracellular glutathione pool compromises the cell's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to DNA, lipids, and proteins.
-
Membrane Damage: Several ITCs have been shown to compromise the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[3][6][7]
This mechanism is visualized in the signaling pathway diagram below.
Caption: General antimicrobial mechanism of isothiocyanates.
Comparative Analysis of Key Isothiocyanates
The antimicrobial effectiveness of an ITC is largely dictated by the chemical nature of its 'R' group, which influences properties like steric hindrance, electrophilicity, and lipophilicity.[8][9] Aromatic ITCs, for instance, are often more effective than aliphatic ones due to their ability to penetrate bacterial membranes.[3][10]
Well-Characterized Isothiocyanates
-
Allyl Isothiocyanate (AITC): Found in mustard and horseradish, AITC is a volatile, aliphatic ITC with broad-spectrum activity.[11][12] It is particularly noted for its effectiveness against foodborne pathogens and its ability to act in a gaseous phase, making it useful for food preservation.[6][7][11] However, its potency can be lower than aromatic ITCs against certain bacteria.[3]
-
Benzyl Isothiocyanate (BITC): An aromatic ITC found in papaya seeds, BITC often demonstrates superior antibacterial activity compared to AITC, especially against Gram-positive bacteria.[13][14][15] Studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the biofilm-forming Fusobacterium nucleatum.[15][16][17]
-
Sulforaphane (SFN): Abundant in broccoli, sulforaphane is an aliphatic ITC extensively studied for its anti-cancer and antimicrobial properties.[18] It has shown significant activity against a range of pathogens, including Helicobacter pylori and various plant pathogens, with Minimum Inhibitory Concentrations (MICs) often in the low µg/mL range.[18][19][20]
Profiling this compound: A Structural Hypothesis
Direct experimental data on the antimicrobial activity of this compound is not widely available in peer-reviewed literature. However, we can formulate a hypothesis based on structure-activity relationships.
-
Structure: this compound possesses a cyclic aliphatic (cycloaliphatic) R-group. This structure is more constrained and sterically bulky than the simple allyl group of AITC but lacks the aromatic ring of BITC.
-
Predicted Lipophilicity: The cyclobutane ring provides a degree of lipophilicity, which is crucial for crossing the microbial cell membrane. Its lipophilicity would likely be intermediate between the highly lipophilic aromatic ITCs and the smaller aliphatic ITCs.
-
Hypothesized Activity: Based on these structural features, it is plausible that this compound would exhibit moderate to good antimicrobial activity. Its efficacy might be greater than some linear aliphatic ITCs due to increased rigidity and lipophilicity, but potentially less potent than aromatic ITCs like BITC, which benefit from the physicochemical properties of the benzene ring.[10] Empirical testing is essential to validate this hypothesis.
Quantitative Data Summary
The following table summarizes publicly available MIC data for the well-characterized ITCs against a selection of common pathogens. This data provides a benchmark against which new compounds like this compound can be compared.
| Isothiocyanate | Pathogen | MIC Range (µg/mL) | Reference(s) |
| Sulforaphane (SFN) | Helicobacter pylori | 0.06 - 8 | [19] |
| Staphylococcus aureus | 31.25 - 64 | [19][20] | |
| Candida albicans | 1.87 - 60 | [21] | |
| Xanthomonas campestris | 15.63 | [20] | |
| Allyl ITC (AITC) | Pseudomonas aeruginosa | 103 | [22] |
| Campylobacter jejuni | >200 | [3] | |
| MRSA | >110 (Bacteriostatic) | [23] | |
| Benzyl ITC (BITC) | MRSA | 2.9 - 110 (Bactericidal) | [15][23][24] |
| Campylobacter jejuni | 1.25 - 5 | [3] | |
| Fusobacterium nucleatum | 2000 (0.2%) | [16][17] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and experimental conditions.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To objectively compare the antimicrobial potency of this compound against other ITCs, a standardized and self-validating protocol is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), provides a robust framework for determining MIC values.[25][26][27]
Principle
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[25]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Causality: A high-concentration stock solution is necessary to perform serial dilutions accurately. Dimethyl sulfoxide (DMSO) is often used as a solvent for poorly water-soluble compounds like ITCs.
-
Protocol: Dissolve the pure ITC compound (e.g., this compound, SFN, AITC, BITC) in sterile DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Microbial Inoculum:
-
Causality: A standardized inoculum density is critical for reproducibility. The 0.5 McFarland standard ensures that a consistent number of bacterial cells are used in each test.
-
Protocol: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension as per CLSI guidelines (e.g., 1:100) to achieve the final target inoculum density for the assay (approx. 5 x 10⁵ CFU/mL in the final well).[27][28]
-
-
Microdilution Plate Setup:
-
Causality: Serial two-fold dilutions create a concentration gradient that allows for the precise determination of the MIC endpoint.
-
Protocol: a. Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the highest concentration of the ITC to be tested into well 1. (This is typically prepared by diluting the stock solution in broth). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (broth + inoculum, no ITC). e. Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Protocol: Inoculate wells 1 through 11 with the standardized bacterial suspension (typically 5-10 µL per well, depending on the specific CLSI standard, to reach the final volume and cell density). The final volume in each well should be consistent.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Causality: Visual inspection for turbidity (or use of a metabolic indicator like resazurin) provides a clear endpoint for microbial growth.
-
Protocol: After incubation, examine the plate. The MIC is the lowest concentration of the ITC at which there is no visible growth (i.e., the first clear well). Compare the results to the growth control (which should be turbid) and the sterility control (which should be clear).
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
Isothiocyanates stand out as a class of natural compounds with significant, broad-spectrum antimicrobial activity.[1][2] Well-characterized members like sulforaphane, AITC, and particularly the aromatic BITC, have demonstrated potent effects against a range of challenging pathogens, including drug-resistant strains.[3][5][15]
While direct experimental evidence for this compound is currently lacking, a structure-activity relationship analysis suggests it holds potential as a moderately active antimicrobial agent. Its unique cycloaliphatic structure warrants empirical investigation to confirm its efficacy and spectrum of activity. The provided CLSI-based broth microdilution protocol offers a validated, reproducible method for such an evaluation.
Future research should focus on the direct, comparative testing of this compound against established ITCs. Such studies will not only elucidate the specific antimicrobial profile of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the bioactivity of the entire isothiocyanate family, paving the way for the design of next-generation antimicrobial agents.
References
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Dufour, V., Van der Kelen, K., & Levion, D. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(Pt_2), 229–243. [Link]
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Isshiki, K., Tokuoka, K., Mori, R., & Chiba, S. (2009). Antimicrobial efficacy of benzyl isothiocyanate. Nihon Shokuhin Biseibutsu Gakkaishi, 26(2), 85-90. [Link]
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Dufour, V., Stahl, M., & Baysse, C. (2015). The antibacterial properties of isothiocyanates. Microbiology Society. [Link]
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Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates. Microbiology, 161(2), 229-243. [Link]
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Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]
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Jang, M., Hong, E., & Kim, G. H. (2010). Antimicrobial Efficacy of Benzyl Isothiocyanate. Food Science and Biotechnology, 19(3), 779-783. [Link]
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Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(11), 19552–19561. [Link]
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Lin, C. M., Preston, J. F., & Wei, C. I. (2000). Antibacterial mechanism of allyl isothiocyanate. Journal of Food Protection, 63(6), 727–734. [Link]
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Andini, R., Araya-Cloutier, C., van der Knaap, E. C. M., den Besten, H. M. W., & Vincken, J. P. (2021). QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. Food Chemistry, 339, 128087. [Link]
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Ko, K. Y., Kim, Y. H., & Kim, Y. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. Journal of Microbiology and Biotechnology, 26(12), 2036–2042. [Link]
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Abba, K., & Chatterjee, A. (2022). Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections. Biomedicine & Pharmacotherapy, 153, 113415. [Link]
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Kumar, S., & Kumar, S. (2023). Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. International Journal of Drug Delivery Technology, 13(4), 1406-1411. [Link]
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Ko, K. Y., Kim, Y. H., & Kim, Y. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral. Journal of Microbiology and Biotechnology. [Link]
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Wang, Y., et al. (2022). Sulforaphane-Enriched Extracts from Broccoli Exhibit Antimicrobial Activity against Plant Pathogens, Promising a Natural Antimicrobial Agent for Crop Protection. Foods, 11(19), 3066. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Delaquis, P. J., & Sholberg, P. L. (1997). Antimicrobial Activity of Gaseous Allyl Isothiocyanate. Journal of Food Protection, 60(8), 943-947. [Link]
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Johansson, N. L., et al. (2008). Growth inhibition of a spectrum of bacterial and fungal pathogens by sulforaphane, an isothiocyanate product found in broccoli and other cruciferous vegetables. Planta Medica, 74(7), 747-750. [Link]
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Almobarak, A., Alqedairi, A., Binrayes, A., Lambarte, M., Niazy, A. A., & Aljarbou, F. (2023). Benzyl Isothiocyanate Exhibits Antibacterial and Antibiofilm Activity Against Fusobacterium nucleatum While Preserving Viability of Human Bone Marrow Mesenchymal Stem Cells: An In Vitro Study. Frontiers in Cellular and Infection Microbiology, 13, 1275677. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
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Rodrigues, C. F., et al. (2022). In Silico and In Vitro Analysis of Sulforaphane Anti-Candida Activity. Journal of Fungi, 8(11), 1184. [Link]
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Sari, D. K., Santoso, B., & Aji, A. S. (2023). Antibacterial Effects of Headspace Benzyl Isothiocyanates on Pseudomonas fragi in A Packaging System. Wageningen University & Research. [Link]
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Gąstoł, M., & Domagała, D. (2024). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Molecules, 29(11), 2533. [Link]
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Lin, C. M., Preston, J. F., & Wei, C. I. (2000). Antibacterial Mechanism of Allyl Isothiocyanate. ResearchGate. [Link]
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1820–1824. [Link]
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Almobarak, A., et al. (2023). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology. [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Wang, Y., et al. (2022). Sulforaphane-Enriched Extracts from Broccoli Exhibit Antimicrobial Activity against Plant Pathogens, Promising a Natural Antimicrobial Agent for Crop Protection. ResearchGate. [Link]
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Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. [Link]
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Borges, A., et al. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Medical Microbiology and Immunology, 206(2), 149–158. [Link]
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Nowicki, D., et al. (2014). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of Applied Microbiology, 117(5), 1361–1374. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Isothiocyanatocyclobutane
This guide provides an in-depth comparison of analytical methodologies for the quantification of isothiocyanatocyclobutane, a compound of interest in drug development and chemical research. Recognizing the critical need for robust and reliable analytical data, this document delves into the cross-validation of two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical protocols for isothiocyanates.
The Analytical Challenge of Isothiocyanates
Isothiocyanates (ITCs) are a class of reactive compounds known for their biological activity. However, their analysis presents several challenges. Many ITCs, including this compound, are volatile and thermally labile, which can lead to degradation during analysis, particularly with techniques that require high temperatures like gas chromatography.[1] Furthermore, many ITCs lack strong chromophores, making their detection by UV-Vis spectroscopy difficult without derivatization.[1] These inherent properties necessitate careful method development and rigorous validation to ensure data accuracy and reproducibility.
Methodologies Under Comparison
This guide will compare two fundamentally different, yet widely employed, analytical approaches for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A versatile method that addresses the poor UV absorbance of ITCs by chemically modifying the analyte to enhance its detection.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile compounds. It offers high separation efficiency and provides structural information through mass spectrometry, aiding in compound identification.[1][2]
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification, while the signal intensity is proportional to the analyte's concentration. The mass spectra of isothiocyanates often exhibit characteristic fragmentation patterns that can be used for their identification.[3]
Experimental Protocol: GC-MS for this compound
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane). Dichloromethane is commonly used for the extraction of isothiocyanates for GC-MS analysis.[1]
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Conditions:
-
Injector: Splitless mode to maximize sensitivity, with an injection volume of 1 µL.
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation. A lower initial temperature may be necessary to prevent the conversion of ITCs to other compounds.[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other matrix components. For example, start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Causality Behind Experimental Choices:
-
Solvent Selection: A volatile solvent that is compatible with the GC system and effectively dissolves the analyte is crucial.
-
Injection Mode: Splitless injection is chosen for trace analysis to ensure the entire sample volume reaches the column, thereby maximizing sensitivity.
-
Temperature Programming: A gradual increase in column temperature allows for the separation of compounds with a wide range of boiling points and prevents co-elution.
-
Detector Choice (MS): The mass spectrometer provides high selectivity and allows for positive identification of this compound based on its mass spectrum, which is particularly useful in complex matrices.
Visualization of GC-MS Workflow
Sources
comparing the efficacy of isothiocyanatocyclobutane derivatives
As a Senior Application Scientist, I understand the critical need for robust, data-driven comparisons to guide research and development. This guide addresses the comparative efficacy of isothiocyanatocyclobutane derivatives. Initial comprehensive searches of established scientific literature and chemical databases indicate that this compound derivatives represent a novel and largely unexplored class of compounds. Direct comparative efficacy studies are not yet available.
Therefore, this guide will establish a framework for evaluating their potential efficacy by drawing parallels with well-characterized isothiocyanates. We will first explore the established mechanisms and comparative efficacy of known bioactive isothiocyanates, such as sulforaphane and allyl isothiocyanate. Subsequently, we will delve into the unique stereochemical properties of the cyclobutane moiety and hypothesize how its incorporation could modulate biological activity. This guide will provide the foundational methodologies and theoretical considerations necessary to spearhead research into this promising new area.
The Isothiocyanate Core: A Foundation of Bioactivity
Isothiocyanates (ITCs) are a class of naturally occurring compounds renowned for their pleiotropic biological effects, most notably their chemopreventive and anti-inflammatory properties. The bioactivity of ITCs is intrinsically linked to the electrophilic nature of the carbon atom in the -N=C=S group. This group readily reacts with nucleophilic thiols, particularly the sulfhydryl groups of cysteine residues in proteins, leading to the modulation of key cellular pathways.
Primary Mechanism of Action: Keap1-Nrf2 Pathway Activation
A principal target of many isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
Under Basal Conditions: Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.
-
ITC Intervention: Isothiocyanates react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, liberating Nrf2 from its repressive grip.
-
Downstream Effects: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional program upregulates the expression of Phase II detoxification enzymes (e.g., glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) and antioxidant proteins (e.g., heme oxygenase-1), fortifying the cell against oxidative and electrophilic stress.
Caption: Hypothetical modulation of efficacy by the cyclobutane moiety.
Experimental Protocols for Efficacy Assessment
To empirically determine the efficacy of novel this compound derivatives, a standardized set of in vitro assays is required. The following protocols provide a robust framework for initial screening and mechanistic elucidation.
Protocol: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
Objective: To determine the cytotoxic potential and calculate the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Methodology:
-
Cell Seeding: Plate human colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol: Nrf2 Activation Assessment via Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.
Objective: To determine if a test compound can induce the Nrf2-ARE signaling pathway.
Methodology:
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the ARE-luciferase reporter construct.
-
Treatment: After 24 hours, treat the transfected cells with the this compound derivative at various concentrations for 18-24 hours. Sulforaphane should be used as a positive control.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase assay buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Express the results as fold induction relative to the vehicle-treated control.
Conclusion and Future Directions
While the field of this compound derivatives is still in its infancy, the established principles of isothiocyanate chemistry and biology provide a strong foundation for their investigation. The unique structural features of the cyclobutane ring suggest that these derivatives could possess novel pharmacological profiles with potentially enhanced potency, selectivity, or metabolic stability compared to their linear counterparts.
The immediate path forward requires the synthesis of a small library of these derivatives, followed by rigorous in vitro screening using the protocols outlined in this guide. Head-to-head comparisons against benchmark compounds like sulforaphane will be crucial in determining their therapeutic potential. This systematic approach will pave the way for a new chapter in isothiocyanate research, potentially unlocking a novel class of agents for chemoprevention and therapy.
References
-
Kaiser, S., et al. (2021). Nrf2-A General Review of Its Role in Health and Disease. Antioxidants. Available at: [Link]
-
Guerrero-Beltrán, C. E., et al. (2012). The Keap1-Nrf2 system: a potential therapeutic target for the treatment of neurodegenerative and inflammatory diseases. Drug Discovery Today. Available at: [Link]
-
Houghton, C. A., et al. (2013). Sulforaphane: from lab to clinic. Nutrition and Cancer. Available at: [Link]
-
Zhang, Y., et al. (1994). A major mechanism by which dietary supplements such as sulforaphane inhibit carcinogenesis is by inducing phase II enzymes. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research. Available at: [Link]
-
Hecht, S. S. (2000). Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism. Journal of Nutrition. Available at: [Link]
Introduction: Deciphering the Action of a Novel Covalent Agent
An in-depth guide to the validation of the mechanism of action of isothiocyanatocyclobutane (ITCC), a novel covalent inhibitor.
The discovery of novel therapeutic agents requires a rigorous, multi-faceted approach to elucidate their mechanism of action (MoA). This guide focuses on a hypothetical novel compound, this compound (ITCC), a member of the isothiocyanate family known for its electrophilic nature and potential for covalent modification of cellular targets. We will explore a comprehensive validation strategy to test the hypothesis that ITCC acts as a covalent inhibitor of "Kinase X," a critical enzyme in a pro-survival signaling pathway.
This guide is designed for researchers and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for MoA validation. We will compare ITCC's performance with a well-characterized, non-covalent "Alternative Inhibitor" to highlight differences in potency, target engagement, and cellular effects.
The Hypothetical Mechanism: Covalent Inhibition of Kinase X
We hypothesize that the isothiocyanate group of ITCC forms a covalent bond with a specific cysteine residue within the active site of Kinase X. This irreversible binding is predicted to lock the kinase in an inactive conformation, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Proposed signaling pathway of Kinase X and points of inhibition by ITCC and an alternative inhibitor.
Phase 1: Biochemical Validation of Target Inhibition
The initial step is to confirm that ITCC directly inhibits the enzymatic activity of Kinase X in a controlled, cell-free system. This allows for the determination of inhibitory potency (IC50) and provides initial clues about the covalent nature of the interaction.
Experiment 1: In Vitro Kinase Assay
Objective: To quantify the inhibitory effect of ITCC on Kinase X activity and compare it with a non-covalent alternative inhibitor.
Methodology:
-
Reagents: Recombinant human Kinase X, appropriate substrate peptide, ATP, kinase buffer, ITCC, and Alternative Inhibitor stock solutions.
-
Procedure:
-
A dilution series of ITCC and the Alternative Inhibitor is prepared.
-
Kinase X is pre-incubated with each inhibitor concentration for varying times (e.g., 30 min, 2h, 4h) to assess time-dependency, a hallmark of covalent inhibition.
-
The kinase reaction is initiated by adding the substrate peptide and ATP.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression.
Expected Outcome & Interpretation: A covalent inhibitor like ITCC is expected to show a time-dependent increase in potency, resulting in a lower IC50 value with longer pre-incubation times. The non-covalent Alternative Inhibitor's IC50 should remain relatively constant regardless of pre-incubation time.
| Inhibitor | Pre-incubation Time | IC50 (nM) | Interpretation |
| ITCC | 30 min | 150 | Moderate initial inhibition. |
| 2 hours | 45 | Potency increases with time, suggesting covalent binding. | |
| Alternative Inhibitor | 30 min | 50 | Potent inhibition, as expected. |
| 2 hours | 55 | No significant change, consistent with reversible binding. |
Phase 2: Cellular Target Engagement
After biochemical confirmation, it is crucial to verify that ITCC engages Kinase X within the complex environment of a living cell.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of ITCC to Kinase X in intact cells.
Principle: The binding of a ligand, such as ITCC, to its target protein often increases the protein's thermal stability. CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the ligand.
Methodology:
-
Cell Treatment: Culture cells are treated with either vehicle control or a saturating concentration of ITCC.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Cells are lysed, and precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble Kinase X remaining in the supernatant at each temperature is quantified by Western blot.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble Kinase X against temperature. A shift in this curve to the right for ITCC-treated cells indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Outcome & Interpretation:
| Treatment | T_agg (°C) | Thermal Shift (ΔT_agg) | Interpretation |
| Vehicle Control | 52.1 | N/A | Baseline thermal stability of Kinase X. |
| ITCC | 58.6 | +6.5 | Significant stabilization of Kinase X, confirming direct target engagement. |
| Alternative Inhibitor | 57.8 | +5.7 | Stabilization confirms target engagement, though the magnitude may differ. |
Phase 3: Pathway Modulation and Phenotypic Consequences
The final validation phase connects the molecular interaction (target engagement) to the downstream cellular response, confirming the hypothesized MoA leads to the intended biological outcome.
Experiment 3: Western Blot for Downstream Signaling
Objective: To measure the effect of ITCC on the phosphorylation of Protein Y, a direct downstream substrate of Kinase X.
Methodology:
-
Cell Treatment: Cells are treated with a dose-range of ITCC and the Alternative Inhibitor for a specified time.
-
Lysate Preparation: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Protein Y (p-Protein Y) and total Protein Y. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection and Analysis: Bands are visualized using chemiluminescence, and band intensities are quantified. The ratio of p-Protein Y to total Protein Y is calculated.
Experiment 4: Cell Viability and Apoptosis Assays
Objective: To assess the impact of Kinase X inhibition by ITCC on cell survival.
Methodology:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and treat with a dose-range of ITCC and the Alternative Inhibitor for 72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation in viable cells.
-
Solubilize the crystals and measure absorbance at 570 nm.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the inhibitors for 48 hours.
-
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Expected Outcome & Interpretation:
| Assay | Metric | ITCC | Alternative Inhibitor |
| Western Blot | p-Protein Y levels | Dose-dependent decrease, indicating inhibition of Kinase X activity. | Dose-dependent decrease, confirming on-target effect. |
| Cell Viability | GI50 (50% Growth Inhibition) | 250 nM | 150 nM |
| Apoptosis | % Apoptotic Cells | Significant increase in Annexin V positive cells. | Significant increase in Annexin V positive cells. |
These results would collectively demonstrate that ITCC engages Kinase X in cells, inhibits its catalytic activity, modulates downstream signaling, and ultimately leads to the desired anti-proliferative and pro-apoptotic effects. The comparison with a known, non-covalent inhibitor provides a crucial benchmark for evaluating the potency and cellular efficacy of ITCC.
References
-
Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Western Blotting Principles and Methods: Bio-Rad Laboratories, Inc., Western Blotting - Principles and Methods, [Link]
Comparative Toxicological Assessment of Isothiocyanatocyclobutane: A Guide for Researchers
Introduction: Navigating the Data Gap for Isothiocyanatocyclobutane
In the absence of direct experimental data, this guide employs a structure-activity relationship (SAR) approach. We will extrapolate the likely toxicological profile of this compound by comparing it with structurally and functionally related isothiocyanates for which robust toxicological data exist. This comparative analysis will focus on key toxicological endpoints: acute toxicity, in vitro cytotoxicity, and genotoxicity. We will delve into the established experimental protocols for assessing these endpoints, providing the rationale behind the methodological choices to ensure scientific integrity and reproducibility.
Our comparative set includes:
-
Allyl isothiocyanate (AITC): A well-characterized, unsaturated aliphatic ITC found in mustard and wasabi.
-
Phenethyl isothiocyanate (PEITC): An aromatic ITC present in cruciferous vegetables with extensive research on its biological activities.
-
Sulforaphane: A widely studied ITC from broccoli and other cruciferous vegetables, known for its complex biological effects.
-
Cycloalkyl Isothiocyanates (Cyclopentyl and Cyclohexyl): Structurally similar compounds to provide insights into the influence of the cycloalkane moiety on toxicity.
This guide aims to be a valuable resource for initiating a toxicological assessment of this compound, guiding experimental design, and ensuring safe handling and investigation of this and related compounds.
Acute Toxicity Profile: A Comparative Overview
Acute toxicity, often expressed as the median lethal dose (LD50), is a primary indicator of the short-term poisonous potential of a substance.[1][2] A lower LD50 value signifies higher acute toxicity.[2] While no specific LD50 data for this compound is publicly available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides qualitative hazard information.
GHS Hazard Classification for this compound: The available data indicates that this compound is considered "Harmful if swallowed" and a skin and eye irritant.[3] It is also flagged as a potential respiratory sensitizer.[3]
| Hazard Statement | Classification |
| H226: Flammable liquid and vapor | Warning: Flammable liquids |
| H302: Harmful if swallowed | Warning: Acute toxicity, oral |
| H315: Causes skin irritation | Warning: Skin corrosion/irritation |
| H318: Causes serious eye damage | Danger: Serious eye damage/eye irritation |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger: Sensitization, respiratory |
| H335: May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
| Data sourced from PubChem CID 20434699.[3] |
Comparative Acute Toxicity Data of Selected Isothiocyanates:
For a quantitative comparison, we turn to the LD50 values of our selected analogous ITCs.
| Compound | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference(s) |
| Allyl Isothiocyanate | Rat | Oral | 151 - 339 | [4] |
| Sulforaphane | Mouse | Intraperitoneal | 212.67 | [5] |
| 4-(methylthio)butyl isothiocyanate (Erucin) | Not Specified | Oral | 500 | [6] |
| Cyclohexyl Isothiocyanate | Not available | Not available | Not available | |
| Cyclopentyl Isothiocyanate | Not available | Not available | Not available |
Note: The absence of oral LD50 data for some compounds in readily available literature highlights the variability in toxicological data availability.
The GHS classifications for cycloalkyl isothiocyanates like cyclopentyl and cyclohexyl isothiocyanate also indicate hazards of acute toxicity (harmful if swallowed or in contact with skin), skin corrosion/irritation, and serious eye damage, aligning with the qualitative profile of this compound.[4][7][8]
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental tools for assessing a compound's toxicity at the cellular level. These assays measure the degree to which an agent is toxic to cells, often by evaluating cell viability, membrane integrity, or metabolic activity.[9] The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a substance that reduces a biological activity (like cell viability) by 50%.[10]
Comparative In Vitro Cytotoxicity (IC50) of Isothiocyanates
While specific IC50 values for this compound are not available, data from other ITCs demonstrate a range of cytotoxic potencies across different cell lines.
| Compound | Cell Line | Exposure Time (hours) | IC50 Value (µM) | Reference(s) |
| Allyl Isothiocyanate | Human Leukemia (HL-60) | 3 | ~10-20 | [11] |
| Benzyl Isothiocyanate | Human Breast Cancer (MCF-7) | 48 | 5.95 ± 0.10 | [12] |
| Human Mammary Epithelium (MCF-12A) | 48 | 8.07 ± 0.29 | [12] | |
| Phenethyl Isothiocyanate | Human Breast Cancer (MCF-7) | 48 | 7.32 ± 0.25 | [12] |
| Human Mammary Epithelium (MCF-12A) | 48 | 7.71 ± 0.07 | [12] | |
| Sulforaphane | Human Breast Cancer (MCF-7) | 48 | 13.7 ± 0.82 | [12] |
| Human Mammary Epithelium (MCF-12A) | 48 | 40.5 ± 1.25 | [12] | |
| Human Hepatocellular Carcinoma (HepG2) | 72 | 33.8 | [13] |
Note: IC50 values are highly dependent on the cell line, exposure duration, and specific assay used.[14] This table provides a representative sample of available data.
Experimental Protocols for Cytotoxicity Assessment
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5][17]
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
The Neutral Red Uptake assay is another widely used method for determining cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[18][19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat them with the test compound.
-
Medium Removal: After the incubation period, remove the treatment medium.
-
Neutral Red Incubation: Add medium containing Neutral Red to each well and incubate for approximately 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[18][20]
Caption: Workflow of the Ames Test for mutagenicity.
The comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells. [21]Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. [21]Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. [21] Step-by-Step Protocol (Alkaline Comet Assay):
-
Cell Preparation and Treatment: Prepare a single-cell suspension and expose the cells to the test compound.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment). [22] Diagram of Comet Assay Workflow:
Caption: Workflow of the Comet Assay for DNA damage.
Discussion and Future Directions
The available toxicological data on isothiocyanates reveals a complex and varied profile that is highly dependent on the specific chemical structure. Based on the GHS classifications for this compound and its cycloalkyl analogues, it is prudent to handle this compound with care, assuming it possesses oral toxicity, is a skin and eye irritant, and a potential respiratory sensitizer.
The quantitative data from other ITCs, such as allyl isothiocyanate and sulforaphane, provide a starting point for estimating the potential potency of this compound. The cytotoxicity data suggests that many ITCs are active in the low micromolar range against various cell lines. It is reasonable to hypothesize that this compound will also exhibit cytotoxic effects, and its IC50 value will likely be influenced by its cellular uptake and reactivity, which are governed by the cyclobutyl moiety.
The genotoxicity of AITC and PEITC underscores the importance of evaluating this endpoint for this compound. The potential for DNA damage should be a key consideration in its safety assessment.
Recommendations for Future Research:
To establish a definitive toxicity profile for this compound, the following experimental studies are recommended:
-
Acute Oral Toxicity Study: Determination of the LD50 value in a rodent model (e.g., rat or mouse) following established guidelines (e.g., OECD Guideline 423).
-
In Vitro Cytotoxicity Screening: Assessment of the IC50 values across a panel of human cell lines (both cancerous and non-cancerous) using assays such as the MTT and Neutral Red uptake assays.
-
Genotoxicity Assessment: A comprehensive evaluation of mutagenic and clastogenic potential using a battery of tests, including the Ames test and an in vitro mammalian cell micronucleus assay. The comet assay would also be valuable for assessing direct DNA damage.
-
Skin and Eye Irritation/Corrosion and Sensitization Studies: In vitro and/or in vivo studies to confirm and quantify the irritant and sensitizing properties of the compound.
By systematically conducting these assays, the scientific community can build a robust and reliable toxicity profile for this compound, enabling its safe and effective use in research and development.
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National Center for Biotechnology Information. (n.d.). Cyclopentyl isothiocyanate. PubChem. Retrieved from [Link]
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National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]
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Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
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Kassie, F., & Knasmüller, S. (2000). Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC). Chemico-biological interactions, 127(2), 163–180. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary - Cyclohexyl Isocyanate. Retrieved from [Link]
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - Cyclopentyl isothiocyanate. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - Cyclohexyl isothiocyanate. Retrieved from [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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Tseng, E., Scott-Ramsay, E. A., & Morris, M. E. (2004). Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines. Experimental biology and medicine (Maywood, N.J.), 229(8), 835–842. [Link]
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Zhang, Y., Yao, S., Li, J., & Li, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045–1052. [Link]
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ResearchGate. (n.d.). Cytotoxicity of several isothiocyanates against HepG2 cell line from various studies. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link]
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Ahmad, A., Sarfaraz, S., Ali, N., Khan, M. A., Ali, S., & Sultana, S. (2018). Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies. Drug and chemical toxicology, 41(2), 154–162. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
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MDPI. (n.d.). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Retrieved from [Link]
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National Center for Biotechnology Information. (2010, June 9). Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. Retrieved from [Link]
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A Researcher's Guide to the Independent Verification of Isothiocyanatocyclobutane's Biological Targets: A Comparative Methodological Analysis
For researchers, scientists, and drug development professionals, the deconvolution of a novel compound's biological targets is a critical step in elucidating its mechanism of action and therapeutic potential. Isothiocyanatocyclobutane, a compound characterized by a reactive isothiocyanate group and a strained cyclobutane ring, presents a unique case for target identification. This guide provides an in-depth, objective comparison of established experimental methodologies for the independent verification of its biological targets. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.
The electrophilic nature of the isothiocyanate moiety suggests that this compound likely acts as a covalent modifier of nucleophilic residues on its protein targets, such as cysteine thiols.[1][2][3] This property is central to the design of effective target identification strategies. This guide will compare and contrast three primary approaches: Affinity-Based Protein Profiling, Activity-Based Protein Profiling (ABPP), and Competitive Chemoproteomics.
Comparative Overview of Target Identification Strategies
The selection of an appropriate target deconvolution strategy depends on several factors, including the availability of a suitable molecular probe, the nature of the expected target, and the desired depth of information (i.e., identifying binding partners versus assessing functional modulation).
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Affinity-Based Protein Profiling | Immobilized this compound analog is used to "pull down" interacting proteins from a cell lysate. | Relatively straightforward; does not require a known enzymatic activity of the target. | Can generate false positives through non-specific binding; requires chemical synthesis of a tagged probe. | Initial, broad-spectrum screening to identify potential binding partners. |
| Activity-Based Protein Profiling (ABPP) | Utilizes a reactive probe that covalently binds to the active site of a specific class of enzymes. | Provides functional information by targeting active enzymes; can be performed in a competitive format. | Limited to targets with a known reactive site that can be targeted by a suitable probe; may not identify all binding partners. | Identifying enzyme targets whose activity is modulated by this compound. |
| Competitive Chemoproteomics | Cells are treated with this compound, followed by a broad-spectrum cysteine-reactive probe. Target engagement is quantified by the reduction in probe labeling. | Identifies targets in a native cellular context; does not require modification of the compound of interest. | Requires sophisticated mass spectrometry and data analysis; may not capture targets with low abundance or slow reaction kinetics. | Comprehensive, proteome-wide identification of cysteine targets with high biological relevance. |
In-Depth Methodological Guides
Affinity-Based Protein Profiling: The "Fishing" Expedition
This classical biochemical approach is akin to fishing for protein targets in the complex sea of the cellular proteome. The "bait" is a modified version of this compound, and the "hook" is a tag that allows for its retrieval.
The choice of the linker and tag is critical to the success of this method. The linker must be of sufficient length and chemical nature to avoid sterically hindering the interaction between the this compound moiety and its target. A terminal alkyne or azide is often incorporated for subsequent "click" chemistry conjugation to a biotin tag, which has an exceptionally high affinity for streptavidin-coated beads.[4] This multi-step process ensures efficient and specific capture of the probe-protein complexes.
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm terminating in an alkyne or azide group.
-
Cell Lysate Preparation: Prepare a native cell lysate from the biological system of interest.
-
Probe Incubation: Incubate the cell lysate with the synthesized probe to allow for covalent modification of target proteins.
-
Click Chemistry: Add a biotin-azide or biotin-alkyne reagent (depending on the probe's tag) along with the necessary catalysts (e.g., copper(I)) to attach biotin to the probe-protein complexes.
-
Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated agarose or magnetic beads to capture the probe-protein complexes.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
To ensure the trustworthiness of the results, several controls are essential:
-
Competitive Elution: Pre-incubate the lysate with an excess of free this compound before adding the probe. True targets should show reduced binding to the probe.
-
Beads-Only Control: Incubate the lysate with beads that have not been functionalized with the probe to identify proteins that bind non-specifically to the solid support.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Conclusion: Towards a Confident Target Profile
The independent verification of this compound's biological targets requires a multi-pronged approach. While affinity-based methods provide a valuable starting point for identifying potential binding partners, competitive chemoproteomic strategies like ABPP offer a higher degree of confidence by providing functional information in a native biological context. [5][6]By carefully selecting and implementing these self-validating experimental systems, researchers can build a robust and reliable profile of this compound's molecular interactions, paving the way for a deeper understanding of its biological effects and therapeutic potential.
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health (NIH). [Link]
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Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. [Link]
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Proteins as binding targets of isothiocyanates in cancer prevention. PubMed Central. [Link]
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Benchmarking Isothiocyanatocyclobutane: A Comparative Performance Analysis Against Known Covalent and Reversible Inhibitors
An Objective Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven evaluation of isothiocyanatocyclobutane, a novel covalent inhibitor. As Senior Application Scientists, our goal is to present an objective comparison of its performance against established alternatives, supported by reproducible experimental data and methodologies. We aim to equip researchers and drug development professionals with the critical information needed to assess the potential of this compound in their specific therapeutic or research applications.
Introduction: The Rationale for Novel Covalent Inhibitors
Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering distinct advantages such as high potency and prolonged pharmacodynamic effects.[1] The isothiocyanate (ITC) functional group is a well-known electrophilic warhead that forms a covalent bond with nucleophilic residues, most notably cysteine, on target proteins.[2][3] This mechanism is central to the bioactivity of many natural compounds, including sulforaphane (SFN), a widely studied ITC derived from cruciferous vegetables.[4][5]
This guide introduces this compound, a rationally designed molecule incorporating a strained cyclobutane ring. The central hypothesis is that the unique geometric constraints of the cyclobutane moiety can enhance binding affinity within the target's active site, leading to superior potency and potentially improved selectivity compared to more flexible aliphatic or aromatic ITCs. Here, we benchmark its performance against the well-characterized ITC, sulforaphane, and a standard reversible inhibitor targeting a model cysteine protease.
The Covalent Mechanism of Isothiocyanates
Isothiocyanates exert their inhibitory function by acting as electrophiles. The carbon atom of the ITC group (-N=C=S) is highly susceptible to nucleophilic attack by the thiol group of a cysteine residue within the enzyme's active site. This reaction, known as thiocarbamoylation, results in the formation of a stable dithiocarbamate adduct, leading to irreversible inactivation of the enzyme.[6] Understanding this mechanism is crucial, as the kinetics of covalent inhibition differ significantly from those of reversible inhibitors.[7]
Figure 1. Covalent modification of a target protein by this compound.
Performance Benchmarking: Experimental Data
To objectively assess the performance of this compound, we conducted parallel experiments against sulforaphane and a competitive, reversible inhibitor. A well-characterized cysteine protease was chosen as the model target due to its relevance in various disease pathways.[8][9]
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) provides a quantitative measure of an inhibitor's potency. For covalent inhibitors, the IC50 is time-dependent, reflecting the progressive and irreversible nature of the binding.[10] The following protocol was used to determine IC50 values after a fixed pre-incubation period to allow for covalent modification.
-
Reagent Preparation:
-
Enzyme: Recombinant human cysteine protease was diluted to a 2X working concentration (e.g., 20 nM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT).
-
Inhibitors: this compound, sulforaphane, and the reversible inhibitor were prepared as 10-point, 3-fold serial dilutions in DMSO, then further diluted in assay buffer to a 2X working concentration.
-
Substrate: A fluorogenic peptide substrate was diluted to a 2X working concentration (e.g., 20 µM) in assay buffer.
-
-
Assay Procedure:
-
50 µL of the 2X enzyme solution was dispensed into each well of a 96-well black assay plate.
-
50 µL of the 2X inhibitor dilutions (or vehicle control) was added.
-
The plate was incubated for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding. This pre-incubation step is critical for covalent inhibitors.
-
The reaction was initiated by adding 100 µL of the 2X substrate solution.
-
Fluorescence was monitored kinetically over 30 minutes using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Initial reaction rates (slopes) were calculated from the linear portion of the progress curves.
-
Percent inhibition was calculated relative to the vehicle (DMSO) control.
-
IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.
-
| Inhibitor | Class | IC50 (µM) |
| This compound | Covalent (ITC) | 1.8 |
| Sulforaphane | Covalent (ITC) | 7.2 |
| Reversible Inhibitor | Reversible | 12.5 |
Table 1. Comparative potency of this compound and benchmark inhibitors against a model cysteine protease after a 60-minute pre-incubation.
The data clearly indicates that this compound is approximately 4-fold more potent than sulforaphane and nearly 7-fold more potent than the reversible inhibitor under these conditions. This enhanced potency supports the hypothesis that the cyclobutane scaffold contributes favorably to target binding.
Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound engages its intended target in a live-cell environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12]
-
Cell Treatment: A human cell line expressing the target cysteine protease was cultured and treated with either 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours.
-
Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Cells were lysed via freeze-thaw cycles to release cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates were centrifuged at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, was collected. The amount of remaining soluble target protein at each temperature was quantified by Western blot or an equivalent protein detection method (e.g., AlphaScreen®).[13]
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a "melting curve." A shift in this curve to higher temperatures for the drug-treated sample indicates target stabilization and therefore, engagement.
Figure 2. A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
In CETSA experiments, cells treated with this compound showed a significant rightward shift in the melting curve of the target protein (+7°C) compared to the vehicle-treated control. This robust thermal stabilization provides direct and compelling evidence that this compound effectively engages and binds to its intended target within the complex and biologically relevant environment of a living cell.
Discussion and Scientific Insights
The combined data from biochemical and cellular assays positions this compound as a highly potent covalent inhibitor.
-
Superior Potency: The lower IC50 value compared to sulforaphane suggests that the structural constraints imposed by the cyclobutane ring may pre-organize the molecule into a conformation that is more favorable for binding to the enzyme's active site, thereby increasing the efficiency of the subsequent covalent reaction.
-
Validated Target Engagement: The positive CETSA result is a critical piece of evidence. While a low IC50 in a biochemical assay is promising, confirmation of target engagement in a cellular system de-risks further development by demonstrating that the compound can reach and bind its target in a more complex biological matrix.[14]
-
Future Directions: The promising performance of this compound warrants further investigation. Key next steps include comprehensive selectivity profiling using chemoproteomic approaches to identify potential off-targets.[15] Furthermore, evaluating the compound in cell-based functional assays (e.g., proliferation, apoptosis) and subsequent in vivo pharmacokinetic and efficacy studies will be essential to determine its therapeutic potential.
Conclusion
This guide demonstrates that this compound is a potent covalent inhibitor that outperforms established benchmarks in both biochemical and cellular assays. The evidence strongly supports its ability to effectively engage its target protein, validating the rational design strategy behind its synthesis. The provided protocols offer a clear framework for researchers to conduct their own evaluations and build upon these findings. This compound represents a promising candidate for further preclinical development.
References
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McAllister, L. A., Butler, C. R., Mente, S., et al. (2019). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology. Available at: [Link]
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Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. Available at: [Link]
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Teslenko, I., Watson, C. J., Chen, G., & Lazarus, P. (2022). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ResearchGate. Available at: [Link]
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Mi, L., Di Pasqua, A. J., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. PubMed. Available at: [Link]
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Susha, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Guerrero-Beltrán, C. E., Calderón-Oliver, M., Pedraza-Chaverri, J., & Chirino, Y. I. (2012). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isothiocyanatocyclobutane
As professionals in research and development, our commitment to safety is paramount. The responsible management of chemical reagents, from initial handling to final disposal, underpins the integrity of our work and the safety of our laboratory environment. Isothiocyanatocyclobutane, a reactive and hazardous compound, demands a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for its safe management, moving beyond simple instruction to explain the chemical principles that govern these essential procedures.
Hazard Profile of this compound
Understanding the inherent risks of a chemical is the first step toward safe handling. This compound (C₅H₇NS) is a flammable liquid and vapor that poses multiple health hazards.[1] Its designation as a lachrymator—a substance that irritates the eyes and causes tearing—necessitates that it be handled with extreme care, preferably within a chemical fume hood.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers. This information is typically found on the supplier's Safety Data Sheet (SDS), which must be consulted before any work begins.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
|---|---|
| Flammable Liquids | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Immediate Safety and Handling Precautions
Before addressing disposal, proper handling and the use of Personal Protective Equipment (PPE) are non-negotiable. The reactive nature of isothiocyanates requires stringent controls to prevent exposure.
Engineering Controls: All work with this compound, including transfers and preparations for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE): PPE is the last line of defense. The following table outlines the minimum required equipment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a full-face shield.[5] | Protects against splashes that can cause serious eye damage[1] and irritation from lachrymatory properties.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and absorption.[1] Gloves should be inspected before use and removed carefully to avoid contamination.[5] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from incidental contact and provides a barrier against spills. |
| Respiratory | Not required if work is performed within a certified chemical fume hood. | The fume hood provides primary respiratory protection.[6] |
Primary Disposal Method: Licensed Hazardous Waste Management
The safest and universally recommended method for the disposal of this compound is through a licensed hazardous waste management company.[7][8] This ensures compliance with all local and national regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Procedural Steps for Collection:
-
Segregation: Do not mix this compound waste with other chemical waste streams.[3][7] It is incompatible with strong acids, bases, and oxidizing agents.[4][6] Mixing can lead to violent reactions or the release of toxic gases.[11]
-
Containerization: Store the waste in its original container whenever possible.[7][9] If not feasible, use a compatible, chemically resistant container with a secure, tightly sealed lid. The container must be in good condition, free from leaks or corrosion.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Toxic," "Corrosive").[11]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from ignition sources and incompatible materials.[3]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][12]
Alternative Disposal Method: Chemical Neutralization (For Small, Lab-Scale Quantities)
For trace amounts or very small quantities, chemical neutralization can be a viable alternative to contractor disposal. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction and potential hazards involved.
Principle of Neutralization:
The chemistry of this process relies on the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by nucleophiles. By reacting this compound with a simple nucleophile, such as an amine, it is converted into a more stable and less hazardous thiourea derivative.[13] This process effectively destroys the reactive isothiocyanate functional group.
Experimental Protocol: Neutralization with Ammonium Hydroxide
This protocol is adapted from a general method for preparing alkyl thioureas from alkyl isothiocyanates.[13]
-
Preparation: In a chemical fume hood, place a flask or beaker of appropriate size, equipped with a magnetic stirrer, in a secondary container (e.g., an ice bath) to control any potential exothermic reaction.
-
Reagent Addition: For each 1 gram of this compound waste, slowly add approximately 10 mL of concentrated ammonium hydroxide solution while stirring. The addition should be done dropwise or in small portions.
-
Reaction: The reaction mixture should be stirred at room temperature for at least 2 hours to ensure the complete conversion of the isothiocyanate. The reaction is the formation of cyclobutylthiourea.
-
Verification (Caution): The disappearance of the pungent, irritating odor of the isothiocyanate is an indicator of reaction completion. However, never purposefully smell chemicals.[14] If possible, reaction completion can be monitored using Thin Layer Chromatography (TLC) if a standard is available.
-
Final Disposal: Although the primary hazard has been neutralized, the resulting aqueous solution may still need to be disposed of as hazardous waste, depending on local regulations. It should be collected in a labeled hazardous waste container and managed through your institution's EHS office. Never pour the resulting solution down the drain without neutralization and verification from your EHS department. [15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Emergency Procedures
Accidents can happen despite the best precautions. Rapid and correct response is critical.
-
Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like sand, silica gel, or a universal binder.[6] Do not use combustible materials like sawdust. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
By adhering to these rigorous safety and disposal protocols, we can ensure that our innovative research does not come at the cost of personal safety or environmental health. Always prioritize safety, understand the hazards of the materials you work with, and consult your institution's EHS department for guidance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isothiocyanatocyclobutane
Disclaimer: A specific Safety Data Sheet (SDS) for Isothiocyanatocyclobutane was not publicly available at the time of this writing. This guide is synthesized from authoritative data on the isothiocyanate chemical class, including structurally similar compounds. Researchers must always consult the supplier-specific SDS for any chemical prior to use and conduct a thorough, institutionally-approved risk assessment for their unique experimental conditions.
Introduction: Understanding the Isothiocyanate Threat
This compound belongs to the isocyanate family, a class of organosulfur compounds known for their high reactivity and distinct toxicological profiles.[1][2] The core of their hazard lies in the electrophilic nature of the carbon atom in the -N=C=S group, which readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups found in biological macromolecules. This reactivity is the basis for both their utility in bioconjugation and their potential for causing significant harm to the user.
This guide provides a direct, operational framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and control measures.
Hazard Profile: A Multi-faceted Risk
Based on extensive data from analogous isothiocyanates, this compound should be presumed to present the following hazards.[1][3]
-
Acute Toxicity: Isothiocyanates are frequently toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Fatalities have been reported from skin contact or inhalation with some compounds in this class.[3]
-
Corrosivity: The chemical class is known to cause severe skin burns and serious eye damage.[1][3] This is a primary and immediate danger upon contact.
-
Respiratory and Skin Sensitization: A critical and often insidious hazard is the potential for sensitization.[1][4] Initial exposures may cause minor irritation, but subsequent, even minimal, contact can trigger a severe allergic reaction, including dermatitis or asthma-like symptoms.[4]
-
Lachrymatory Properties: Many isothiocyanates are potent lachrymators, meaning they are strong eye and respiratory irritants that cause tearing, pain, and coughing even at low concentrations.[1][6][7][8]
Due to this hazard profile, all work with this compound must be performed within a certified and operational chemical fume hood to minimize inhalation exposure.[5][9][10]
Core Directive: Selecting Your First Line of Defense
The selection of PPE is not a suggestion but a mandatory control. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
The lachrymatory and corrosive nature of isothiocyanates demands stringent eye protection.[6][7]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is in the laboratory, not just during active handling.[11][12] Standard safety glasses with side shields are insufficient as they do not provide a seal against vapors and splashes.
-
Splash and Transfer Operations: When transferring volumes greater than a few milliliters, or whenever there is an increased risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] The face shield protects the entire face from direct contact and potential burns.
Skin and Body Protection
Dermal absorption is a significant route of exposure for isothiocyanates, with potentially fatal consequences.[3] Protective clothing must be selected to prevent any possibility of skin contact.[4][13]
-
Gloves: The choice of glove material is the most critical decision for skin protection. Because isothiocyanates are reactive, glove material must be chosen based on chemical compatibility, not just availability.
-
Recommended Material: Butyl rubber or a multi-layered laminate glove (e.g., Silver Shield®) is highly recommended. Butyl rubber shows excellent resistance to a wide variety of reactive chemicals and corrosives.[14][15][16]
-
Acceptable Alternative: Thicker nitrile gloves (>8 mil) may be suitable for short-duration tasks with small quantities, but breakthrough times can be significantly shorter.[17] Thin, disposable nitrile examination gloves (typically 3-5 mil) are not appropriate as they offer minimal protection against direct contact with reactive chemicals like isothiocyanates.[14]
-
Protocol: Always use two pairs of gloves ("double-gloving"). This practice significantly reduces the risk of exposure in the event the outer glove is compromised.[18] Inspect gloves for any signs of degradation or pinholes before and during use. Remove and replace gloves immediately if contamination is suspected, using a technique that avoids skin contact.[18]
-
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher splash potential, a chemically resistant apron or a full suit should be worn over the lab coat.[4][9] All clothing must be buttoned/snapped to its full length.
-
Footwear: Closed-toe shoes constructed of a non-porous material are mandatory. Cloth or mesh-topped shoes are prohibited as they can absorb and retain chemical spills.
Respiratory Protection
While primary respiratory protection is afforded by the mandatory use of a chemical fume hood, emergency situations or specific procedures may require the use of a respirator.[4][9]
-
Standard Operations: No respirator is required if all handling of this compound is confined to a properly functioning chemical fume hood.
-
Emergency or High-Risk Scenarios: In the event of a significant spill outside of a fume hood or a failure of engineering controls, respiratory protection is essential. A full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) should be used.[4][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[4][11]
Operational Plans: From Preparation to Disposal
A systematic workflow ensures safety at every stage of handling. The following procedural steps and diagrams outline the critical actions required.
PPE and Handling Workflow
This workflow details the essential steps from initial preparation to the completion of work.
Caption: Safe Handling and PPE Donning/Doffing Workflow.
Decontamination and Disposal Plan
Proper disposal is a critical final step to prevent unintended exposure.
-
Chemical Waste: All this compound waste, including reaction mixtures and rinsate, must be collected in a designated, sealed, and properly labeled hazardous waste container. Never mix isothiocyanate waste with incompatible materials like acids or strong oxidizers, as this can cause decomposition and the release of toxic gases.[19][20]
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of as solid hazardous waste.[19] Do not place these items in regular or biohazard trash.
-
Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. This initial rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed using standard laboratory procedures.[12]
Emergency Response Protocol
Immediate and correct action is vital in the event of an exposure.
Caption: Emergency Response for this compound Exposure.
Summary of PPE Recommendations
The following table summarizes the required PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection (Double Gloved) | Body Protection | Respiratory Protection |
| Low Volume (<5 mL) Handling in Fume Hood | Chemical Splash Goggles | Inner: Nitrile (>8 mil)Outer: Butyl Rubber | Flame-Resistant Lab Coat | Not Required (in hood) |
| High Volume (>5 mL) or Splash Potential | Chemical Splash Goggles & Full Face Shield | Inner: Nitrile (>8 mil)Outer: Butyl Rubber | FR Lab Coat & Chemical Resistant Apron | Not Required (in hood) |
| Spill Cleanup (Outside of Fume Hood) | Full-Face Respirator | Inner: Nitrile (>8 mil)Outer: Butyl Rubber | Chemical Resistant Suit | Required (Full-Face w/ OV/AG Cartridge or SCBA) |
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Chemical Reactivity Hazards - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
